Manganese pentacarbonyl bromide
Description
Properties
IUPAC Name |
carbon monoxide;manganese;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZKKJCQVRJPQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrMnO5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of Manganese pentacarbonyl bromide from dimanganese decacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of manganese pentacarbonyl bromide from dimanganese decacarbonyl. The document provides a comprehensive overview of the reaction, including detailed experimental protocols, key physicochemical data of the reactants and products, and essential safety information. This guide is intended to serve as a valuable resource for researchers in organometallic chemistry and professionals involved in the development of novel therapeutic agents.
Overview
The synthesis of this compound (Mn(CO)₅Br) from dimanganese decacarbonyl (Mn₂(CO)₁₀) is a fundamental and widely utilized reaction in organometallic chemistry. The process involves the oxidative cleavage of the manganese-manganese bond in the starting dimeric complex by elemental bromine. This reaction provides a straightforward and efficient route to the monomeric this compound, which serves as a versatile precursor for the synthesis of a wide array of manganese-containing complexes.
The overall balanced chemical equation for this synthesis is:
Mn₂(CO)₁₀ + Br₂ → 2 Mn(CO)₅Br
This reaction is typically carried out in a non-polar organic solvent, and the product can be isolated as a stable, orange crystalline solid.
Physicochemical Data
A summary of the key quantitative data for the reactant and the product is presented in the table below for easy comparison.
| Property | Dimanganese Decacarbonyl (Mn₂(CO)₁₀) | This compound (Mn(CO)₅Br) |
| CAS Number | 10170-69-1 | 14516-54-2[1] |
| Molecular Formula | C₁₀Mn₂O₁₀[2][3] | C₅BrMnO₅[1] |
| Molar Mass | 389.98 g/mol [2][3] | 274.89 g/mol [4] |
| Appearance | Golden-yellow crystals[5][6] | Bright orange solid[1] or Yellow to orange crystal[7] |
| Melting Point | 154 °C (decomposes)[2][6] | Not available |
| Solubility | Insoluble in water; soluble in organic solvents[3][6] | Soluble in organic solvents[4] |
| Infrared (IR) Spectroscopy (νCO bands, cm⁻¹) | ~2044, 2013, 1983 | ~2100, 2052, 2007, 1988 |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound from dimanganese decacarbonyl. This protocol is based on established procedures in organometallic synthesis.
Materials:
-
Dimanganese decacarbonyl (Mn₂(CO)₁₀)
-
Bromine (Br₂)
-
A suitable non-polar, anhydrous organic solvent (e.g., hexane (B92381), pentane, or carbon tetrachloride)
-
Inert gas (e.g., nitrogen or argon)
-
Standard Schlenk line or glovebox equipment
-
Glassware: Schlenk flask, dropping funnel, condenser, filtration apparatus
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of dimanganese decacarbonyl in the chosen anhydrous solvent under an inert atmosphere. The reaction should be conducted in a well-ventilated fume hood.
-
Reagent Preparation: Prepare a solution of an equimolar amount of bromine in the same solvent.
-
Reaction: Cool the solution of dimanganese decacarbonyl in an ice-water bath. Slowly add the bromine solution dropwise from the dropping funnel to the stirred solution of dimanganese decacarbonyl over a period of 30-60 minutes. The color of the reaction mixture will change from the pale yellow of the starting material to the characteristic orange of the product.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as an orange solid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or pentane) or by sublimation under vacuum.
Expected Yield: The reaction typically proceeds with high yield, often exceeding 90%.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
Dimanganese Decacarbonyl (Mn₂(CO)₁₀): This compound is light and air-sensitive. It is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract. It should be handled in a well-ventilated area, preferably in a glovebox or under an inert atmosphere.[8] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Store in a tightly closed container in a cool, dry place, protected from light and air.
Bromine (Br₂): Bromine is a highly corrosive and toxic substance.[9] It can cause severe skin and eye burns and is extremely destructive to the respiratory tract upon inhalation.[10][11] All handling of bromine must be conducted in a well-ventilated fume hood.[12] Appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and chemical safety goggles and a face shield, is mandatory.[9][12] In case of a spill, have a neutralizing agent, such as a sodium thiosulfate (B1220275) solution, readily available.[9]
This compound (Mn(CO)₅Br): This compound is harmful by inhalation, in contact with skin, and if swallowed.[4] It is recommended to wear suitable protective clothing.[4]
By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can safely and efficiently synthesize this compound for their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Dimanganese decacarbonyl | C10Mn2O10 | CID 6096972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimanganese_decacarbonyl [chemeurope.com]
- 7. This compound丨CAS 14516-54-2丨Mn(CO)5Br - Wolfa [wolfabio.com]
- 8. Manganese carbonyl | Decacarbonyl dimanganese | Mn2(CO)10 – Ereztech [ereztech.com]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. tatachemicals.com [tatachemicals.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. indianchemicalcouncil.com [indianchemicalcouncil.com]
An In-depth Technical Guide to Bromopentacarbonylmanganese(I) - Mn(CO)₅Br
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Bromopentacarbonylmanganese(I), Mn(CO)₅Br. It includes key data, experimental protocols, and visual representations of its synthesis and reactivity to support its application in research and development.
Core Physical and Chemical Properties
Bromopentacarbonylmanganese(I) is a bright orange, crystalline organometallic compound.[1][2] It serves as a crucial precursor and intermediate in the synthesis of other manganese complexes.[1][3] The compound is sensitive to air, moisture, and light, necessitating proper handling and storage conditions.[2][3] Recommended storage is at low temperatures (0-8°C) in a dry, dark environment.[2][3]
Table 1: Physical Properties of Mn(CO)₅Br
| Property | Value | Source |
| Molecular Formula | C₅BrMnO₅ | [3][4] |
| Molecular Weight | 274.89 g/mol | [3][5] |
| Appearance | Yellow to orange crystalline solid | [2][3][6] |
| Solubility | Soluble in a variety of organic solvents | [2][3][7] |
| Storage Conditions | 0-8°C, protect from air, light, and moisture | [2][3] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of Mn(CO)₅Br. Infrared (IR) spectroscopy is particularly informative due to the carbonyl ligands.
Table 2: Spectroscopic Data for Mn(CO)₅Br
| Spectroscopic Method | Key Features & Values | Source |
| Infrared (IR) Spectroscopy | Exhibits characteristic strong absorptions in the metal carbonyl region. In DMSO, two main peaks are observed for the five CO groups: a low-frequency A₁ mode (mainly axial CO stretching) and a high-frequency, doubly degenerate E mode (mainly radial CO stretching).[8] The infrared spectrum shows characteristic signals at approximately 2081, 2035, and 1985 cm⁻¹.[9] | [8][9] |
| ⁵⁵Mn NMR Spectroscopy | Solid-state ⁵⁵Mn NMR spectroscopy is sensitive to the local bonding environment.[10] The lineshapes are significantly influenced by the Manganese Chemical Shift Anisotropy (CSA) and large ⁵⁵Mn quadrupolar coupling constants.[10][11] | [10][11] |
Chemical Reactivity and Applications
Mn(CO)₅Br is a versatile reagent in organometallic chemistry, primarily utilized as a starting material for the synthesis of various manganese(I) complexes.[12] Its reactivity is dominated by the substitution of its carbonyl (CO) ligands.
-
Ligand Substitution: The compound readily undergoes substitution of one or more CO ligands by a variety of donor ligands (L), such as phosphines, isocyanides, and N-heterocyclic carbenes, to yield derivatives like BrMn(CO)₃L₂.[1][13][14] The first CO ligand can typically be replaced at room temperature, while further substitution often requires heating.[12]
-
Precursor to Cationic Complexes: It is a precursor for synthesizing cationic arene complexes of the type [(η⁶-arene)Mn(CO)₃]⁺.[1][15] It also reacts with nitrosonium hexafluorophosphate (B91526) (NOPF₆) in acetonitrile (B52724) to yield the cationic complex [Mn(CO)₅(CH₃CN)]⁺.[16]
-
Catalysis: Mn(CO)₅Br is an effective and commercially available catalyst precursor for various organic transformations.[12][17] It has been shown to catalyze the hydroboration of ketones under mild conditions with high functional group tolerance.[17] It is also a key in situ precursor for the manganese-catalyzed hydrogenation of ketones.[9]
-
Synthesis of Alkyl/Aryl Complexes: While not the primary route, Mn(CO)₅Br can react with organolithium or Grignard reagents to form manganese alkyl or aryl carbonyl complexes, such as [Mn(CO)₅Ph].[18]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Mn(CO)₅Br and a representative ligand substitution reaction.
4.1. Synthesis of Bromopentacarbonylmanganese(I)
This protocol is based on the standard preparation from dimanganese decacarbonyl.[1]
Objective: To synthesize Mn(CO)₅Br via oxidative cleavage of the Mn-Mn bond in Mn₂(CO)₁₀.
Materials:
-
Dimanganese decacarbonyl (Mn₂(CO)₁₀)
-
Bromine (Br₂)
-
Inert solvent (e.g., a hydrocarbon like hexane)
-
Standard Schlenk line and glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimanganese decacarbonyl in the chosen inert solvent.
-
Slowly add a stoichiometric amount of bromine (1 mole of Br₂ per mole of Mn₂(CO)₁₀) to the solution. The reaction is an oxidative cleavage: Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials.
-
Upon completion, the product, a bright orange solid, can be isolated.[1] The solvent is typically removed under vacuum.
-
The resulting solid can be purified by recrystallization or sublimation if necessary. Store the final product under inert gas, away from light, and at reduced temperature.
4.2. Synthesis of a Trisubstituted Carbonyl Complex
This protocol describes a general method for the substitution of CO ligands in Mn(CO)₅Br, as exemplified by the synthesis of [MnBr(CO)₃(L)] where L is a bidentate ligand like 4,5-diazafluoren-9-one (B35911).[19]
Objective: To replace two CO ligands from Mn(CO)₅Br with a bidentate α-diimine ligand.
Materials:
-
Bromopentacarbonylmanganese(I) (Mn(CO)₅Br)
-
4,5-diazafluoren-9-one (dafo)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hexanes
-
Standard laboratory glassware
Procedure:
-
Prepare a slurry of Mn(CO)₅Br (100 mg, 0.36 mmol) and a slight molar excess of 4,5-diazafluoren-9-one (73 mg, 0.40 mmol) in 25 mL of dichloromethane.[19]
-
Stir the mixture at room temperature for approximately 20 hours.[19] The solution's color will change to red, indicating the formation of the complex.[19]
-
Remove the dichloromethane solvent under reduced pressure to obtain a dark orange powder.[19]
-
Recrystallize the solid product by dissolving it in a minimum amount of dichloromethane and carefully layering hexanes on top of the solution.[19]
-
Collect the resulting crystals by filtration. The product is [MnBr(CO)₃(dafo)].[19] Characterization can be performed using IR spectroscopy, which will show a shift in the ν(CO) bands compared to the starting material.[19]
Visualization of Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes involving Mn(CO)₅Br.
References
- 1. Manganese pentacarbonyl bromide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound丨CAS 14516-54-2丨Mn(CO)5Br - Wolfa [wolfabio.com]
- 4. This compound [webbook.nist.gov]
- 5. Bromopentacarbonylmanganese | C5BrMnO5- | CID 10978692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. strem.com [strem.com]
- 7. chembk.com [chembk.com]
- 8. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. A solid-state 55Mn NMR spectroscopy and DFT investigation of manganese pentacarbonyl compounds | Journal Article | PNNL [pnnl.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Bromopentacarbonylmanganese(I) | Pentacarbonylbromomanganese(I) | BrMn(CO)5 – Ereztech [ereztech.com]
- 16. Reactions of metal carbonyls. Part V. Reaction of a series of substituted manganese carbonyl bromide compounds with nitrosonium hexafluorophosphate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and assessment of CO-release capacity of manganese carbonyl complexes derived from rigid α-diimine ligands of varied complexity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Manganese Pentacarbonyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of manganese pentacarbonyl bromide (BrMn(CO)₅), a foundational organometallic compound. It details its chemical structure, properties, synthesis, and key applications, with a focus on its role as a versatile precursor in chemical synthesis and catalysis.
Chemical Identity and Structure
This compound is an organomanganese compound featuring a central manganese atom in a +1 oxidation state. The complex adopts an octahedral coordination geometry, with the manganese atom bonded to five carbonyl (CO) ligands and one bromide ligand.
CAS Number: 14516-54-2[1][2][3][4][5]
The structure of this compound is crucial to its reactivity, particularly the lability of the CO ligands, which can be substituted by other donor ligands.
Physicochemical and Spectroscopic Properties
This compound is a bright orange, crystalline solid that is sensitive to air and light. It is generally soluble in a variety of organic solvents, which facilitates its use in homogeneous catalysis and synthesis.[4]
Table 1: Summary of Quantitative Data
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 14516-54-2 | [1][2][3][4][5] |
| Molecular Formula | C₅BrMnO₅ | [1][2][4] |
| Physical Properties | ||
| Molecular Weight | 274.89 g/mol | [1][3][4] |
| Appearance | Bright orange solid | [4] |
| Spectroscopic Data | ||
| IR Carbonyl Stretching (νCO) | 2081, 2035, 1985 cm⁻¹ | [6] |
| Thermochemical Data | ||
| ΔfH°(gas) | -875.8 ± 3.3 kJ/mol | [5] |
Synthesis and Experimental Protocols
The most common and established method for the preparation of this compound is through the direct bromination of dimanganese decacarbonyl (Mn₂(CO)₁₀).[4]
Reaction: Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅
Experimental Protocol: Synthesis from Mn₂(CO)₁₀
The following is a generalized laboratory-scale protocol based on the established method reported by R. B. King in Organometallic Syntheses, Volume 1.[4] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as the starting material and product are air-sensitive.
Materials:
-
Dimanganese decacarbonyl (Mn₂(CO)₁₀)
-
Liquid Bromine (Br₂)
-
Anhydrous, degassed solvent (e.g., hexane (B92381) or carbon tetrachloride)
-
Schlenk flask and standard glassware
Procedure:
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve dimanganese decacarbonyl in a suitable anhydrous, degassed solvent (e.g., hexane).
-
Reaction: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of bromine, typically as a solution in the same solvent, to the stirred Mn₂(CO)₁₀ solution. The reaction is typically rapid.
-
Monitoring: The progress of the reaction can be monitored by the disappearance of the starting Mn₂(CO)₁₀ and the formation of the orange BrMn(CO)₅ product.
-
Isolation: Once the reaction is complete, the solvent is removed under reduced pressure (in vacuo).
-
Purification: The resulting crude orange solid can be purified by sublimation under high vacuum or by recrystallization from an appropriate solvent to yield the final product.
Reactivity and Applications
This compound is a valuable starting material in organometallic chemistry due to the reactivity of its metal-halogen bond and the ability of its carbonyl ligands to undergo substitution.
Ligand Substitution Reactions
The CO ligands in BrMn(CO)₅ can be replaced by a variety of other donor ligands (L), such as phosphines, amines, and isonitriles.[4][7] These reactions typically proceed via a dissociative mechanism where a CO ligand first leaves, creating a 16-electron intermediate, which is then trapped by the incoming ligand. This allows for the synthesis of a wide array of manganese complexes with tailored electronic and steric properties.
Precursor to Other Manganese Complexes
BrMn(CO)₅ serves as a key precursor to other important classes of manganese compounds. For instance, it is used to synthesize cationic arene complexes of the type [(η⁶-arene)Mn(CO)₃]⁺.[4] It is also a precursor for synthesizing the catalytically important manganese hydride complex, HMn(CO)₅.[3]
Catalysis
In recent years, BrMn(CO)₅ has been employed as a catalyst or precatalyst in various organic transformations. It has shown utility in hydrosilylation reactions and has been successfully used as a regeneration catalyst for NAD(P)H models in biomimetic asymmetric reductions of imines.[8]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (nitrogen or argon). Low-temperature storage (2-8°C) is recommended. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound, and all manipulations should be carried out in a well-ventilated fume hood.
References
- 1. Organometallic syntheses. Volume 1, Transition-metal compounds (King, R. B.) | Semantic Scholar [semanticscholar.org]
- 2. Organometallic Syntheses: Transition-metal compounds - Google Books [books.google.com.sg]
- 3. Bromopentacarbonylmanganese(I) 0.98 this compound [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Tables [chemdata.r.umn.edu]
solubility of Manganese pentacarbonyl bromide in organic solvents
An In-depth Technical Guide on the Solubility of Manganese Pentacarbonyl Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (Mn(CO)₅Br) in organic solvents. Due to the scarcity of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility, provides a representative experimental protocol for its determination, and illustrates a key catalytic application.
Solubility of this compound
Data Presentation: Qualitative Solubility
The following table summarizes the qualitative solubility of this compound based on information from chemical suppliers and its use in published chemical reactions.
| Organic Solvent | Qualitative Solubility | Context / Reference |
| Dichloromethane (CH₂Cl₂) | Soluble | Used as a reaction solvent for synthesis of Mn(I) complexes and in biomimetic asymmetric reduction.[2] |
| Chloroform (CHCl₃) | Fairly Soluble | Mentioned as a suitable solvent for related manganese carbonyl complexes. |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent for reactions involving the heating of ω-bromoacylmanganese complexes derived from Mn(CO)₅Br.[3] |
| Ethyl Acetate | Soluble | Screened and found to be a suitable solvent for the regeneration of a phenanthridine (B189435) derivative using Mn(CO)₅Br.[2] |
| Toluene | Soluble | Used as a solvent in the same screening study for biomimetic asymmetric reduction.[2] |
| Ethanol | Soluble | Utilized as a solvent for the metalation of a Metal-Organic Framework (MOF) with Mn(CO)₅Br. |
Experimental Protocol: Determination of Solubility for an Air-Sensitive Compound
Since this compound is sensitive to air and moisture, its solubility must be determined using techniques suitable for handling such compounds[4]. The following is a representative gravimetric protocol based on standard laboratory procedures for air-sensitive materials.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (Mn(CO)₅Br), solid
-
Anhydrous organic solvent of interest (e.g., Dichloromethane, THF)
-
Inert gas (Argon or Nitrogen)
-
Drying agent for glassware (e.g., oven at 150 °C)
Equipment:
-
Schlenk line or glovebox for creating an inert atmosphere[4]
-
Thermostatically controlled bath (e.g., oil bath or water bath)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Analytical balance (accurate to ±0.1 mg)
-
Gastight syringe and needles
-
Syringe filter (PTFE, 0.2 µm), pre-dried
-
Pre-weighed, oven-dried sample vials with septa
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas or in a desiccator.
-
Set up the Schlenk line and ensure a good vacuum and a steady supply of inert gas.
-
Degas the chosen organic solvent by performing several freeze-pump-thaw cycles to remove dissolved oxygen[4].
-
-
Saturation:
-
In an inert atmosphere (glovebox or under a positive flow of inert gas), add an excess amount of this compound to a Schlenk flask equipped with a stir bar. An excess is critical to ensure a saturated solution is formed.
-
Using a cannula or a gastight syringe, transfer a known volume of the degassed anhydrous solvent to the Schlenk flask.
-
Seal the flask and place it in the thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Sampling:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle completely at the constant temperature of the bath.
-
Carefully draw a known volume of the clear, supernatant saturated solution into a pre-warmed, gastight syringe fitted with a pre-dried syringe filter. It is crucial to avoid drawing up any solid particles.
-
-
Analysis (Gravimetric Method):
-
Dispense the filtered saturated solution from the syringe into a pre-weighed, airtight vial.
-
Immediately weigh the vial containing the solution to determine the mass of the solution.
-
Carefully remove the solvent under a gentle stream of inert gas or under vacuum, leaving behind the dissolved this compound as a solid residue.
-
Once all the solvent is removed, weigh the vial again to determine the mass of the solute.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility (g / 100 mL) = (Mass of Solute / Volume of Sampled Solution) * 100
-
Alternatively, calculate the mass of the solvent (Mass of Solution - Mass of Solute) to express solubility in g/100 g of solvent.
-
Visualizations: Reaction Workflows
This compound is a versatile precursor for other manganese complexes and a catalyst in organic synthesis[5][6]. The following diagrams illustrate key applications.
Biomimetic Asymmetric Reduction Workflow
This compound can act as a catalyst for the regeneration of the NAD(P)H coenzyme model in biomimetic asymmetric reduction reactions[2]. This workflow shows the catalytic cycle.
Caption: Workflow of biomimetic reduction with Mn(CO)₅Br.
General Ligand Substitution Reaction
A common reaction of this compound is the substitution of its carbonyl (CO) ligands with other donor ligands (L) to form a variety of derivatives[5].
Caption: Ligand substitution on this compound.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Bromopentacarbonylmanganese(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromopentacarbonylmanganese(I), Mn(CO)₅Br, is a key precursor and catalyst in a variety of chemical syntheses. A thorough understanding of its thermal stability and decomposition pathway is critical for its effective and safe use, particularly in applications requiring elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of Mn(CO)₅Br. While specific thermogravimetric and differential scanning calorimetry data is not extensively available in peer-reviewed literature, this guide consolidates information on its observed thermal behavior, available thermochemical data, and proposes a likely decomposition mechanism. Furthermore, it outlines detailed, generalized experimental protocols for conducting thermal analysis of this and similar organometallic compounds.
Thermal Stability Profile
Evidence from various studies indicates that Mn(CO)₅Br possesses moderate thermal stability, with its decomposition becoming significant at elevated temperatures. In synthetic applications, it is frequently used in reactions conducted at temperatures ranging from 80°C to 150°C, suggesting it remains sufficiently stable within this range in solution to participate in desired chemical transformations. However, prolonged heating or higher temperatures will induce decomposition.
The thermal decomposition process is generally understood to involve the sequential loss of carbonyl (CO) ligands. The strength of the Mn-CO bonds and the overall stability of the complex are influenced by the surrounding chemical environment, such as the solvent and the presence of other reactants.
Quantitative Thermochemical Data
While detailed experimental thermal analysis curves for Mn(CO)₅Br are not readily found in the public domain, the NIST Chemistry WebBook provides key thermochemical data for the compound. This information is crucial for thermodynamic modeling and understanding the energetics of its decomposition.
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (gas) | -875.8 ± 3.3 | kJ/mol | [1] |
| Standard Enthalpy of Formation (solid) | Data not available | kJ/mol | |
| Enthalpy of Sublimation | 88.0 ± 2.0 | kJ/mol | [2] |
Proposed Thermal Decomposition Pathway
The thermal decomposition of Mn(CO)₅Br is anticipated to proceed through a stepwise loss of its five carbonyl ligands. The initial step would involve the dissociation of one CO molecule to form a coordinatively unsaturated 16-electron species, [Mn(CO)₄Br]. This intermediate is highly reactive and can undergo further decarbonylation or react with other species in the medium. Subsequent loss of CO ligands would lead to lower manganese carbonyl bromides and ultimately to the formation of manganese(II) bromide (MnBr₂) and carbon monoxide gas. The final non-volatile product is likely to be manganese(II) bromide, as the manganese center would be oxidized upon the complete loss of the stabilizing CO ligands.
Caption: Proposed stepwise decarbonylation of Mn(CO)5Br upon heating.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of Mn(CO)₅Br, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. Below are detailed, generalized protocols for these experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is ideal for determining the temperatures at which the CO ligands are lost.
Objective: To determine the decomposition temperature ranges and the corresponding mass losses for each decomposition step.
Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.
Experimental Parameters:
-
Sample Preparation: A small sample of Mn(CO)₅Br (typically 2-5 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: A high-purity inert gas, such as nitrogen or argon, should be used at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation of the sample and any intermediates.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature at a controlled rate (e.g., 5, 10, or 20°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500°C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and peak temperatures of each mass loss step. The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum decomposition rate. The percentage mass loss for each step should be calculated and compared to the theoretical mass loss for the elimination of CO ligands. The coupled mass spectrometer will identify the evolved gases at each decomposition stage.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on the enthalpy changes (endothermic or exothermic) associated with decomposition.
Objective: To determine the enthalpy of decomposition and any phase transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
-
Sample Preparation: A small, accurately weighed sample of Mn(CO)₅Br (typically 1-3 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A high-purity inert gas, such as nitrogen or argon, is used at a constant flow rate.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) through the expected decomposition range.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to decomposition events. The area under each peak is integrated to determine the enthalpy change (ΔH) for that process.
Caption: A logical workflow for the comprehensive thermal analysis of Mn(CO)5Br.
Conclusion
While direct, quantitative thermal analysis data for Mn(CO)₅Br is not extensively documented in publicly accessible literature, its chemical behavior in high-temperature reactions provides a practical indication of its thermal stability. The provided thermochemical data offers a foundational understanding of its energetics. The proposed decomposition pathway, involving the sequential loss of carbonyl ligands, is consistent with the known behavior of metal carbonyl complexes. For researchers requiring precise thermal stability parameters, the detailed experimental protocols for TGA and DSC outlined in this guide provide a robust framework for obtaining this critical data. Further research, particularly TGA-MS studies, would be invaluable in definitively elucidating the decomposition mechanism and identifying any transient intermediates.
References
infrared (IR) spectroscopy of Mn(CO)5Br carbonyl stretching frequencies
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Mn(CO)₅Br: Carbonyl Stretching Frequencies
Introduction
Pentacarbonylmanganese(I) bromide, Mn(CO)₅Br, is a pivotal organometallic compound frequently utilized as a precursor in the synthesis of other manganese complexes and as a catalyst.[1][2] Infrared (IR) spectroscopy is an exceptionally powerful tool for characterizing metal carbonyl complexes. The stretching frequencies of the carbonyl (CO) ligands, typically observed in the 1800–2200 cm⁻¹ region of the IR spectrum, are highly sensitive to the electronic environment of the metal center.[3] The number, position, and intensity of these ν(CO) bands provide critical insights into the molecule's structure, symmetry, and the nature of the metal-ligand bonding. This guide provides a comprehensive overview of the IR spectroscopy of Mn(CO)₅Br, focusing on the theoretical basis for its carbonyl stretching frequencies, a summary of reported quantitative data, and detailed experimental and computational protocols.
Molecular Structure, Symmetry, and Vibrational Modes
The structure of Mn(CO)₅Br consists of a central manganese atom octahedrally coordinated by five carbonyl ligands and one bromine atom. This arrangement results in a molecule with C₄ᵥ symmetry.[4] One CO ligand is unique and lies along the C₄ principal axis (axial position), while the other four CO ligands are equivalent and situated in the plane perpendicular to this axis (equatorial positions).
Group theory analysis for the five CO stretching vibrations in a C₄ᵥ point group predicts the following irreducible representation: Γ(CO) = 2A₁ + B₁ + E
From this set of vibrational modes:
-
2A₁ + E modes are infrared (IR) active.
-
2A₁ + B₁ + E modes are Raman active.
The E mode is doubly degenerate. Therefore, the IR spectrum of Mn(CO)₅Br is expected to show three absorption bands in the carbonyl stretching region.[4][5] These correspond to a symmetric stretch of the four equatorial carbonyls (A₁), the stretch of the single axial carbonyl (A₁), and an asymmetric, degenerate stretch of the equatorial carbonyls (E).[4]
Caption: Logical workflow from molecular structure to the predicted IR spectrum of Mn(CO)₅Br.
Quantitative Data: Carbonyl Stretching Frequencies
The observed ν(CO) frequencies for Mn(CO)₅Br can vary depending on the physical state (solid or solution) and the solvent used, which can influence intermolecular interactions and molecular geometry. The following table summarizes experimentally observed and computationally calculated carbonyl stretching frequencies from various sources.
| Vibrational Mode | Frequency (cm⁻¹) in DMSO | Frequency (cm⁻¹) in THF | Frequency (cm⁻¹) Solid State / ATR | Assignment Rationale |
| E | ~2087 | 2138 (vw) | 2081 | Asymmetric stretch of the four equatorial CO ligands. Typically the highest frequency and strong intensity.[4] |
| A₁ | ~2035 | 2053 (vs) | 2035 | Symmetric stretch of the four equatorial CO ligands.[4][6] |
| A₁ | ~2001 | 2007 (w) | 1985 | Stretch of the single axial CO ligand, trans to the bromine.[6][7] |
vw = very weak, w = weak, vs = very strong Data sourced from references[4][6][7].
The variation in frequencies across different media highlights the sensitivity of the CO ligands to their environment. In solution, solvent-solute interactions can slightly alter the electron density at the manganese center, which in turn affects the extent of π-backbonding to the CO ligands and thus their stretching frequencies. Solid-state spectra can be further complicated by crystal lattice effects (correlation splitting), which may cause band splitting or shifting compared to solution spectra.[8]
Experimental and Computational Protocols
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes a standard method for acquiring the IR spectrum of a solid sample like Mn(CO)₅Br using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.
-
Instrument Preparation :
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Select the appropriate detector for the mid-IR region (e.g., DTGS or MCT).
-
-
Accessory Setup :
-
Install the ATR accessory (e.g., with a diamond or germanium crystal) in the sample compartment.
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.
-
-
Background Collection :
-
With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Sample Analysis :
-
Place a small amount of the solid Mn(CO)₅Br powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
Collect the sample spectrum using the same parameters (number of scans, resolution) as the background collection.
-
-
Data Processing :
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although for simple peak identification, this is often optional.
-
Identify and label the peak frequencies (in cm⁻¹) corresponding to the carbonyl stretching modes.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Vibrational frequencies can be accurately predicted using computational methods, which also aids in the assignment of experimental bands.[4]
-
Structure Optimization :
-
The molecular geometry of Mn(CO)₅Br is first optimized to find its lowest energy conformation.
-
A common method is Density Functional Theory (DFT) using a functional like B3LYP.[4]
-
A suitable basis set is chosen, such as 6-31++G** for lighter atoms (C, O, Br) and a pseudopotential like Lanl2dz for the manganese atom.[4]
-
If simulating a solution spectrum, a solvent model such as the Polarizable Continuum Model (PCM) for DMSO can be included.[4]
-
-
Frequency Calculation :
-
Following successful geometry optimization, a frequency analysis is performed at the same level of theory.
-
This calculation computes the second derivatives of the energy with respect to atomic positions, yielding the vibrational modes and their frequencies.
-
The output will provide the frequencies (in cm⁻¹), IR intensities, and atomic displacements for each vibrational mode, allowing for unambiguous assignment of the A₁ and E carbonyl stretches.
-
Calculated frequencies are often systematically higher than experimental values and may be scaled by a known factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experiment.
-
Caption: Standard workflows for the experimental and computational determination of ν(CO) frequencies.
References
- 1. Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy Over 16 Orders of Magnitude in Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
55Mn NMR Spectroscopy of Manganese Pentacarbonyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of 55Mn Nuclear Magnetic Resonance (NMR) spectroscopy in the characterization of manganese pentacarbonyl bromide (Mn(CO)₅Br). This document provides a comprehensive overview of the key NMR parameters, experimental methodologies, and the underlying quantum mechanical principles that govern the 55Mn NMR spectrum of this important organometallic compound.
Introduction to 55Mn NMR Spectroscopy of Mn(CO)₅Br
This compound is a key precursor in the synthesis of a variety of manganese complexes.[1] Its characterization is crucial for quality control and for understanding its reactivity. 55Mn NMR spectroscopy offers a direct and sensitive probe into the electronic environment of the manganese nucleus.
The 55Mn nucleus possesses a spin quantum number (I) of 5/2 and is 100% naturally abundant, making it a receptive nucleus for NMR studies.[2] However, its significant nuclear quadrupole moment presents challenges, leading to broad spectral lines, particularly in environments of low symmetry.[2][3] Understanding the interplay between chemical shielding and quadrupolar interactions is paramount for the accurate interpretation of 55Mn NMR spectra.
Quantitative 55Mn NMR Data for this compound
The 55Mn NMR parameters for this compound are distinct in the solid state versus in solution, primarily due to the effects of molecular tumbling and the persistence of anisotropic interactions in the solid phase.
Solid-State 55Mn NMR Parameters
In the solid state, the 55Mn NMR spectrum of Mn(CO)₅Br is characterized by significant contributions from both the chemical shift anisotropy (CSA) and the nuclear quadrupole interaction.[4][5] The breadth of the solid-state 55Mn NMR spectra of manganese pentacarbonyl halides is largely dominated by the CSA.[4][5]
| Parameter | Value | Notes |
| Nuclear Quadrupole Coupling Constant (e²qQ/h) | ~20 MHz | This value reflects the interaction of the nuclear quadrupole moment with the electric field gradient at the manganese nucleus. The asymmetry parameter (η) is expected to be close to zero due to the C₄ᵥ symmetry of the molecule. |
| Chemical Shift Anisotropy (CSA) | Dominant contributor to spectral breadth | The CSA for the LMn(CO)₅ series (where L = Cl, Br, I) is significant, with values for similar compounds ranging up to 1260 ppm.[4][5] This anisotropy arises from the orientation-dependent magnetic shielding of the manganese nucleus. |
Solution-State 55Mn NMR Parameters
| Parameter | Estimated Value/Trend | Notes |
| Isotropic Chemical Shift (δ) | Shifts to lower frequency compared to Mn(CO)₅Cl | The chemical shift is sensitive to the electronegativity of the halide. As bromine is less electronegative than chlorine, a downfield shift (to lower frequency/less negative ppm values) relative to the chloro-analogue is expected. |
| Linewidth (Δν₁/₂) | Broad | The linewidth is primarily determined by the efficiency of quadrupolar relaxation. The interaction of the large quadrupole moment of 55Mn with fluctuating electric field gradients in solution leads to rapid relaxation and consequently, broad lines. |
Experimental Protocols
The acquisition of high-quality 55Mn NMR spectra requires careful consideration of the experimental setup, particularly given the challenges posed by the quadrupolar nature of the nucleus.
Solid-State 55Mn NMR Spectroscopy
Objective: To determine the nuclear quadrupole coupling constant and the chemical shift anisotropy.
Methodology:
-
Sample Preparation: A powdered, crystalline sample of Mn(CO)₅Br is packed into a suitable solid-state NMR rotor (e.g., 4 mm zirconia).
-
Spectrometer Setup:
-
A high-field solid-state NMR spectrometer is required to maximize sensitivity and resolution. Experiments have been successfully performed at magnetic field strengths of 11.75 T, 17.63 T, and 21.1 T.[4][5]
-
A probe capable of magic-angle spinning (MAS) is used, although static experiments are often employed to observe the full powder pattern.
-
-
Pulse Sequence: A simple pulse-acquire or a Hahn-echo sequence is typically used. The short T₂ relaxation times of quadrupolar nuclei often necessitate the use of echo sequences to minimize signal loss during the dead time of the probe.
-
Data Acquisition:
-
A wide spectral window is necessary to encompass the broad powder pattern.
-
A short recycle delay can be used due to the efficient quadrupolar relaxation.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The resulting powder pattern is then simulated to extract the principal components of the chemical shift tensor and the quadrupolar coupling parameters.
Solution-State 55Mn NMR Spectroscopy
Objective: To determine the isotropic chemical shift and the linewidth of the 55Mn resonance.
Methodology:
-
Sample Preparation: A solution of Mn(CO)₅Br is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or THF-d₈) in a standard NMR tube. The concentration should be optimized to maximize the signal-to-noise ratio without causing excessive line broadening due to viscosity or aggregation.
-
Spectrometer Setup:
-
A high-field NMR spectrometer equipped with a broadband probe tuned to the 55Mn frequency is used.
-
The temperature of the probe should be carefully controlled, as it can affect both the chemical shift and the relaxation rates.
-
-
Data Acquisition:
-
A simple pulse-acquire sequence is generally sufficient.
-
A large spectral width should be used initially to locate the broad 55Mn signal.
-
The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio.
-
-
Data Processing:
-
The FID is processed with an exponential multiplication (line broadening) to improve the signal-to-noise ratio of the broad peak.
-
The spectrum is referenced externally to a standard, typically a saturated aqueous solution of KMnO₄ (δ = 0 ppm).
-
The chemical shift and the linewidth at half-height are then measured.
-
Visualizing Key Concepts
The following diagrams illustrate the relationships between the molecular structure of this compound and its NMR properties, as well as a typical experimental workflow.
Caption: Molecular structure's influence on 55Mn NMR parameters.
Caption: Typical workflow for a solution-state 55Mn NMR experiment.
Conclusion
55Mn NMR spectroscopy is a powerful tool for the characterization of this compound. While the quadrupolar nature of the 55Mn nucleus introduces challenges, particularly in terms of linewidth, the information obtained from both solid-state and solution-state NMR is invaluable. Solid-state NMR provides detailed insights into the local electronic structure through the determination of the quadrupolar coupling constant and chemical shift anisotropy. Solution-state NMR, while providing less detailed information, is crucial for routine characterization and for studying the behavior of the complex in solution. A thorough understanding of the principles outlined in this guide will enable researchers to effectively utilize 55Mn NMR for the comprehensive analysis of this and related manganese-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. (55Mn) Manganese NMR [chem.ch.huji.ac.il]
- 3. A solid-state 55Mn NMR spectroscopy and DFT investigation of manganese pentacarbonyl compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A solid-state 55Mn NMR spectroscopy and DFT investigation of manganese pentacarbonyl compounds | Journal Article | PNNL [pnnl.gov]
- 5. Dithioether complexes of manganese carbonyl halides: synthesis, 55Mn NMR spectroscopic, X-ray crystallographic and electrochemical studies - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Introduction to Mass Spectrometry of Organometallics
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Mn(CO)₅Br
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of pentacarbonylbromomanganese(I), Mn(CO)₅Br. It is intended for researchers, scientists, and professionals in drug development and organometallic chemistry who utilize mass spectrometry for molecular characterization.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. For organometallic complexes like Mn(CO)₅Br, it provides critical insights into the ligand-metal bonding and the stability of the molecule. The fragmentation pattern, in particular, serves as a fingerprint for the compound's structure.
Ionization Method: Electron Ionization (EI)
Electron ionization (EI) is the most common and effective method for the analysis of neutral, thermally stable, and volatile organometallic compounds such as metal carbonyls.[1][2] In this process, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form an energetically unstable molecular ion (M•⁺).[3] This excess energy induces fragmentation, which provides valuable structural data.[4]
Fragmentation Pathway of Mn(CO)₅Br
The fragmentation of the Mn(CO)₅Br molecular ion is characterized by well-defined, sequential processes. The primary fragmentation pathway involves the stepwise loss of the five carbonyl (CO) ligands, a common feature for metal polycarbonyl complexes.[1][5] A secondary pathway observed is the initial loss of the bromine radical.
The main fragmentation processes are:
-
Sequential Loss of Carbonyl Ligands : The dominant fragmentation route is the successive elimination of neutral CO molecules (molecular weight 28 Da).[1][5] This process occurs until the manganese-bromine core, [MnBr]⁺, is formed.
-
Loss of the Bromo Ligand : A competing fragmentation pathway involves the cleavage of the Mn-Br bond, leading to the formation of the [Mn(CO)₅]⁺ ion.[5] This ion can then undergo its own sequential loss of CO ligands.
-
Formation of the Manganese Ion : Ultimately, fragmentation can lead to the bare manganese ion, [Mn]⁺.
The relative abundance of the fragment ions depends on the bond strengths within the molecular ion; the weaker Mn-CO bonds tend to cleave more readily than the Mn-Br bond.
Data Presentation: Key Fragment Ions
The electron ionization mass spectrum of Mn(CO)₅Br exhibits a series of characteristic peaks corresponding to the molecular ion and its subsequent fragments. The quantitative data for the principal metal-containing ions are summarized below. Note that bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in doublet peaks for all bromine-containing fragments, separated by 2 m/z units. The table lists m/z values calculated using the ⁷⁹Br isotope.
| Proposed Ion Identity | Formula | m/z (using ⁷⁹Br) | Notes |
| Molecular Ion | [Mn(CO)₅Br]⁺ | 274 | Parent ion |
| [Mn(CO)₄Br]⁺ | 246 | Loss of one CO ligand | |
| [Mn(CO)₃Br]⁺ | 218 | Loss of two CO ligands | |
| [Mn(CO)₂Br]⁺ | 190 | Loss of three CO ligands | |
| [Mn(CO)Br]⁺ | 162 | Loss of four CO ligands | |
| [MnBr]⁺ | 134 | Loss of all five CO ligands | |
| [Mn(CO)₅]⁺ | 195 | Loss of the Br ligand from the molecular ion | |
| Manganese Ion | [Mn]⁺ | 55 | Bare metal ion |
Experimental Protocol
The following provides a generalized experimental protocol for acquiring the mass spectrum of Mn(CO)₅Br.
Sample Preparation and Introduction:
-
A small quantity of solid Mn(CO)₅Br is placed in a capillary tube.
-
The sample is introduced into the mass spectrometer via a direct insertion probe (DIP).
-
The probe is gently heated to sublime the sample directly into the ion source, as Mn(CO)₅Br has sufficient vapor pressure.[6]
Ion Source - Electron Ionization (EI):
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Source Temperature: Maintained at approximately 150-200 °C to prevent condensation while minimizing thermal decomposition.
-
Filament Current: A typical emission current is applied to generate the electron beam.
Mass Analyzer:
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
The analyzer is set to scan a mass range appropriate for the compound, for example, m/z 40-350, to detect the molecular ion and all expected fragments.
Detection:
-
An electron multiplier detector records the ion signal.
-
The data system generates a mass spectrum, plotting ion relative abundance versus m/z.
Visualization of Fragmentation Pathway
The logical relationship of the primary fragmentation pathway of Mn(CO)₅Br is visualized below using the DOT language.
Caption: Primary fragmentation pathways of Mn(CO)₅Br under electron ionization.
References
- 1. Metal carbonyl - Wikipedia [en.wikipedia.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. A mass spectroscopic study of some manganese pentacarbonyl derivatives - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. web.uvic.ca [web.uvic.ca]
Methodological & Application
Application Notes and Protocols: Manganese Pentacarbonyl Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of manganese pentacarbonyl bromide (Mn(CO)₅Br) as a catalyst in various organic synthesis reactions. This versatile and cost-effective catalyst offers a valuable alternative to more expensive precious metal catalysts for a range of transformations.
Hydrosilylation of Alkenes and Alkynes
This compound is an effective catalyst for the hydrosilylation of olefins, providing a robust system for the formation of organosilane compounds. This method is notable for its tolerance of unpurified substrates and its applicability in green solvents under ambient air, yielding anti-Markovnikov products with high selectivity.[1]
Quantitative Data for Hydrosilylation of Alkenes
| Entry | Alkene Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1-Octene (B94956) | Phenylsilane (B129415) | 2 | Anisole (B1667542) | 70 | 2 | >99 | [1] |
| 2 | Styrene (B11656) | Phenylsilane | 2 | Water | 70 | 4 | 95 | [1] |
| 3 | Allyl Glycidyl Ether | 1,1,1,3,5,5,5-heptamethyltrisiloxane | 0.3 | Neat | 70 | 1 | >99 | [1] |
| 4 | Styrene | Triethylsilane | - | - | 150 | - | 38 | [2] |
Note: The reaction of styrene with triethylsilane also produced 7% of the dehydrogenative silylation product.[2]
Experimental Protocol: Hydrosilylation of 1-Octene
Materials:
-
This compound (Mn(CO)₅Br)
-
1-Octene
-
Phenylsilane
-
Anisole (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.02 mmol, 2 mol%).
-
Add anisole (1 mL).
-
Add 1-octene (1.0 mmol).
-
Add phenylsilane (1.2 mmol).
-
The reaction mixture is then heated to 70 °C and stirred for 2 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired anti-Markovnikov hydrosilylated product.
Hydrosilylation of Alkynes
In the hydrosilylation of alkynes, Mn(CO)₅Br, in combination with triphenylarsine (B46628) as a ligand, has been shown to favor the formation of E-isomers.[2] While Mn(CO)₅Br alone showed low conversion and selectivity, the addition of AsPh₃ significantly improved the yield and E/Z selectivity.[2]
Experimental Workflow: Hydrosilylation
Caption: General workflow for Mn(CO)₅Br-catalyzed hydrosilylation.
Biomimetic Asymmetric Reduction of Imines
This compound serves as an efficient regeneration catalyst for the biomimetic asymmetric reduction of various imines, including quinoxalinones and benzoxazinones.[3][4] This system utilizes a chiral phosphoric acid as a transfer catalyst and hydrogen gas as the terminal reductant.[3]
Quantitative Data for Biomimetic Asymmetric Reduction
| Entry | Substrate | Chiral Phosphoric Acid | Catalyst Loading (mol%) | Solvent | Pressure (psi H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | (R)-TRIP | 5 (Mn(CO)₅Br) | Dichloromethane (B109758) | 500 | 30 | 48 | 90 | 92 | [3] |
| 2 | 2-p-Tolyl-2,3-dihydroquinazolin-4(1H)-one | (R)-TRIP | 5 (Mn(CO)₅Br) | Dichloromethane | 500 | 30 | 48 | 88 | 91 | [3] |
| 3 | 2-o-Tolyl-2,3-dihydroquinazolin-4(1H)-one | (R)-TRIP | 5 (Mn(CO)₅Br) | Dichloromethane | 500 | 30 | 48 | 85 | 89 | [3] |
| 4 | 2-Phenyl-2,3-dihydro-4H-benzo[d][5][6]oxazin-4-one | (R)-STRIP | 5 (Mn(CO)₅Br) | Dichloromethane | 500 | 30 | 48 | 92 | 93 | [3] |
Experimental Protocol: Biomimetic Asymmetric Reduction
Materials:
-
This compound (Mn(CO)₅Br)
-
Substrate (e.g., 2-phenyl-2,3-dihydroquinazolin-4(1H)-one)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP)
-
Phenanthridine (B189435) (NAD(P)H model)
-
4 Å Molecular Sieves
-
Dichloromethane (anhydrous)
-
Hydrogen gas
Procedure:
-
To a dried autoclave, add the substrate (0.2 mmol), this compound (0.01 mmol, 5 mol%), chiral phosphoric acid (0.02 mmol, 10 mol%), phenanthridine (0.02 mmol, 10 mol%), and 4 Å molecular sieves (5 mg).
-
Under an inert atmosphere, add anhydrous dichloromethane (1.0 mL).
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 500 psi with hydrogen.
-
Stir the reaction mixture at 30 °C for 48 hours.
-
After the reaction, carefully release the pressure.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the chiral amine product.
Signaling Pathway: Biomimetic Asymmetric Reduction
Caption: Catalytic cycles in biomimetic asymmetric reduction.
Hydrosilylation of Carbon Dioxide
This compound also serves as an efficient precatalyst for the hydrosilylation of carbon dioxide under mild conditions.[5] The selectivity of this reaction can be tuned by the choice of solvent.
Quantitative Data for CO₂ Hydrosilylation
| Entry | Silane | Solvent | Temp (°C) | Pressure (bar CO₂) | Time (h) | Product | Yield (%) | Ref |
| 1 | Et₃SiH | THF | 50 | 4 | 1 | Triethylsilylformate | 67 | [5] |
| 2 | Et₃SiH | THF/Toluene (B28343) | 50 | 4 | 1 | Bis(triethylsilyl)acetal | 86 | [5] |
| 3 | Et₃SiH | THF | RT | 1 | - | Triethylsilylformate | High Conversion | [5] |
| 4 | Et₃SiH | THF/Toluene | RT | 1 | - | Bis(triethylsilyl)acetal | High Conversion | [5] |
Note: High conversion at room temperature and atmospheric pressure was observed, but with a decrease in selectivity.[5]
Experimental Protocol: CO₂ Hydrosilylation
Materials:
-
This compound (Mn(CO)₅Br)
-
Triethylsilane (Et₃SiH)
-
Tetrahydrofuran (THF, anhydrous) or THF/Toluene mixture
-
Carbon dioxide (CO₂)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, under an inert atmosphere, add this compound.
-
Add the desired solvent (THF or a THF/Toluene mixture).
-
Add triethylsilane.
-
Seal the autoclave, purge with CO₂, and then pressurize to the desired pressure (e.g., 4 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required time (e.g., 1 hour).
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
The product can be isolated and purified by standard techniques such as distillation or chromatography.
Hydroarylation of Alkenes and Alkynes
While Mn(CO)₅Br can catalyze the hydroarylation of C-C multiple bonds, it often requires elevated temperatures and higher catalyst loadings due to lower catalytic activity compared to some of its derivatives.[6] For instance, in the hydroarylation of butyl acrylate (B77674) with 2-phenylpyridine, Mn(CO)₅Br at 100 °C gave only trace product formation, whereas a tricarbonyl derivative was highly effective at 35 °C.[6] Nevertheless, it serves as a readily available starting point for such transformations.
Quantitative Data for Hydroarylation
| Entry | Arene | Alkene/Alkyne | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref | |---|---|---|---|---|---|---|---|---| | 1 | N-pyrimidinyl indole (B1671886) | Racemic allene (B1206475) | 10 | - | Toluene | 80 | 24 | 16 |[7] | | 2 | N-pyrimidinyl indole | Racemic allene | 5 | NaOAc | Toluene | 50 | 24 | - |[7] | | 3 | 2-Phenylpyridine | Butyl acrylate | 10 | Cy₂NH | Bu₂O | 100 | - | Trace |[6] |
Note: The yield for entry 2 was reported to have drastically increased with the addition of NaOAc and lowering the temperature.[7]
Experimental Protocol: Hydroarylation of Allenes with Indoles
Materials:
-
This compound (Mn(CO)₅Br)
-
N-pyrimidinyl indole
-
Allene substrate
-
Sodium acetate (B1210297) (NaOAc)
-
Toluene (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add N-pyrimidinyl indole (0.2 mmol), this compound (0.01 mmol, 5 mol%), and sodium acetate (0.4 mmol).
-
Add anhydrous toluene (1.0 mL).
-
Add the allene substrate (0.3 mmol).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After cooling, the reaction is quenched, and the product is extracted with a suitable organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Reaction Scheme: Hydroarylation
Caption: General scheme for Mn(CO)₅Br-catalyzed hydroarylation.
References
- 1. MnBr(CO)5: a commercially available highly active catalyst for olefin hydrosilylation under ambient air and green conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. oaepublish.com [oaepublish.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Mn(CO)₅Br-Catalyzed Hydrosilylation of Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrosilylation of alkenes and alkynes is a powerful and atom-economical method for the synthesis of organosilanes, which are versatile intermediates in organic synthesis and materials science. While precious metal catalysts have traditionally dominated this field, the use of earth-abundant and cost-effective alternatives is of growing importance. Manganese, being a readily available and low-toxicity metal, has emerged as a promising catalyst for this transformation. This document provides detailed application notes and protocols for the hydrosilylation of alkenes and alkynes using the commercially available catalyst, bromopentacarbonylmanganese(I) (Mn(CO)₅Br).
Catalytic System Overview
Mn(CO)₅Br serves as an efficient pre-catalyst for the hydrosilylation of a broad range of unsaturated carbon-carbon bonds. The reaction mechanism and stereochemical outcome can be influenced by the substrate and reaction conditions, offering a versatile tool for synthetic chemists. For the hydrosilylation of alkynes, Mn(CO)₅Br, particularly in the presence of an arsine ligand, typically proceeds via an organometallic pathway to yield the (E)-isomer as the major product. In contrast, the hydrosilylation of alkenes can proceed through a radical mechanism, leading to anti-Markovnikov addition products.
Hydrosilylation of Alkenes
The Mn(CO)₅Br-catalyzed hydrosilylation of alkenes provides a reliable method for the synthesis of linear alkylsilanes. The reaction generally proceeds with high regioselectivity, affording the anti-Markovnikov product in good to excellent yields.
Quantitative Data Summary
| Entry | Alkene Substrate | Silane | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 1 | 1-Octene (B94956) | PhSiH₃ | 2 | 70 °C, air | >99 | |
| 2 | Styrene | PhSiH₃ | 5 | 60 °C | 95 | |
| 3 | 4-Methylstyrene | Et₃SiH | 2 | 70 °C, air | 98 | |
| 4 | 4-Chlorostyrene | Ph₂SiH₂ | 2 | 70 °C, air | 97 | |
| 5 | Allyl benzene | (Me₃SiO)₂MeSiH | 2 | 70 °C, air | 96 | |
| 6 | 1-Hexene | PhSiH₃ | 2 | 70 °C, air | >99 |
Experimental Protocol: Hydrosilylation of 1-Octene
This protocol is a representative procedure for the Mn(CO)₅Br-catalyzed hydrosilylation of a terminal alkene.
Materials:
-
Mn(CO)₅Br
-
1-Octene
-
Phenylsilane (B129415) (PhSiH₃)
-
Anhydrous toluene (B28343)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Mn(CO)₅Br (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add 1-octene (1.0 mmol, 1.0 equiv).
-
Add phenylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Seal the Schlenk tube and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired alkylsilane.
Hydrosilylation of Alkynes
The Mn(CO)₅Br-catalyzed hydrosilylation of alkynes is a valuable method for the stereoselective synthesis of vinylsilanes. The addition of an arsenic ligand, such as triphenylarsine (B46628) (AsPh₃), can significantly enhance the (E)-selectivity of the reaction.
Quantitative Data Summary
| Entry | Alkyne Substrate | Silane | Additive (mol%) | Conditions | Yield (%) | (E):(Z) Ratio | Reference |
| 1 | Phenylacetylene (B144264) | PhSiH₃ | AsPh₃ (10) | 150 °C, 10 h | 89 | >50:1 | |
| 2 | 1-Octyne | PhSiH₃ | AsPh₃ (10) | 150 °C, 10 h | 85 | >50:1 | |
| 3 | 4-Ethynyltoluene | Ph₂SiH₂ | AsPh₃ (10) | 150 °C, 10 h | 82 | >50:1 | |
| 4 | 1-Phenyl-1-propyne | PhSiH₃ | AsPh₃ (10) | 150 °C, 10 h | 75 | >50:1 | |
| 5 | Phenylacetylene | Et₃SiH | - | 150 °C, 10 h | 25 | 1.3:1 |
Experimental Protocol: Hydrosilylation of Phenylacetylene
This protocol provides a general procedure for the (E)-selective hydrosilylation of a terminal alkyne.
Materials:
-
Mn(CO)₅Br
-
Triphenylarsine (AsPh₃)
-
Phenylacetylene
-
Phenylsilane (PhSiH₃)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Silica gel for chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Mn(CO)₅Br (0.05 mmol, 5 mol%) and triphenylarsine (0.10 mmol, 10 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene (0.5 mL).
-
Add phenylacetylene (1.0 mmol, 1.0 equiv).
-
Add phenylsilane (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the Schlenk tube tightly and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 150 °C and stir for 10 hours.
-
After cooling to room temperature, carefully open the Schlenk tube.
-
Dilute the reaction mixture with a small amount of an appropriate solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired vinylsilane.
Visualizations
Catalytic Cycle for Alkene Hydrosilylation (Radical Pathway)
Caption: Proposed Radical Mechanism for Alkene Hydrosilylation.
Catalytic Cycle for Alkyne Hydrosilylation (Organometallic Pathway)
Application Notes and Protocols: Mn(CO)₅Br Catalyzed Hydroarylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroarylation is a powerful chemical transformation that introduces an aryl group across a carbon-carbon multiple bond, enabling the construction of complex molecular architectures from simpler precursors. While traditionally dominated by precious metal catalysts, recent advancements have highlighted the utility of earth-abundant and less toxic first-row transition metals. Among these, manganese has emerged as a versatile and cost-effective catalyst. This document provides detailed application notes and experimental protocols for hydroarylation reactions catalyzed by the manganese carbonyl complex, Bromopentacarbonylmanganese(I) (Mn(CO)₅Br).
Mn(CO)₅Br serves as a common precatalyst in these transformations. However, it is noteworthy that Mn(CO)₅Br often exhibits low catalytic activity, necessitating relatively high reaction temperatures (80–100 °C) and catalyst loadings (10–20 mol%). This is largely attributed to the formation of a stable, off-cycle manganacycle-(CO)₄ species which acts as a catalyst sink. To address this limitation, more active catalytic systems have been developed, such as MnBr(CO)₃(MeCN)₂, which avoids the formation of the inactive species and promotes hydroarylation at near room temperature.[1] Another effective alternative is the dimeric manganese catalyst, Mn₂(CO)₈Br₂, which has demonstrated superior yields in the hydroarylation of unsaturated amides compared to Mn(CO)₅Br.[2][3]
These application notes will focus on the mechanism and practical application of the Mn(CO)₅Br system, while also providing comparative data and protocols for the more recently developed and efficient manganese catalysts.
Catalytic Mechanism of Mn(CO)₅Br in Hydroarylation
The proposed mechanism for Mn(CO)₅Br-catalyzed hydroarylation, particularly involving a directing group on the aryl substrate, is a multi-step process. The key steps are illustrated in the diagram below and involve C-H activation, migratory insertion, and protodemetalation.
Figure 1. Proposed catalytic cycle for Mn(CO)₅Br catalyzed hydroarylation.
The catalytic cycle is initiated by the coordination of the arene, often assisted by a directing group (DG), to the active Mn(I) species, which is formed from the Mn(CO)₅Br precatalyst. This is followed by C-H bond activation to form a five-membered manganacycle.[4][5] The alkene or alkyne substrate then coordinates to the manganese center and undergoes migratory insertion into the Mn-C bond, expanding the ring to a seven-membered intermediate.[4] Subsequent reductive elimination and protodemetalation, often facilitated by an amine additive, releases the hydroarylated product and regenerates the active catalytic species.[2] The formation of a coordinatively saturated and stable tetracarbonyl manganacycle can lead to an off-cycle reservoir, diminishing the catalytic efficiency. Photochemical activation has been shown to promote CO dissociation, thereby facilitating the entry into the productive catalytic cycle.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques, unless otherwise noted. Solvents should be dried using appropriate methods before use. Commercially available reagents should be used as received unless otherwise specified.
Protocol 1: General Procedure for Mn(CO)₅Br-Catalyzed Hydroarylation of Alkenes
This protocol is adapted from typical conditions reported for the hydroarylation of α,β-unsaturated carbonyl compounds with 2-phenylpyridine.
Materials:
-
Mn(CO)₅Br (10 mol%)
-
Arene with directing group (e.g., 2-phenylpyridine, 1.0 equiv)
-
Alkene (e.g., butyl acrylate, 1.5 - 2.0 equiv)
-
Amine additive (e.g., dicyclohexylamine, Cy₂NH, 20 mol%)
-
Anhydrous solvent (e.g., dibutyl ether, Bu₂O, to make a 0.5 M solution)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Mn(CO)₅Br, the arene, and the amine additive.
-
Add the anhydrous solvent via syringe.
-
Add the alkene to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired hydroarylated product.
Protocol 2: Hydroarylation using the High-Activity Catalyst MnBr(CO)₃(MeCN)₂
This protocol utilizes a more active catalyst, allowing for milder reaction conditions.[1]
Materials:
-
MnBr(CO)₃(MeCN)₂ (5 mol%)
-
Arene with directing group (e.g., 2-phenylpyridine, 1.0 equiv)
-
Alkene or alkyne (1.5 - 2.0 equiv)
-
Amine additive (e.g., dicyclohexylamine, Cy₂NH, 10 mol%)
-
Anhydrous solvent (e.g., diethyl ether, Et₂O)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add MnBr(CO)₃(MeCN)₂ to a Schlenk tube.
-
Add the arene and the amine additive.
-
Add the anhydrous solvent.
-
Add the alkene or alkyne.
-
Seal the tube and stir the reaction mixture at 35 °C for 24-72 hours.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of different manganese catalysts in hydroarylation reactions with various substrates.
Table 1: Comparison of Mn Catalysts in the Hydroarylation of 2-Phenylpyridine with Butyl Acrylate
| Catalyst | Catalyst Loading (mol%) | Amine (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Mn(CO)₅Br | 10 | Cy₂NH (20) | 100 | 24 | Trace |
| MnBr(CO)₃(MeCN)₂ | 5 | Cy₂NH (10) | 35 | 24 | 98 |
Table 2: Hydroarylation of Alkenes with 2-Phenylpyridine using MnBr(CO)₃(MeCN)₂
| Alkene | Product | Yield (%) |
| Butyl acrylate | Butyl 3-(2-(pyridin-2-yl)phenyl)propanoate | 98 |
| Methyl vinyl ketone | 4-(2-(pyridin-2-yl)phenyl)butan-2-one | 75 |
| N,N-Dimethylacrylamide | N,N-dimethyl-3-(2-(pyridin-2-yl)phenyl)propanamide | 85 |
Table 3: Hydroarylation of Alkynes with 2-Phenylpyridine using MnBr(CO)₃(MeCN)₂
| Alkyne | Product | Yield (%) |
| Phenylacetylene | (E)-2-(2-(2-phenylvinyl)phenyl)pyridine | 92 |
| 1-Hexyne | (E)-2-(2-(hex-1-en-1-yl)phenyl)pyridine | 88 |
| 4-Phenyl-1-butyne | (E)-2-(2-(4-phenylbut-1-en-1-yl)phenyl)pyridine | 76 |
Table 4: Dimeric Manganese-Catalyzed Hydroarylation of Unsaturated Amides with Phenylboronic Acid [2]
| Catalyst | Catalyst Loading (mol%) | Product | Yield (%) |
| Mn(CO)₅Br | 10 | N,N-dimethyl-3,3-diphenylpropanamide | 30 |
| Mn₂(CO)₈Br₂ | 5 | N,N-dimethyl-3,3-diphenylpropanamide | 92 |
Workflow and Logical Relationships
The following diagram illustrates the general workflow for conducting a manganese-catalyzed hydroarylation experiment, from catalyst selection to product analysis.
Figure 2. General experimental workflow for manganese-catalyzed hydroarylation.
Conclusion
While Mn(CO)₅Br has been a foundational precatalyst in the development of manganese-catalyzed hydroarylation, its practical application can be limited by low activity. The rationally designed catalyst, MnBr(CO)₃(MeCN)₂, and the dimeric complex, Mn₂(CO)₈Br₂, offer significant improvements in terms of reaction efficiency and milder conditions. The protocols and data presented herein provide a comprehensive guide for researchers to select the appropriate catalytic system and reaction conditions for their specific synthetic needs. The mechanistic insights and workflows are intended to facilitate the successful implementation and further development of these valuable C-H functionalization reactions in academic and industrial settings.
References
- 1. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Mn(CO)₅Br in Biomimetic Asymmetric Reduction
Introduction
The pursuit of green and sustainable chemistry has driven the exploration of earth-abundant metal catalysts for asymmetric synthesis. Manganese, being a cost-effective and low-toxicity metal, has emerged as a promising alternative to precious metals like rhodium, ruthenium, and iridium.[1] In the realm of biomimetic chemistry, the focus is on replicating biological processes, such as the reduction of carbonyls and imines, which in nature are often mediated by the cofactor NAD(P)H. A key challenge in synthetic biomimetic systems is the efficient regeneration of the NAD(P)H model.[1][2]
Recent advancements have highlighted the use of manganese pentacarbonyl bromide (Mn(CO)₅Br) as a highly effective regeneration catalyst in biomimetic asymmetric reduction.[1][3] This system utilizes a manganese complex to regenerate an NAD(P)H model, which then participates in the asymmetric reduction of various substrates, primarily imines, in the presence of a chiral transfer catalyst. This approach offers high yields and excellent enantioselectivities for the synthesis of valuable chiral amines, including those found in benzoxazinones and quinoxalinones.[1]
Mechanism of Action
The catalytic cycle is a cooperative system involving three key components:
-
Mn(CO)₅Br (Regeneration Catalyst): This commercially available manganese complex facilitates the regeneration of the NAD(P)H model (e.g., dihydrophenanthridine, DHPD) using hydrogen gas as the terminal reductant.[1]
-
NAD(P)H Model (Hydride Source): A molecule, such as phenanthridine (B189435) (PD), is reduced by the manganese catalyst to its dihydrogenated form (DHPD). This regenerated DHPD serves as the hydride donor, mimicking the function of the natural NAD(P)H cofactor.[1]
-
Chiral Phosphoric Acid (CPA) (Transfer Catalyst): The CPA activates the substrate (e.g., an imine) and facilitates the stereoselective transfer of a hydride from the regenerated NAD(P)H model to the substrate, thereby inducing asymmetry in the final product.[1][3]
A crucial aspect of this system is that Mn(CO)₅Br itself does not directly catalyze the hydrogenation of the substrate. This ensures that the chirality of the product is exclusively controlled by the chiral transfer catalyst, leading to high enantioselectivity.[1]
Quantitative Data Summary
The following tables summarize the performance of the Mn(CO)₅Br-catalyzed biomimetic asymmetric reduction of various substrates as reported in the literature.
Table 1: Optimization of NAD(P)H Model Regeneration [1]
| Entry | Solvent | Catalyst | Reductant | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Acetate | Mn(CO)₅Br | H₂ (500 psi) | 25 | 10 | 90 |
| 2 | Dichloromethane (B109758) | Mn(CO)₅Br | H₂ (500 psi) | 25 | 10 | 85 |
| 3 | Toluene | Mn(CO)₅Br | H₂ (500 psi) | 25 | 10 | 88 |
Table 2: Substrate Scope for the Biomimetic Asymmetric Reduction of Benzoxazinones [1]
| Product | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4a | H | 90 | 92 |
| 4b | 5-Me | 85 | 91 |
| 4c | 6-Me | 88 | 93 |
| 4d | 7-Me | 82 | 90 |
| 4e | 8-Me | No Reaction | - |
| 4f | 6-F | 92 | 94 |
| 4g | 6-Cl | 91 | 95 |
| 4h | 6-Br | 89 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Biomimetic Asymmetric Reduction using Mn(CO)₅Br
This protocol describes the general method for the asymmetric reduction of imines (e.g., benzoxazinones).
Materials:
-
This compound (Mn(CO)₅Br)
-
Phenanthridine (PD) as the NAD(P)H model
-
Chiral Phosphoric Acid (CPA) transfer catalyst (e.g., CPA-7)
-
Substrate (e.g., benzoxazinone (B8607429) 3a )
-
4 Å Molecular Sieves (MS)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
Procedure:
-
To a dry Schlenk tube or a vial inside a glovebox, add the substrate (0.1 mmol, 1.0 equiv.), phenanthridine (PD, 0.02 mmol, 0.2 equiv.), Mn(CO)₅Br (0.002 mmol, 2 mol%), and the chiral phosphoric acid CPA-7 (0.001 mmol, 1 mol%).[1]
-
Add 5 mg of activated 4 Å molecular sieves.[1]
-
Add 1.0 mL of anhydrous dichloromethane (DCM).[1]
-
Place the reaction vial into a stainless-steel autoclave.
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 500 psi.[1]
-
Place the autoclave in a heating mantle or oil bath pre-heated to 30 °C and stir the reaction mixture for 48 hours.[1]
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired chiral amine.
Protocol 2: Gram-Scale Biomimetic Asymmetric Reduction
This protocol demonstrates the scalability of the method.
Materials:
-
Same as Protocol 1, with quantities adjusted for a larger scale.
Procedure:
-
In a suitable high-pressure reactor, combine the benzoxazinone substrate 3a (1.0 g, 1.0 equiv), phenanthridine (PD), Mn(CO)₅Br (2 mol%), and chiral phosphoric acid CPA-7 (1 mol%).[1]
-
Add activated 4 Å molecular sieves.
-
Add the appropriate volume of anhydrous dichloromethane.
-
Seal the reactor, purge with H₂, and then pressurize to 500 psi.
-
Stir the reaction at 30 °C for 48 hours.[1]
-
Following the reaction, vent the reactor and work up the reaction mixture as described in Protocol 1.
-
Purify the product via column chromatography. This gram-scale synthesis has been shown to proceed without loss of activity or enantioselectivity, yielding the product in 90% yield and 92% ee.[1]
Visualizations
Caption: Catalytic cycle of biomimetic asymmetric reduction.
Caption: Workflow for biomimetic asymmetric reduction.
References
Application Notes and Protocols: Manganese Pentacarbonyl Bromide as a Precursor for Manganese Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese pentacarbonyl bromide, BrMn(CO)₅, is a vibrant, orange crystalline solid that serves as a cornerstone in the synthesis of a diverse array of organomanganese complexes.[1][2] Its utility stems from the lability of its carbon monoxide (CO) ligands, which can be readily substituted by a variety of other ligands, and the reactivity of the manganese-bromine bond.[2] This allows for the rational design and synthesis of manganese complexes with tailored electronic and steric properties for applications in catalysis, materials science, and as potential therapeutic agents. This document provides an overview of the applications of BrMn(CO)₅ as a precursor, detailed experimental protocols for the synthesis of representative manganese complexes, and a summary of relevant quantitative data.
Applications of this compound
This compound is a versatile starting material for the synthesis of several classes of manganese complexes:
-
Ligand Substitution Products: One of the most common applications of BrMn(CO)₅ is in the synthesis of mono- and di-substituted complexes of the general formula fac-[MnBr(CO)₃(L-L)] and cis-[MnBr(CO)₄L], where L is a monodentate ligand and L-L is a bidentate ligand, typically a diimine or a diphosphine.[3][4] These complexes are valuable as catalysts and as CO-releasing molecules (CORMs).[3][5]
-
Cationic Arene Complexes: In the presence of a halide abstractor such as aluminum chloride or a silver salt, BrMn(CO)₅ reacts with arenes to form cationic complexes of the type [(η⁶-arene)Mn(CO)₃]⁺.[4][6] These complexes are useful as manganese tricarbonyl transfer agents.[7]
-
Alkyl and Aryl Complexes: The reaction of BrMn(CO)₅ with organolithium or Grignard reagents provides access to manganese alkyl and aryl carbonyl complexes, although yields can sometimes be compromised by side reactions.[8][9]
-
Bimetallic Complexes: BrMn(CO)₅ can be used to synthesize both homo- and heterobimetallic complexes, where two metal centers are bridged by a suitable ligand.[10] These materials can exhibit interesting electronic and catalytic properties.
Data Presentation
The following tables summarize key quantitative data for a selection of manganese complexes synthesized from BrMn(CO)₅.
Table 1: Synthesis of fac-[MnBr(CO)₃(α-diimine)] Complexes [3]
| Complex | α-Diimine Ligand (N^N) | Yield (%) | Selected IR Data (KBr, ν(CO), cm⁻¹) |
| 1 | Bipyridine (bpy) | - | 2021, 1941 |
| 2 | 1,10-Phenanthroline (B135089) (phen) | 53 | 2021, 1941 |
| 3 | 4,5-Diazafluoren-9-one (B35911) (dafo) | 62.5 | 2030, 1926 |
| 4 | Pyrazino[2,3-f][11]phenanthroline (pyzphen) | 80 | 2026, 1925 |
Table 2: CO Release Rates for fac-[MnBr(CO)₃(α-diimine)] Complexes [3]
| Complex | Apparent CO Release Rate (kCO) in min⁻¹ (Visible Light) | Apparent CO Release Rate (kCO) in min⁻¹ (UV Light) |
| 1 | 1.21 ± 0.02 | 12.11 ± 0.03 |
| 2 | 4.65 ± 0.04 | 15.23 ± 0.05 |
| 3 | 3.21 ± 0.03 | 14.21 ± 0.04 |
| 4 | 5.12 ± 0.05 | 16.23 ± 0.06 |
Experimental Protocols
The following are detailed protocols for the synthesis of representative manganese complexes from this compound.
Protocol 1: Synthesis of fac-[MnBr(CO)₃(phen)] (2) [3]
Materials:
-
This compound [Mn(CO)₅Br] (80 mg, 0.29 mmol)
-
1,10-Phenanthroline (53 mg, 0.30 mmol)
-
Dichloromethane (18 mL)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, prepare a slurry of [Mn(CO)₅Br] and 1,10-phenanthroline in dichloromethane.
-
Stir the reaction mixture at room temperature for 20 hours. The color of the solution will change to orange.
-
Reduce the volume of the solvent under vacuum.
-
Add diethyl ether to precipitate the product and cool the mixture to 5 °C.
-
Filter the resulting yellow powder and wash with diethyl ether.
-
Dry the solid under vacuum.
-
Yield: 61 mg (53%).
-
Characterization: Selected IR (KBr, cm⁻¹): ν(CO) 2021 and 1941.[3]
Protocol 2: Synthesis of fac-[MnBr(CO)₃(dafo)] (3) [3]
Materials:
-
This compound [Mn(CO)₅Br] (100 mg, 0.36 mmol)
-
4,5-Diazafluoren-9-one (dafo) (73 mg, 0.40 mmol)
-
Dichloromethane (25 mL)
-
Hexanes
Procedure:
-
Combine [Mn(CO)₅Br] and 4,5-diazafluoren-9-one in a round-bottom flask with dichloromethane.
-
Stir the slurry at room temperature for 20 hours, during which the solution will turn red.
-
Evaporate the solvent under reduced pressure to obtain a dark orange powder.
-
Recrystallize the solid by layering hexanes over a solution of the complex in dichloromethane.
-
Yield: 90 mg (62.5%).
-
Characterization: Selected IR (KBr, cm⁻¹): ν(CO) 2030 and 1926.[3]
Protocol 3: Synthesis of fac-[MnBr(CO)₃(pyzphen)] (4) [3]
Materials:
-
This compound [Mn(CO)₅Br] (80 mg, 0.29 mmol)
-
Pyrazino[2,3-f][11]phenanthroline (pyzphen) (70 mg, 0.30 mmol)
-
Dichloromethane (30 mL)
Procedure:
-
Prepare a slurry of [Mn(CO)₅Br] and pyrazino[2,3-f][11]phenanthroline in dichloromethane.
-
Stir the mixture at room temperature for 18 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting orange powder from dichloromethane.
-
Yield: 104 mg (80%).
-
Characterization: Selected IR (KBr, cm⁻¹): ν(CO) 2026 and 1925.[3]
Protocol 4: Synthesis of a Homobimetallic Manganese Complex [{Mn(CO)₃Br}₂(bpm)] [10]
Materials:
-
This compound [Mn(CO)₅Br]
-
2,2'-Bipyrimidine (bpm)
-
Toluene
Procedure:
-
Due to the light sensitivity of the manganese complexes, perform all reactions in the dark.
-
In a round-bottom flask, combine Mn(CO)₅Br (2 equivalents) and bpm (1 equivalent) in toluene.
-
Reflux the suspension.
-
The reaction will generate a mixture of the syn and anti isomers of [{Mn(CO)₃Br}₂(bpm)].
-
Isolate the product mixture.
-
Yield: Good (e.g., 91%).[10]
-
Characterization: The syn and anti isomers can be distinguished by ¹H NMR spectroscopy due to their different symmetries (C₂ᵥ for syn and C₂ₕ for anti).[10]
Visualizations
The following diagrams illustrate key synthetic pathways and a catalytic cycle involving manganese complexes derived from this compound.
Caption: Synthetic pathways from this compound.
Caption: Catalytic cycle for hydrogenation of cyclic carbonates.
References
- 1. Catalytic Hydrogenation of Cyclic Carbonates using Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and assessment of CO-release capacity of manganese carbonyl complexes derived from rigid α-diimine ligands of varied complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. A comprehensive survey of Mn(i) carbonyls as CO-releasing molecules reported over the last two decades - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. DSpace [scholarworks.wm.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand substitution in manganese(I) carbonyl complexes Mn(CO)5X (X = Cl, Br): activation parameters and x-ray structure of Mn(CO)3(dab)Cl (dab = biacetyl bis(phenylimine)) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Carbonylation Reactions Using Mn(CO)₅Br
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting carbonylation reactions utilizing bromopentacarbonylmanganese(I), Mn(CO)₅Br. These reactions are valuable for the synthesis of a variety of carbonyl-containing compounds, including esters and amides, which are key functional groups in many pharmaceutical agents and organic materials.
Introduction
Carbonylation reactions are fundamental transformations in organic synthesis that introduce a carbonyl group (C=O) into an organic molecule. While palladium-catalyzed carbonylations are well-established, there is growing interest in utilizing more earth-abundant and cost-effective metals like manganese. Mn(CO)₅Br serves as a versatile precursor for catalytically active manganese species in these transformations. The protocols described herein are primarily focused on the carbonylation of aryl halides to produce esters (alkoxycarbonylation) and amides (aminocarbonylation). These reactions often proceed via a catalytic cycle involving oxidative addition, CO insertion, and reductive elimination. In some cases, Mn(CO)₅Br is used in conjunction with a co-catalyst or under photolytic conditions to generate the active catalytic species.
Quantitative Data Summary
The following table summarizes representative quantitative data for manganese-catalyzed carbonylation reactions. It is important to note that reaction conditions and yields can vary significantly based on the specific substrates, ligands, and additives used.
| Entry | Aryl Halide | Nucleophile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pyrrolidine | Mn₂(CO)₁₀ (20 mol%), DBU | THF | RT | 12 | 99 | [1] |
| 2 | 4-Chloroanisole | Pyrrolidine | Mn₂(CO)₁₀ (20 mol%), DBU | THF | RT | 12 | 98 | [1] |
| 3 | 2-Chlorotoluene | Pyrrolidine | Mn₂(CO)₁₀ (20 mol%), DBU | THF | RT | 12 | 98 | [1] |
| 4 | 4-Chlorobenzonitrile | Pyrrolidine | Mn₂(CO)₁₀ (30 mol%), DBU | THF | RT | 24 | 85 | [1] |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pyrrolidine | Mn₂(CO)₁₀ (30 mol%), DBU | THF | RT | 24 | 82 | [1] |
| 6 | 4-Chlorotoluene | Methanol | Mn₂(CO)₁₀ (50 mol%), DBU | THF | RT | 36 | 85 | [1] |
| 7 | 4-Chloroanisole | Phenol (B47542) | Mn₂(CO)₁₀ (50 mol%), DBU | THF | RT | 36 | 78 | [1] |
Note: The data presented is for a visible-light-triggered system using Mn₂(CO)₁₀, which serves as a solid CO source and catalyst precursor, illustrating the general conditions and yields achievable in manganese-catalyzed carbonylations of aryl chlorides. While not directly using Mn(CO)₅Br as the starting material, the underlying catalytic principles are related.
Experimental Protocols
General Considerations
-
Safety: Carbon monoxide (CO) is a highly toxic, odorless, and colorless gas. All reactions involving CO gas must be conducted in a well-ventilated fume hood equipped with a CO detector. Alternatively, solid CO sources can be used to mitigate the risks associated with handling gaseous CO.
-
Inert Atmosphere: Manganese carbonyl complexes can be sensitive to air and moisture. Therefore, reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Reagents and Solvents: Solvents should be dried and degassed prior to use. All other reagents should be of high purity.
Protocol 1: General Procedure for Aminocarbonylation of Aryl Halides
This protocol is a generalized procedure based on visible-light-induced manganese-catalyzed carbonylation.
Materials:
-
Aryl halide (e.g., aryl chloride)
-
Amine (e.g., pyrrolidine)
-
Mn₂(CO)₁₀ (can be substituted with Mn(CO)₅Br, though optimization may be required)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., 10 W white LEDs)
-
Magnetic stirrer
Procedure:
-
In a glovebox, add the aryl halide (0.4 mmol, 1.0 equiv), Mn₂(CO)₁₀ (e.g., 20-30 mol%), and a magnetic stir bar to a Schlenk tube.
-
Add anhydrous THF (1.0 mL).
-
Add the amine (0.6 mmol, 1.5 equiv) and DBU (0.8 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in front of a visible light source and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from 12 to 36 hours.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.
Protocol 2: General Procedure for Alkoxycarbonylation of Aryl Halides
This protocol is a generalized procedure for the synthesis of esters from aryl halides.
Materials:
-
Aryl halide (e.g., aryl chloride)
-
Alcohol or phenol
-
Mn₂(CO)₁₀ (as a stand-in for a Mn(I) precursor like Mn(CO)₅Br)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., 10 W white LEDs)
-
Magnetic stirrer
Procedure:
-
In a glovebox, add the aryl halide (0.4 mmol, 1.0 equiv), Mn₂(CO)₁₀ (e.g., 50 mol%), and a magnetic stir bar to a Schlenk tube.
-
Add anhydrous THF (1.0 mL).
-
Add the alcohol or phenol (1.2 mmol, 3.0 equiv) and DBU (1.2 mmol, 3.0 equiv) to the reaction mixture.[1]
-
Seal the Schlenk tube and remove it from the glovebox.
-
Irradiate the mixture with a visible light source while stirring at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 24-48 hours).
-
After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for manganese-catalyzed carbonylation.
Catalytic Cycle
Caption: Proposed catalytic cycle for carbonylation.
Mechanistic Insights
The catalytic cycle for manganese-catalyzed carbonylation of aryl halides is generally believed to proceed through a series of fundamental organometallic steps. The active manganese catalyst, which can be generated from Mn(CO)₅Br, initiates the cycle.
-
Oxidative Addition: The active Mn(I) species undergoes oxidative addition with the aryl halide (Ar-X) to form an arylmanganese(III) complex.
-
CO Insertion: A molecule of carbon monoxide inserts into the manganese-aryl bond to form an aroylmanganese(III) intermediate.
-
Reductive Elimination: The aroylmanganese complex reacts with a nucleophile (an alcohol for ester formation or an amine for amide formation). This is followed by reductive elimination to release the final carbonylated product (ester or amide) and regenerate the active manganese catalyst, which can then re-enter the catalytic cycle.
The specific nature of the active catalyst and the intermediates can be influenced by the reaction conditions, including the presence of ligands, bases, and light. For instance, in photochemically-driven reactions, light may facilitate the generation of a coordinatively unsaturated and highly reactive manganese species.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when working with hazardous materials such as carbon monoxide.
References
Application Notes and Protocols for Reactions with Air-Sensitive Mn(CO)₅Br
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for handling and utilizing the air-sensitive organometallic complex, pentacarbonylbromomanganese(I) (Mn(CO)₅Br), in chemical synthesis. Mn(CO)₅Br is a versatile precursor for a variety of manganese complexes and finds applications in catalysis and as a CO-releasing molecule.[1] Its sensitivity to air and light necessitates the use of specialized techniques to ensure successful and reproducible experimental outcomes.
Properties and Handling of Mn(CO)₅Br
1.1. Physical and Chemical Properties
| Property | Value | Reference |
| Formula | C₅BrMnO₅ | [1] |
| Molecular Weight | 274.89 g/mol | [1] |
| Appearance | Bright orange to yellow crystalline solid | [1] |
| Solubility | Soluble in many organic solvents | [1] |
| Air and Light Sensitivity | Decomposes in the presence of air and light. | [1] |
| Storage | Store under an inert atmosphere (e.g., argon or nitrogen) at 0-6°C in a light-proof container. | [1] |
1.2. Safety Precautions
Mn(CO)₅Br is harmful if swallowed, inhaled, or in contact with skin. It is crucial to handle this compound in a well-ventilated fume hood or within a glovebox. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Experimental Setups for Air-Sensitive Reactions
Reactions involving Mn(CO)₅Br must be conducted under an inert atmosphere to prevent decomposition. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.
2.1. Schlenk Line Technique
A Schlenk line is a dual-manifold glass apparatus that provides a vacuum and a source of purified inert gas (typically argon or nitrogen).[2][3] This setup allows for the manipulation of air-sensitive compounds in Schlenk flasks, which are round-bottom flasks equipped with a sidearm and a stopcock.
2.2. Glovebox Technique
A glovebox is a sealed container filled with a high-purity inert gas, allowing for the direct manipulation of air-sensitive compounds.[4][5] The atmosphere within a glovebox is continuously circulated through a purification system to remove oxygen and moisture to parts-per-million (ppm) levels.[4][5]
Experimental Protocols
The following are detailed protocols for common reactions involving Mn(CO)₅Br.
3.1. Ligand Substitution Reaction: Synthesis of fac-[MnBr(CO)₃(bpy)]
This protocol describes the synthesis of a facial tricarbonyl manganese complex via the substitution of two carbonyl ligands from Mn(CO)₅Br with a bidentate α-diimine ligand, 2,2'-bipyridine (B1663995) (bpy).
Materials:
-
Pentacarbonylbromomanganese(I) (Mn(CO)₅Br)
-
2,2'-Bipyridine (bpy)
-
Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Schlenk flasks and other standard Schlenk line glassware
-
Magnetic stirrer and stir bars
-
Cannula for liquid transfer
-
Inert gas (argon or nitrogen) source
Procedure (using a Schlenk line):
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C overnight and allowed to cool under vacuum on the Schlenk line.
-
Reaction Setup:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add Mn(CO)₅Br (e.g., 100 mg, 0.36 mmol).
-
In a separate 50 mL Schlenk flask, add 2,2'-bipyridine (e.g., 57 mg, 0.36 mmol).
-
Seal both flasks with rubber septa and connect them to the Schlenk line.
-
Evacuate and backfill each flask with inert gas three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Reagent:
-
Under a positive pressure of inert gas, add anhydrous, degassed CH₂Cl₂ (e.g., 25 mL) to the flask containing Mn(CO)₅Br via a cannula or a gas-tight syringe. Stir the resulting orange solution.
-
Dissolve the 2,2'-bipyridine in a minimal amount of anhydrous, degassed CH₂Cl₂ and transfer this solution to the Mn(CO)₅Br solution via cannula.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 18-24 hours. The reaction should be protected from light by wrapping the flask in aluminum foil. The color of the solution will typically change from orange to yellow.
-
-
Workup and Isolation:
-
Remove the solvent under reduced pressure on the Schlenk line to obtain a solid residue.
-
Under a positive flow of inert gas, add anhydrous diethyl ether to the residue to precipitate the product.
-
Isolate the yellow solid product by filtration under inert atmosphere using a Schlenk filter stick or by cannula filtration.
-
Wash the product with small portions of cold diethyl ether.
-
Dry the product under vacuum.
-
Expected Yield: ~80-90%
Characterization Data:
| Compound | Formula | Yield (%) | FTIR ν(CO) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) |
| fac-[MnBr(CO)₃(bpy)] | C₁₃H₈BrN₂O₃Mn | 85 | 2028, 1925 | 430 (2350), 260 (37600) |
| fac-[MnBr(CO)₃(phen)] | C₁₅H₈BrN₂O₃Mn | 53 | 2021, 1941 | 430 (3770), 380 (3680), 270 (41150) |
3.2. Reaction with a Nucleophile: Synthesis of an Alkyl Manganese Carbonyl (Illustrative Protocol)
This protocol outlines a general procedure for the reaction of Mn(CO)₅Br with a Grignard reagent. Note that this reaction may result in low yields due to side reactions, such as the formation of Mn₂(CO)₁₀.[1]
Materials:
-
Pentacarbonylbromomanganese(I) (Mn(CO)₅Br)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
-
Schlenk flasks and other standard Schlenk line glassware
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bars
-
Gas-tight syringe for reagent addition
Procedure (using a Schlenk line):
-
Preparation of Glassware: Ensure all glassware is rigorously dried and rendered inert as described in Protocol 3.1.
-
Reaction Setup:
-
Add Mn(CO)₅Br to a Schlenk flask with a stir bar and place it under an inert atmosphere.
-
Dissolve the Mn(CO)₅Br in anhydrous, degassed THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent solution dropwise to the cold Mn(CO)₅Br solution via a gas-tight syringe over a period of 30 minutes with vigorous stirring.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup:
-
The workup procedure will depend on the stability of the resulting alkyl/aryl manganese complex and may involve quenching the reaction with a proton source, followed by extraction and purification by chromatography under an inert atmosphere.
-
3.3. Photochemical Reaction: [2+2+2] Cycloaddition of Triynes
Mn(CO)₅Br can be used as a precatalyst for the photochemical [2+2+2] cycloaddition of triynes. This reaction is typically carried out in a specialized photochemical reactor.
Materials:
-
Pentacarbonylbromomanganese(I) (Mn(CO)₅Br)
-
Triyne substrate
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Photochemical reactor equipped with a suitable light source (e.g., 450 nm LED)
-
Schlenk tube or other suitable reaction vessel for the photoreactor
Procedure:
-
Preparation of Reaction Mixture (in a glovebox or on a Schlenk line):
-
In a Schlenk tube, dissolve the triyne substrate in the chosen anhydrous, degassed solvent.
-
Add a catalytic amount of Mn(CO)₅Br (e.g., 1-5 mol%).
-
Seal the Schlenk tube with a screw cap containing a Teflon-lined septum.
-
-
Photochemical Reaction:
-
Place the sealed reaction tube in the photochemical reactor.
-
Irradiate the reaction mixture with the 450 nm light source while maintaining a constant temperature (e.g., 30-80°C) and stirring for the required reaction time (typically several hours).
-
-
Workup and Analysis:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel.
-
Analyze the product by standard techniques (NMR, mass spectrometry).
-
Visualizing Experimental Workflows
Diagram 1: General Workflow for Air-Sensitive Reactions using a Schlenk Line
Caption: Schlenk line workflow for air-sensitive synthesis.
Diagram 2: Logical Flow for Glovebox Operations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and assessment of CO-release capacity of manganese carbonyl complexes derived from rigid α-diimine ligands of varied complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast Spectroscopy of [Mn(CO)3] Complexes: Tuning the Kinetics of Light-Driven CO Release and Solvent Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Situ Generation of Active Catalysts from Manganese Pentacarbonyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in situ generation of active catalysts from the readily available and cost-effective precursor, manganese pentacarbonyl bromide (Mn(CO)₅Br). This document details its application in a variety of catalytic transformations, presenting key quantitative data, experimental protocols, and mechanistic diagrams to facilitate its adoption in research and development.
Introduction
This compound is a versatile, air-stable organomanganese compound that serves as a valuable precursor for the in situ formation of catalytically active manganese species.[1] Its utility spans a wide range of organic transformations, including asymmetric reductions, C-H bond functionalization, and hydrosilylation reactions. The in situ generation of the active catalyst from Mn(CO)₅Br simplifies experimental procedures by avoiding the synthesis and isolation of sensitive organometallic complexes.
Applications in Catalysis
Biomimetic Asymmetric Reduction of Imines
The in situ generated manganese catalyst from Mn(CO)₅Br has proven highly effective as a regeneration catalyst in the biomimetic asymmetric reduction of various imines, including quinoxalinones and benzoxazinones.[2][3] This system, in the presence of a chiral phosphoric acid as a transfer catalyst, provides access to chiral amines with high yields and excellent enantioselectivities.[2]
Quantitative Data for Biomimetic Asymmetric Reduction [3]
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Benzoxazinone | Mn(CO)₅Br (2 mol %), CPA-7 (1 mol %) | 30 | 48 | 90 | 92 |
| Quinoxalinone | Mn(CO)₅Br (2 mol %), CPA-7 (1 mol %) | 30 | 48 | High | 76-89 |
Experimental Protocol: General Procedure for Biomimetic Asymmetric Reduction [3]
-
To an oven-dried Schlenk tube, add the imine substrate (0.1 mmol), this compound (2 mol %), and the chiral phosphoric acid (CPA-7, 1 mol %).
-
Add 4 Å molecular sieves (5 mg) and dichloromethane (B109758) (1.0 mL).
-
The tube is then placed in an autoclave, which is purged with hydrogen gas three times.
-
Pressurize the autoclave to 500 psi with hydrogen.
-
Stir the reaction mixture at 30 °C for 48 hours.
-
After the reaction, carefully release the pressure and concentrate the mixture under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired chiral amine.
Proposed Catalytic Cycle
Caption: Proposed cycle for manganese-catalyzed biomimetic reduction.
C-H Bond Functionalization
Manganese catalysts generated in situ from Mn(CO)₅Br are effective in directing the C-H activation of arenes for subsequent functionalization, such as allylation and alkenylation.[4] These reactions often utilize a directing group on the substrate to achieve high regioselectivity.
Quantitative Data for C-H Allylation of Imines [4]
| Arene (via imine) | Electrophile | Catalyst System | Additive | Yield (%) |
| Various Arenes | Allylic Carbonates | Mn(CO)₅Br (10 mol%) | NaOAc (20 mol%) | Good to Excellent |
Experimental Protocol: General Procedure for C-H Allylation [5]
-
In a glovebox, a screw-capped vial is charged with the aromatic imine (0.2 mmol), this compound (10 mol %), and sodium acetate (B1210297) (20 mol %).
-
The allylic electrophile (0.3 mmol) and 1,4-dioxane (B91453) (0.5 mL) are added.
-
The vial is sealed and the reaction mixture is stirred at 90 °C for 16 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.
-
The filtrate is concentrated and the residue is purified by flash column chromatography to yield the allylated product.
-
The imine directing group can be subsequently removed under acidic conditions to furnish the corresponding ketone.
Proposed Mechanism for C-H Activation
Caption: General mechanism for Mn-catalyzed C-H functionalization.
Hydrosilylation of Olefins
The commercially available Mn(CO)₅Br is a robust and highly active catalyst for the hydrosilylation of a variety of olefins.[2] This system is notable for its tolerance to unpurified substrates and its effectiveness in green solvents under ambient air, selectively producing anti-Markovnikov products.[2][6]
Quantitative Data for Olefin Hydrosilylation [2]
| Olefin | Silane (B1218182) | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |
| Various functional olefins | MDHM, PMHS | 2 | 70 | up to >99 |
Experimental Protocol: General Procedure for Olefin Hydrosilylation [2]
-
In a vial, this compound (2 mol %) is dissolved in the chosen solvent (e.g., anisole (B1667542) or water).
-
The olefin (1.0 equiv) and the silane (1.2 equiv) are added to the solution.
-
The reaction mixture is stirred at 70 °C under ambient air for the required time (monitored by GC-MS or NMR).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford the anti-Markovnikov hydrosilylated product.
Experimental Workflow for Hydrosilylation
Caption: Workflow for Mn(CO)₅Br-catalyzed olefin hydrosilylation.
Hydroboration of Ketones
Simple and commercially available manganese complexes, including Mn(CO)₅Br, effectively catalyze the hydroboration of ketones under mild conditions.[7][8] This method exhibits excellent functional group tolerance and high chemoselectivity towards the carbonyl group.[7]
Quantitative Data for Ketone Hydroboration [7]
| Ketone | Catalyst | Conditions | Product | Yield |
| Various aryl and alkyl ketones | Mn(CO)₅Br | Mild | Secondary Alcohols (after hydrolysis) | Excellent |
Experimental Protocol: General Procedure for Ketone Hydroboration [7][8]
-
A reaction vessel is charged with the ketone (1.0 equiv) and the this compound catalyst.
-
The hydroborating agent (e.g., pinacolborane) is added under an inert atmosphere.
-
The reaction is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched, followed by an oxidative workup (e.g., with NaOH and H₂O₂) or hydrolysis to yield the corresponding secondary alcohol.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is achieved by column chromatography.
Safety and Handling
This compound is a yellow to orange solid that is sensitive to air and light.[1] It should be stored under an inert atmosphere at 0-6°C.[1] Standard laboratory safety precautions, including the use of a fume hood and personal protective equipment, should be followed when handling this compound.
Conclusion
This compound is a highly effective and versatile precatalyst for a range of important organic transformations. Its low cost, ready availability, and the simplicity of in situ catalyst generation make it an attractive alternative to more expensive and less accessible noble metal catalysts. The protocols and data presented herein provide a solid foundation for the application of Mn(CO)₅Br in academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. MnBr(CO)5: a commercially available highly active catalyst for olefin hydrosilylation under ambient air and green conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. DSpace [cora.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Hydroboration of Ketones Using Mn(CO)5Br and Mn2(CO)10 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Mn(CO)₅Br in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pentacarbonylmanganese(I) bromide, Mn(CO)₅Br, as a catalyst and precursor in a variety of chemical transformations. The information is intended to guide researchers in designing experiments, understanding reaction parameters, and implementing synthetic procedures involving this versatile manganese complex.
Overview of Applications
Mn(CO)₅Br is a commercially available and air-stable manganese(I) complex that serves as a versatile precatalyst and synthetic precursor in numerous organic and organometallic reactions.[1] Its key applications include:
-
C-H Functionalization: Catalyzing the hydroarylation of alkenes and alkynes, although it sometimes suffers from low catalytic activity requiring high catalyst loadings (10-20 mol%) and elevated temperatures (80-100 °C).[2]
-
Hydrosilylation: Acting as a highly active catalyst for the hydrosilylation of olefins, yielding anti-Markovnikov products. This reaction can be performed with catalyst loadings as low as 2 mol% at 70 °C, even under ambient air and in green solvents.[3][4]
-
Hydroboration: Effectively catalyzing the hydroboration of ketones under mild conditions, showing great tolerance to various functional groups.[5]
-
Polymerization: Initiating controlled cationic polymerization of vinyl ethers under visible light.[6]
-
Synthesis of Photoactive Molecules: Serving as a precursor for the synthesis of photoactivatable carbon monoxide-releasing molecules (photoCORMs) of the type fac-[MnBr(CO)₃(N^N)].[7]
-
Materials Science: Employed in the synthesis of cross-linked materials and polyketones.[3][8]
Catalyst Loading and Reaction Conditions
The optimal catalyst loading and reaction conditions for Mn(CO)₅Br are highly dependent on the specific transformation. The following tables summarize typical conditions for various applications.
Table 1: Catalyst Loading and Conditions for Hydroarylation of Alkenes/Alkynes
| Substrate(s) | Catalyst Loading (mol%) | Co-catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine, Butyl acrylate | 10 | Cy₂NH (20 mol%) | Bu₂O | 100 | 24 | - | [2] |
| General Alkenes/Alkynes | 10 - 20 | Amine bases | Ethereal or hydrocarbon solvents | 80 - 100 | 24 - 72 | Varies | [2] |
Note: MnBr(CO)₅ is often considered a precatalyst that can form off-cycle species, leading to lower activity compared to rationally designed Mn(I)-tricarbonyl catalysts.[2]
Table 2: Catalyst Loading and Conditions for Hydrosilylation of Olefins
| Olefin | Silane (B1218182) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various functional olefins | MDHM, PMHS | 2 | Anisole, H₂O | 70 | - | up to >99 | [3] |
| Styrene | PhSiH₃ | - | - | 150 | - | 38 | [9] |
| General Alkenes | Various | 0.5 | - | Room Temp | - | High | [4] |
MDHM = 1,1,1,3,5,5,5-heptamethyltrisiloxane; PMHS = polymethylhydrosiloxane
Table 3: Catalyst Loading and Conditions for Hydroboration of Ketones
| Ketone | Borane | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield | Reference |
| Various aryl and alkyl ketones | Pinacolborane (HBpin) | - | - | Mild Conditions | - | Excellent | [5][10] |
Note: Detailed quantitative data for catalyst loading in hydroboration was not specified in the cited abstracts.
Experimental Protocols
Protocol 1: General Procedure for Olefin Hydrosilylation
This protocol is adapted from the robust system developed for various functional olefins.[3]
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the olefin (1.0 mmol, 1.0 equiv), the silane (1.2 mmol, 1.2 equiv), and the desired solvent (e.g., anisole, 2 mL).
-
Catalyst Addition: Add Mn(CO)₅Br (0.02 mmol, 2 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 70 °C under ambient air.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to afford the anti-Markovnikov hydrosilylated product.
Protocol 2: Synthesis of fac-[MnBr(CO)₃(bpy)] (A PhotoCORM Precursor)
This protocol is based on the synthesis of α-diimine manganese carbonyl complexes.[7]
-
Reaction Setup: In a round-bottom flask, prepare a slurry of Mn(CO)₅Br (100 mg, 0.36 mmol) and 2,2'-bipyridine (B1663995) (bpy) (1.0-1.1 equiv) in dichloromethane (B109758) (25 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 18-24 hours. The solution will typically change color (e.g., to red or orange).
-
Isolation: Remove the solvent under reduced pressure to obtain a solid powder.
-
Purification: Recrystallize the solid by layering hexanes over a concentrated solution of the complex in dichloromethane to yield the purified product.
Diagrams and Workflows
Reaction Mechanism: Proposed Activation in Hydrosilylation
The following diagram illustrates the proposed activation mechanism of Mn(CO)₅Br in the anti-Markovnikov hydrosilylation of alkenes, which involves the dissociation of a CO ligand to generate an active Mn(I) intermediate.[4]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MnBr(CO)5: a commercially available highly active catalyst for olefin hydrosilylation under ambient air and green conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Visible light induced controlled cationic polymerization by in situ generated catalyst from manganese carbonyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and assessment of CO-release capacity of manganese carbonyl complexes derived from rigid α-diimine ligands of varied complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Selection in Mn(CO)5Br Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese pentacarbonyl bromide, Mn(CO)5Br, is a versatile and cost-effective catalyst precursor for a variety of organic transformations, including hydrosilylation, hydroarylation, and carbonylation reactions. The selection of an appropriate solvent is a critical parameter that can significantly influence the catalytic activity, selectivity, and overall efficiency of these transformations. This document provides detailed application notes, experimental protocols, and a guide to solvent selection for Mn(CO)5Br catalyzed reactions, supported by quantitative data and visual workflows.
Solvent Effects on Catalytic Performance
The choice of solvent can impact Mn(CO)5Br catalyzed reactions in several ways:
-
Solubility: Ensuring the solubility of the catalyst, substrates, and any additives is fundamental for a homogeneous reaction mixture.
-
Coordination: Coordinating solvents can interact with the manganese center, potentially influencing the formation of the active catalytic species and the overall reaction mechanism.
-
Polarity: The polarity of the solvent can affect the stabilization of intermediates and transition states, thereby altering reaction rates and product distributions.
-
Selectivity: As demonstrated in CO2 hydrosilylation, the solvent system can be tuned to favor the formation of a specific product.[1]
Data Presentation: Solvent Effects in Mn(CO)5Br Catalyzed Reactions
The following tables summarize the effect of different solvents on the yield and selectivity of various Mn(CO)5Br catalyzed transformations.
Table 1: Solvent Effects on Mn(CO)5Br Catalyzed CO2 Hydrosilylation [1]
| Solvent | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| THF | Triethylsilylformate | 67 | 1 | 50 |
| THF/Toluene | Bis(triethylsilyl)acetal | 86 | 1 | 50 |
Table 2: Solvent Effects on Mn-Catalyzed Hydroarylation of Acrylate
| Catalyst | Solvent | Yield (%) | Temperature (°C) |
| MnBr(CO)3(MeCN)2 | Et2O | 98 | 35 |
| MnBr(CO)3(MeCN)2 | iPr2O | 62 | 35 |
| MnBr(CO)3(MeCN)2 | THF | 57 | 35 |
| MnBr(CO)3(MeCN)2 | 1,4-Dioxane | 72 | 35 |
| MnBr(CO)5 | Et2O | Trace | 35 |
Note: While the primary catalyst in this study was MnBr(CO)3(MeCN)2, the data provides valuable insight into the relative performance of ethereal solvents in a closely related manganese carbonyl catalyzed hydroarylation, a reaction where Mn(CO)5Br is also employed.
Mandatory Visualization: Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to Mn(CO)5Br catalysis.
Caption: General workflow for a Mn(CO)5Br catalyzed transformation, emphasizing the initial solvent selection step.
Caption: Simplified representation of the role of solvent in the activation of the Mn(CO)5Br precatalyst.
Experimental Protocols
The following are generalized experimental protocols for common Mn(CO)5Br catalyzed reactions. Note: These protocols should be adapted and optimized for specific substrates and desired outcomes. Always refer to the primary literature for detailed procedures.
Protocol 1: General Procedure for Mn(CO)5Br Catalyzed Hydrosilylation of Alkenes
This protocol is based on the general principles of olefin hydrosilylation.[2]
Materials:
-
Mn(CO)5Br
-
Alkene substrate
-
Silane (B1218182) (e.g., phenylsilane, triethoxysilane)
-
Anhydrous solvent (e.g., THF, toluene, or anisole)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Mn(CO)5Br (1-5 mol%).
-
Solvent and Substrate Addition: Add the desired anhydrous solvent (e.g., 0.5 M concentration of the limiting reagent). Then, add the alkene substrate (1.0 equiv).
-
Silane Addition: Add the silane (1.1-1.5 equiv) dropwise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (typically 1-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: General Procedure for Mn(CO)5Br Catalyzed Hydroarylation
This protocol is a general guideline for the hydroarylation of C-C multiple bonds.
Materials:
-
Mn(CO)5Br
-
Arene substrate with a directing group
-
Alkene or alkyne coupling partner
-
Additive/base (e.g., dicyclohexylamine, potassium acetate)
-
Anhydrous solvent (e.g., diethyl ether, t-amyl alcohol)
-
Sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Mn(CO)5Br (5-10 mol%) and the additive (e.g., 20 mol%) to a sealable reaction tube.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the arene substrate (1.0 equiv) and the alkene/alkyne (1.2-2.0 equiv).
-
Sealing and Reaction: Securely seal the reaction tube and remove it from the glovebox.
-
Reaction Conditions: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 35-120 °C) and stir vigorously for the specified time (e.g., 12-72 hours).
-
Work-up: After cooling to room temperature, carefully open the reaction tube. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry.
Conclusion
The judicious selection of solvent is paramount for achieving optimal results in Mn(CO)5Br catalyzed transformations. The provided data and protocols serve as a valuable resource for researchers in the field of organic synthesis and drug development. It is recommended to perform a solvent screen for each new substrate or reaction to identify the optimal conditions for achieving the desired outcome in terms of yield, selectivity, and reaction time. Further investigation into the role of solvent-catalyst interactions will undoubtedly lead to the development of even more efficient and selective manganese-catalyzed reactions.
References
Gram-Scale Synthesis Utilizing Manganese Pentacarbonyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gram-scale synthesis of valuable chemical entities using manganese pentacarbonyl bromide (Mn(CO)₅Br) as a catalyst. The focus is on providing practical, reproducible methodologies for researchers in academia and industry.
Introduction
This compound is a versatile and commercially available organometallic compound that has emerged as a powerful catalyst in a variety of organic transformations.[1][2] Its utility spans from carbonylation reactions to biomimetic reductions, offering a cost-effective and efficient alternative to catalysts based on precious metals.[3][4] This document specifically details its application in a gram-scale biomimetic asymmetric reduction, a process with significant implications for the synthesis of chiral amines, which are crucial building blocks in pharmaceutical development.
Application: Gram-Scale Biomimetic Asymmetric Reduction of a Benzoxazinone (B8607429)
This section outlines the use of Mn(CO)₅Br as a regeneration catalyst in the biomimetic asymmetric reduction of a benzoxazinone derivative on a gram scale. This reaction delivers a chiral amine product with high yield and enantioselectivity.[3]
Reaction Scheme
Caption: General scheme for the gram-scale biomimetic asymmetric reduction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the gram-scale biomimetic asymmetric reduction of 2-phenyl-2H-1,4-benzoxazin-3(4H)-one.
| Parameter | Value | Reference |
| Substrate Scale | 1.0 g | [3] |
| Catalyst | This compound (Mn(CO)₅Br) | [3] |
| Catalyst Loading | 5 mol % | [5] |
| Chiral Transfer Catalyst | Chiral Phosphoric Acid (CPA-7) | [3][5] |
| CPA-7 Loading | 1 mol % | [5] |
| NAD(P)H Model | Phenanthridine (B189435) (PD) | [3][5] |
| PD Loading | 10 mol % | [5] |
| Hydrogen Pressure | 500 psi | [3][5] |
| Solvent | Dichloromethane (B109758) (DCM) | [5] |
| Temperature | 30 °C | [5] |
| Reaction Time | 48 h | [5] |
| Product Yield | 90% | [3] |
| Enantiomeric Excess (ee) | 92% | [3] |
Experimental Protocol: Gram-Scale Biomimetic Asymmetric Reduction
This protocol is adapted from the supporting information of Liu et al., Org. Lett. 2024, 26, 2535–2539.[3][6]
Materials and Equipment
-
2-Phenyl-2H-1,4-benzoxazin-3(4H)-one (Substrate)
-
This compound (Mn(CO)₅Br)
-
Chiral Phosphoric Acid (CPA-7, (R)-3,3'-Bis(3,4,5-trifluorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Phenanthridine (PD)
-
4 Å Molecular Sieves (powdered, activated)
-
Dichloromethane (DCM, anhydrous)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Standard laboratory glassware
-
Schlenk line or glovebox for handling air-sensitive reagents (optional, but recommended)
-
Hydrogen gas cylinder with a regulator
Procedure
-
Reactor Preparation: To a dry high-pressure autoclave equipped with a magnetic stir bar, add the benzoxazinone substrate (1.0 g, 4.48 mmol).
-
Addition of Reagents: In the following order, add the chiral phosphoric acid CPA-7 (0.0448 mmol, 1 mol %), phenanthridine (0.448 mmol, 10 mol %), this compound (0.224 mmol, 5 mol %), and activated 4 Å molecular sieves (50 mg).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the autoclave.
-
Pressurization: Seal the autoclave, and then purge with hydrogen gas three times. Pressurize the autoclave to 500 psi with hydrogen.
-
Reaction: Place the autoclave in a heating mantle or oil bath pre-heated to 30 °C. Stir the reaction mixture vigorously for 48 hours.
-
Work-up: After 48 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Purification: Open the autoclave and filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with additional dichloromethane. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired chiral amine.
Visualizations
Experimental Workflow
Caption: Workflow for the gram-scale biomimetic asymmetric reduction.
Catalytic Cycle
Caption: Simplified proposed catalytic cycle for the biomimetic reduction.
Further Applications and Considerations
This compound has also been successfully employed as a catalyst or precatalyst in a range of other organic transformations, including:
-
Hydrosilylation of olefins: Mn(CO)₅Br can catalyze the anti-Markovnikov hydrosilylation of various functional olefins under ambient air, providing an efficient route to organosilane compounds.[7]
-
Hydroarylation of alkenes and alkynes: While Mn(CO)₅Br can catalyze these reactions, it often requires elevated temperatures. More active manganese tricarbonyl complexes have been developed for milder reaction conditions.[8]
-
CO₂ Reduction: It serves as an efficient precatalyst for the hydrosilylation of carbon dioxide under mild conditions.
-
Hydroboration of Ketones: Mn(CO)₅Br effectively catalyzes the hydroboration of ketones, showing good functional group tolerance.
When planning a gram-scale synthesis using Mn(CO)₅Br, it is crucial to consider the following:
-
Purity of Reagents: The purity of the catalyst, substrate, and solvent can significantly impact the reaction outcome.
-
Inert Atmosphere: While some reactions are tolerant to air, for optimal results and reproducibility, especially with sensitive substrates or when aiming for high enantioselectivity, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Safety Precautions: this compound is a metal carbonyl compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Hydrogen gas is flammable and should be handled with care. High-pressure reactions should only be performed by trained personnel using appropriate equipment.
These application notes and protocols provide a solid foundation for utilizing this compound in gram-scale synthesis. Further optimization may be necessary depending on the specific substrate and desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Gram-Scale, Seven-Step Total Synthesis of (-)-Colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mn(CO)₅Br Catalyzed Processes
Welcome to the technical support center for Mn(CO)₅Br catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is Mn(CO)₅Br and what are its primary catalytic applications?
Bromopentacarbonylmanganese(I), or Mn(CO)₅Br, is a versatile and commercially available manganese complex. It is frequently used as a precatalyst in a variety of organic transformations. Its primary applications include C-H bond functionalization, hydroarylation of alkenes and alkynes, hydrosilylation, and CO₂ reduction.[1][2][3][4] It is often employed in reactions requiring redox-neutral processes.[2]
Q2: What are the typical reaction conditions for processes catalyzed by Mn(CO)₅Br?
Processes catalyzed by Mn(CO)₅Br often require specific conditions to achieve reasonable activity. These typically include:
-
Elevated Temperatures: Often in the range of 80-100 °C.[5]
-
High Catalyst Loadings: Commonly between 10-20 mol%.[5]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.
-
Appropriate Solvents: Ethereal solvents are common, though solvent choice can significantly impact selectivity and yield.[1][5]
Q3: What are the known limitations and deactivation pathways for Mn(CO)₅Br?
The primary limitation of Mn(CO)₅Br is its relatively low catalytic activity compared to other manganese complexes.[5] This is often attributed to the formation of catalytically inactive or "off-cycle" species, such as manganacycle-(CO)₄ species, which act as a catalyst sink.[5] Catalyst deactivation can be a significant issue, leading to the need for high catalyst loadings.[2] Additionally, acidic species present in the reaction mixture, including trace amounts of water, can contribute to catalyst deactivation pathways.[6]
Q4: How should Mn(CO)₅Br be handled and stored?
Mn(CO)₅Br is a solid that is relatively stable under ambient conditions.[7] However, for long-term storage and to ensure catalytic activity, it should be stored in a cool, dry place under an inert atmosphere. Standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed during handling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction shows low to no product yield.
Low or no yield is a common issue, often stemming from suboptimal reaction parameters or catalyst deactivation.
-
Possible Cause A: Insufficient Thermal Energy
-
Explanation: Mn(CO)₅Br-catalyzed reactions, particularly C-H functionalizations, often require high temperatures (typically 80–100 °C) to proceed efficiently.[5] At lower temperatures, such as 35 °C, product formation can be negligible.[5]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature for your specific substrate. For example, the hydroarylation of 2-phenylpyridine (B120327) with butyl acrylate (B77674) requires 100 °C when catalyzed by Mn(CO)₅Br.[5]
-
-
Possible Cause B: Catalyst Deactivation
-
Explanation: Mn(CO)₅Br can form inactive off-cycle species, which reduces the concentration of the active catalyst.[5] This is a primary reason for the typically high catalyst loadings required.[2]
-
Solution 1: Increase Catalyst Loading. If you are using a low loading (<10 mol%), increasing it to the 10–20 mol% range may improve the yield.[5]
-
Solution 2: Consider an Alternative Catalyst. For milder reaction conditions, consider using a more active catalyst like MnBr(CO)₃(MeCN)₂, which has been shown to provide excellent yields at temperatures as low as 35 °C by avoiding the formation of the inactive manganacycle-(CO)₄ species.[5]
-
Solution 3: Use Additives. Certain additives can enhance catalyst performance. For hydroarylation reactions, dicyclohexylamine (B1670486) (Cy₂NH) has been shown to have a positive effect.[5]
-
-
Possible Cause C: Inappropriate Solvent
-
Explanation: The choice of solvent can dramatically affect both reaction yield and selectivity. In a CO₂ hydrosilylation reaction, using THF as a solvent yielded triethylsilylformate, while a mixture of THF and toluene (B28343) changed the selectivity to produce bis(triethylsilyl)acetal.[1] For hydroarylation, a survey of ethereal solvents showed that Et₂O performed significantly better than iPr₂O, THF, or 1,4-dioxane.[5]
-
Solution: Conduct a solvent screen using small-scale reactions. Test a range of solvents relevant to your reaction type (e.g., Et₂O, THF, dioxane, toluene) to identify the optimal medium.
-
-
Possible Cause D: Substrate Inhibition
-
Explanation: Preliminary mechanistic studies have suggested that high concentrations of the alkene coupling partner can have a detrimental effect on reactivity in certain hydroarylation reactions.[5]
-
Solution: If applicable, try adding the alkene substrate slowly over the course of the reaction using a syringe pump. This maintains a low instantaneous concentration and may prevent catalyst inhibition.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: My reaction has poor stereoselectivity or regioselectivity.
-
Explanation: In reactions like hydrosilylation, Mn(CO)₅Br can exhibit low selectivity. For example, in the hydrosilylation of certain alkynes, it produced low conversion (25% yield) and poor E/Z selectivity (1.3:1).[3]
-
Solution 1: Ligand Modification. The selectivity of metal catalysts can often be tuned by introducing ligands. In the aforementioned hydrosilylation, adding triphenylarsine (B46628) as a ligand significantly improved the E-selectivity (>50:1).[3]
-
Solution 2: Alternative Catalyst System. Different manganese catalysts can favor different isomers. Interestingly, switching from the mononuclear Mn(CO)₅Br system to the dinuclear Mn₂(CO)₁₀ catalyst reversed the selectivity, favoring the Z-isomer in the same hydrosilylation reaction.[3]
Quantitative Data Summary
For effective optimization, it is crucial to understand how different parameters affect the reaction outcome. The following tables summarize data from cited literature.
Table 1: Optimization of Hydroarylation of 2-Phenylpyridine with Butyl Acrylate. [5]
| Entry | Catalyst (mol%) | Temperature (°C) | Additive | Solvent | Yield (%) |
| 1 | MnBr(CO)₅ (10) | 100 | Cy₂NH | Bu₂O | ~70-90* |
| 2 | MnBr(CO)₅ (10) | 35 | Cy₂NH | Et₂O | Trace |
| 3 | MnBr(CO)₃(MeCN)₂ (10) | 35 | Cy₂NH | Et₂O | 98 |
| 4 | MnBr(CO)₃(MeCN)₂ (10) | 25 | Cy₂NH | Et₂O | 50 |
| 5 | MnBr(CO)₃(MeCN)₂ (5) | 35 | Cy₂NH | Et₂O | 70 |
Yield for MnBr(CO)₅ at 100°C is inferred from multiple examples in the source showing good to excellent yields under these conditions.
Table 2: Catalyst Comparison for Hydrosilylation of Terminal Alkynes. [3]
| Entry | Catalyst | Additive | Yield (%) | Selectivity (E/Z) |
| 1 | MnBr(CO)₅ | None | 25 | 1.3:1 |
| 2 | Mn₂(CO)₁₀ | None | >90 | Z-selective |
Experimental Protocols
Protocol 1: General Procedure for Mn(CO)₅Br-Catalyzed Hydroarylation
This protocol is adapted from studies on the hydroarylation of 2-phenylpyridine with acrylates.[5]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (e.g., 2-phenylpyridine, 0.2 mmol, 1.0 equiv.), Mn(CO)₅Br (10 mol%, 0.02 mmol), and an additive if required (e.g., Cy₂NH, 20 mol%, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add the solvent (e.g., Bu₂O, 0.5 M) via syringe, followed by the alkene coupling partner (e.g., butyl acrylate, 2.0-3.0 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 24-72 hours).
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC, GC, or ¹H NMR.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure product.
Catalyst Activation and Deactivation Pathway
Caption: Simplified catalytic cycle and deactivation pathway for Mn(CO)₅Br.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Insight into Catalytic Redox-Neutral C-H Bond Activation Involving Manganese(I) Carbonyls: Catalyst Activation, Turnover, and Deactivation Pathways Reveal an Intricate Network of Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and assessment of CO-release capacity of manganese carbonyl complexes derived from rigid α-diimine ligands of varied complexity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mn(CO)5Br Catalyzed Carbonylation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental resources for researchers, scientists, and drug development professionals working with Mn(CO)5Br catalyzed carbonylation reactions. The focus is on the identification and mitigation of common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: My carbonylation reaction is sluggish or shows low conversion. What are the potential causes?
A1: Low conversion can stem from several factors:
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Catalyst Inactivity: The Mn(CO)5Br precatalyst may not be efficiently forming the active catalytic species. This can be due to impurities in the starting material or solvent.
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Off-Cycle Species: Formation of inactive or less active manganese species can halt the catalytic cycle. For example, stable manganacycle-(CO)4 species have been identified as off-cycle intermediates that can reduce catalytic activity.[1]
-
Insufficient CO Pressure: The concentration of dissolved carbon monoxide may be too low. Ensure the reaction vessel is properly sealed and pressurized.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or byproduct formation. The optimal temperature is substrate-dependent.[1]
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Inhibitors: Certain functional groups on the substrate or impurities in the reagents can coordinate to the manganese center and inhibit catalysis.
Q2: I observe the formation of a dimeric manganese species. What is it and how can I minimize it?
A2: The most common dimeric byproduct is dimanganese decacarbonyl, Mn2(CO)10. This can form through a single electron transfer reaction or upon decomposition of other manganese species.[2][3] Its formation is often favored under photolytic conditions or at elevated temperatures. To minimize its formation, conduct reactions in the dark and use the lowest effective temperature.
Q3: My reaction mixture changed color to brown/black, and a precipitate formed. What does this indicate?
A3: The formation of an insoluble brown or black powder often indicates the decomposition of the manganese catalyst to manganese oxides or other insoluble, highly reduced manganese species.[4] This can be caused by overheating, exposure to air (oxygen), or the presence of incompatible reagents. Ensure all solvents and reagents are thoroughly deoxygenated and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Byproduct Identification
Q4: I see unexpected peaks in the carbonyl region (1800-2200 cm⁻¹) of my reaction's IR spectrum. How do I identify the species?
A4: The carbonyl stretching frequencies (ν(CO)) in an IR spectrum are highly diagnostic for manganese carbonyl complexes. Different species have characteristic absorption patterns. Use the table below to tentatively assign the peaks. The starting material, Mn(CO)5Br, typically shows strong absorptions around 2081, 2035, and 1985 cm⁻¹.[5] Deviations from this pattern indicate the formation of new species.
Q5: How can I confirm the identity of a suspected byproduct?
A5: A combination of spectroscopic techniques is essential for unambiguous identification:
-
FT-IR Spectroscopy: Monitor the reaction in-situ or analyze aliquots to track the disappearance of starting material and the appearance of new carbonyl bands.
-
NMR Spectroscopy (¹H, ¹³C, ⁵⁵Mn): Useful for identifying the organic products and characterizing the ligand sphere of diamagnetic manganese complexes.
-
Mass Spectrometry (e.g., ESI-MS): Can help determine the mass-to-charge ratio of manganese-containing species in the reaction mixture.
-
X-ray Crystallography: If a byproduct can be isolated as a stable crystal, single-crystal X-ray diffraction provides definitive structural proof.
Data Presentation: Spectroscopic Signatures
This table summarizes the characteristic IR stretching frequencies for common manganese carbonyl species encountered in carbonylation reactions.
| Compound/Species | Formula | ν(CO) Frequencies (cm⁻¹) | Notes |
| Pentacarbonylmanganese Bromide | Mn(CO)5Br | ~2081, 2035, 1985 | Starting precatalyst.[5] |
| Tricarbonyl Species (generic) | fac-[Mn(CO)3L2Br] | Typically 3 bands | Formed by ligand substitution.[6] |
| Dicarbonyl Species (generic) | mer,cis-[Mn(CO)2L3Br] | Typically 2 bands | Formed by further ligand substitution.[6] |
| Dimanganese Decacarbonyl | Mn2(CO)10 | ~2044, 2013, 1983 | Common decomposition byproduct. |
| Manganese Carbonyl Cation | [Mn(CO)6]+ | ~2106 | Higher frequency due to positive charge.[7][8] |
| Acylmanganese Intermediate | R-COMn(CO)4-I | Varies with R group | Key catalytic cycle intermediate.[9] |
Note: The exact peak positions can shift depending on the solvent and other ligands present.
Experimental Protocols
Protocol: In-Situ IR Monitoring of a Carbonylation Reaction
This protocol describes a general method for monitoring the progress and identifying intermediates in a Mn(CO)5Br catalyzed carbonylation reaction using an attenuated total reflectance (ATR) IR probe.
Objective: To identify the formation of catalytic intermediates and potential byproducts in real-time.
Materials:
-
High-pressure reaction vessel equipped with an in-situ ATR-IR probe.
-
Schlenk line and inert gas supply (Argon or Nitrogen).
-
Degassed and anhydrous solvent (e.g., THF, Toluene).
-
Mn(CO)5Br precatalyst.
-
Substrate and other reagents (e.g., base, co-catalyst).
-
Carbon monoxide (CO) gas source.
Procedure:
-
System Preparation: Thoroughly dry the reaction vessel and assemble it with the ATR-IR probe according to the manufacturer's instructions. Purge the entire system with inert gas for at least 30 minutes.
-
Background Spectrum: Collect a background IR spectrum of the empty, sealed reactor at the intended reaction temperature.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent, substrate, and any other solid reagents to the vessel.
-
Initial Spectrum: Stir the mixture and record an initial IR spectrum of the solution before adding the catalyst. This will account for any signals from the substrate or solvent.
-
Catalyst Addition: Dissolve the Mn(CO)5Br in a small amount of degassed solvent and add it to the reactor via syringe. Begin recording spectra at regular intervals (e.g., every 1-2 minutes).
-
Pressurization: Seal the reactor and pressurize with carbon monoxide to the desired pressure.
-
Reaction Monitoring: Heat the reaction to the target temperature while stirring. Continue to collect IR spectra throughout the course of the reaction. Monitor the disappearance of the Mn(CO)5Br peaks and the appearance of new peaks corresponding to intermediates, products, and byproducts.
-
Data Analysis: Compare the observed ν(CO) bands with known literature values (see table above) to identify the species present in the reaction mixture.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to troubleshooting Mn(CO)5Br catalyzed reactions.
Caption: Workflow for troubleshooting and identifying byproducts.
Caption: Factors leading to common byproduct formation pathways.
References
- 1. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of metal carbonyls. Part III. Steric and stereochemical limitations of higher substitution of manganese carbonyl bromide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Infrared spectroscopy and structures of manganese carbonyl cations, Mn(CO)n+ (n = 1-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Manganese Pentacarbonyl Bromide (Mn(CO)₅Br) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Manganese pentacarbonyl bromide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound in solution?
A1: this compound (Mn(CO)₅Br) is sensitive to several factors that can induce its decomposition. The primary culprits are:
-
Oxygen: Exposure to air leads to oxidation.
-
Moisture: Reacts with water, leading to the formation of hydrated manganese species.
-
Light: Photochemical decomposition occurs upon exposure to light, leading to the loss of carbonyl (CO) ligands.[1]
-
Heat: Thermal decomposition can occur, especially in solution, leading to the release of CO.
Q2: How should solid this compound be stored to ensure its stability?
A2: To maintain its integrity, solid Mn(CO)₅Br should be stored in a tightly sealed, opaque container under an inert atmosphere, such as argon or nitrogen.[2] It is recommended to store it at low temperatures, typically between 2-8°C.
Q3: What is the visible sign of decomposition in a solution of this compound?
A3: A fresh solution of Mn(CO)₅Br is typically a bright orange color. Decomposition can be visually indicated by a color change to yellow or the formation of a brown precipitate, which may consist of manganese oxides or other insoluble decomposition products.
Q4: In which solvents is this compound most stable?
A4: While quantitative stability data is limited, Mn(CO)₅Br is soluble and has been successfully used in a variety of organic solvents under inert conditions. Dichloromethane, ethyl acetate, and toluene (B28343) have been used for reactions at room temperature, suggesting reasonable stability in these solvents when oxygen and light are excluded.[3] For prolonged storage or sensitive reactions, it is crucial to use dry, deoxygenated solvents.
Q5: Can I prepare a stock solution of this compound and store it?
A5: Preparing and storing stock solutions of Mn(CO)₅Br is generally not recommended due to its sensitivity. It is best to prepare fresh solutions immediately before use. If a solution must be prepared in advance, it should be done under a strict inert atmosphere, protected from light, and stored at a low temperature for the shortest possible time.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution turns from orange to yellow or colorless upon preparation. | Photochemical decomposition due to exposure to ambient light. | Prepare the solution in a fume hood with the sash down to minimize light exposure or work in a glovebox. Wrap the reaction vessel in aluminum foil to protect it from light. |
| A brown precipitate forms in the solution. | Decomposition due to the presence of oxygen or moisture in the solvent or reaction system. | Ensure that the solvent is thoroughly dried and deoxygenated before use. Purge all glassware with a dry, inert gas (argon or nitrogen) before introducing the solvent and Mn(CO)₅Br. Use Schlenk line or glovebox techniques for all manipulations. |
| Inconsistent or poor results in a catalytic reaction. | Decomposition of the Mn(CO)₅Br catalyst before or during the reaction. | Prepare the catalyst solution fresh for each experiment. Ensure all reactants and the reaction setup are free from air and moisture. Consider the use of a stabilizing ligand, such as a phosphine, if compatible with the reaction chemistry. |
| Unexpected peaks in NMR spectrum of the reaction mixture. | Presence of decomposition products. | Acquire an NMR spectrum of the Mn(CO)₅Br solution before adding other reagents to check for impurities. Common impurities from decomposition may include species with fewer carbonyl ligands. |
Data Presentation: Solvent Stability Overview
The stability of this compound in solution is highly dependent on the experimental conditions. The following table provides a qualitative summary based on available literature. For optimal stability, all solvents should be anhydrous and deoxygenated.
| Solvent | Observed Stability | Conditions & Notes | Reference |
| Dichloromethane (CH₂Cl₂) | Stable for several hours | Used as a solvent for reactions at room temperature and 30°C under a hydrogen atmosphere, protected from light.[3] | [3] |
| Ethyl Acetate | Stable for several hours | Screened as a suitable solvent for reactions at 25°C under an inert atmosphere.[3] | [3] |
| Toluene | Stable for several hours | Used successfully in reactions at 25°C under a hydrogen atmosphere.[3] | [3] |
| Tetrahydrofuran (THF) | Moderate | Can act as a coordinating solvent, potentially influencing reactivity and stability. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol describes the preparation of a solution of Mn(CO)₅Br using Schlenk line techniques to ensure an inert atmosphere.
Materials:
-
This compound (solid)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane)
-
Schlenk flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Argon or nitrogen gas supply
Procedure:
-
Glassware Preparation: Dry the Schlenk flask and magnetic stir bar in an oven at >100°C overnight and allow to cool under a stream of inert gas.
-
Inert Atmosphere: Connect the Schlenk flask to a Schlenk line and evacuate and backfill with inert gas at least three times to ensure an oxygen- and moisture-free environment.
-
Weighing the Solid: In a glovebox or under a positive flow of inert gas, weigh the desired amount of this compound and quickly transfer it to the Schlenk flask.
-
Sealing the Flask: Immediately seal the flask with a septum.
-
Adding the Solvent: Using a syringe, transfer the required volume of anhydrous, deoxygenated solvent to the Schlenk flask through the septum.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.
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Storage and Use: If not for immediate use, wrap the flask in aluminum foil to protect it from light and store it at a low temperature. Use the solution as quickly as possible.
Visualizations
Caption: Workflow for Preparing Mn(CO)₅Br Solution.
Caption: Decomposition Pathways of Mn(CO)₅Br.
References
effect of temperature on the catalytic activity of Mn(CO)5Br
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bromopentacarbonylmanganese(I) (Mn(CO)5Br) as a catalyst. The following sections address common issues and questions, particularly concerning the effect of temperature on catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for catalysis with Mn(CO)5Br?
A1: The optimal temperature for reactions catalyzed by Mn(CO)5Br is highly dependent on the specific transformation. For many C-H activation and hydroarylation reactions, elevated temperatures, typically in the range of 80-100 °C, are required to achieve significant catalytic activity.[1] However, for other reactions, such as CO2 hydrosilylation, good yields can be obtained at milder temperatures, for example, 50 °C.[2] It is crucial to consult literature for the specific reaction type or perform an initial temperature screen to determine the optimal conditions for your substrate.
Q2: My reaction is sluggish or not proceeding at all. Could temperature be the issue?
A2: Yes, low temperature is a common reason for low catalytic activity with Mn(CO)5Br. This catalyst often requires thermal energy to initiate the catalytic cycle, which may involve the dissociation of a CO ligand. If you are observing low conversion, a stepwise increase in temperature (e.g., in 10-20 °C increments) is a recommended first step in troubleshooting. For instance, some hydroarylation reactions show only trace product formation at 35 °C but proceed at 100 °C.[1]
Q3: Can running the reaction at a very high temperature be detrimental?
A3: While Mn(CO)5Br requires elevated temperatures, excessive heat can lead to catalyst decomposition, substrate degradation, or the formation of undesired byproducts, which can lower the overall yield and selectivity. For example, in the hydrosilylation of certain alkenes, higher temperatures (e.g., 150 °C) can favor dehydrogenative silylation over the desired hydrosilylation product.[3] It is important to find a balance that promotes the desired catalytic activity without inducing negative effects.
Q4: How does temperature affect reaction selectivity with Mn(CO)5Br?
A4: Temperature can be a critical parameter for controlling selectivity. In some cases, different reaction pathways may become accessible at different temperatures. For the hydrosilylation of α,β-unsaturated ketones, increasing the temperature to 60 °C can lead to the reduction of the C=C double bond, in addition to the carbonyl group.[4] In CO2 hydrosilylation, reactions at room temperature can result in high conversion but with a decrease in selectivity compared to reactions at 50 °C.[2]
Q5: Is Mn(CO)5Br active at room temperature?
A5: Generally, Mn(CO)5Br exhibits low catalytic activity at room temperature for many of its common applications, such as hydroarylation.[1] However, there are exceptions. For instance, the hydrosilylation of CO2 can proceed at room temperature, although with potentially lower selectivity.[2] For most applications, it is advisable to assume that heating will be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficient temperature for catalyst activation. | 1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Ensure uniform heating of the reaction mixture. 3. Consult literature for typical temperature ranges for your specific reaction type. For many hydroarylations, temperatures of 80-100 °C are standard.[1] |
| Formation of Undesired Byproducts | Reaction temperature is too high, leading to side reactions or decomposition. | 1. Decrease the reaction temperature in 10 °C increments. 2. Perform a temperature screen to identify the optimal balance between reaction rate and selectivity. 3. Consider that higher temperatures can alter the selectivity of the reaction, as seen in some hydrosilylations.[3][4] |
| Inconsistent Results Between Batches | Inaccurate temperature control or measurement. | 1. Calibrate the heating apparatus (e.g., oil bath, heating mantle). 2. Use an internal thermometer to monitor the actual reaction temperature. 3. Ensure consistent stirring to avoid thermal gradients within the reaction vessel. |
| Decreased Selectivity | Temperature is influencing competing reaction pathways. | 1. Lower the reaction temperature. Milder conditions can sometimes favor the desired product. For example, CO2 hydrosilylation shows better selectivity at 50 °C than at room temperature.[2] 2. Analyze the byproducts to understand the competing reaction and adjust conditions accordingly. |
Data Summary
Table 1: Effect of Temperature on Mn(CO)5Br Catalyzed Hydrosilylation of Alkenes
| Temperature (°C) | Predominant Product | Notes | Reference |
| 60 | Hydrosilylation Product | Favors the addition of Si-H across the double bond. | [3] |
| 150 | Dehydrogenative Silylation Product | Becomes the main product at higher temperatures with bulky silanes. | [3] |
Table 2: Temperature Effects in CO2 Hydrosilylation Catalyzed by Mn(CO)5Br
| Temperature | Conversion of Et3SiH | Selectivity | Notes | Reference |
| 50 °C | High | Good (67% yield of triethylsilylformate in THF) | Reaction performed under 4 bar of CO2 pressure. | [2] |
| Room Temperature | High (92% - 99%) | Decreased | Reaction proceeds at atmospheric pressure but with lower selectivity. | [2] |
Experimental Protocols
General Protocol for Mn(CO)5Br-Catalyzed Hydroarylation of Alkenes (Benchmark Reaction)
This is a representative protocol based on conditions reported in the literature where Mn(CO)5Br is used as a catalyst.
-
Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the arene (1.0 equiv.), the alkene (1.2-2.0 equiv.), Mn(CO)5Br (5-10 mol%), and a suitable solvent (e.g., Bu2O).
-
Additive: If required by the specific reaction, add an additive such as Cy2NH (20 mol%).
-
Reaction Setup: Seal the Schlenk tube and place it in a preheated oil bath set to the desired temperature (typically 80-100 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 24-72 hours). Monitor the progress of the reaction by taking aliquots and analyzing them by techniques such as TLC, GC-MS, or NMR.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired product.
Diagrams
Caption: Workflow for optimizing reaction temperature.
Caption: Simplified catalytic cycle for Mn(CO)5Br.
References
Technical Support Center: Enhancing Enantioselectivity with Mn(CO)₅Br Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Mn(CO)₅Br as a catalyst precursor in enantioselective synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What are the most common factors influencing the enantiomeric excess (e.e.) in Mn(CO)₅Br catalyzed reactions?
A1: Low enantioselectivity in reactions starting with Mn(CO)₅Br is often linked to several critical factors:
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Ligand Choice and Purity: The chiral ligand is the primary source of stereochemical control. Its structure, steric bulk, and electronic properties are paramount. Impurities in the ligand can significantly degrade performance.
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In-situ Catalyst Formation: The active catalyst is typically formed in situ from Mn(CO)₅Br and a chiral ligand. Incomplete or improper formation of the desired chiral manganese complex can lead to a competing, non-selective background reaction.
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Reaction Temperature: Temperature plays a crucial role. Higher temperatures can increase reaction rates but often lead to a decrease in enantioselectivity by enabling less-selective reaction pathways or promoting product racemization.[1]
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Solvent Effects: The solvent influences the solubility of the catalyst and reagents, the stability of the transition state, and the overall reaction pathway. Aprotic solvents of varying polarities should be screened to find the optimal medium.[1][2]
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Base Selection: In reactions requiring a base, its strength and steric properties can significantly impact the catalytic cycle and enantioselectivity. Weaker bases, such as carbonates, have been shown to be optimal in certain systems, while stronger bases can lead to catalyst decomposition.[1]
Q2: How do I prepare the active catalyst from Mn(CO)₅Br and my chiral ligand?
A2: The active chiral manganese catalyst is typically prepared in situ. A general procedure involves stirring Mn(CO)₅Br with one equivalent of the chiral ligand in a suitable solvent, such as toluene (B28343) or acetonitrile, at room temperature for a short period (e.g., 15 minutes) before adding the substrate and other reagents.[3] This pre-formation step is crucial for ensuring the desired chiral complex is the dominant catalytic species.
Q3: Can the reaction time affect the observed enantioselectivity?
A3: Yes, prolonged reaction times can sometimes lead to a decrease in the enantiomeric excess.[1][4] This may be due to the racemization of the chiral product under the reaction conditions. It is advisable to monitor the reaction progress and the e.e. at different time points to determine the optimal reaction duration.
Q4: What is the role of additives in improving enantioselectivity?
A4: Additives can play a significant role in enhancing enantioselectivity. For instance, in certain manganese-catalyzed hydroxylations, additives have been shown to facilitate the generation of a highly electrophilic Mn(V)-oxo intermediate, which is a key oxidant in the catalytic cycle.[4] The specific choice of additive is highly dependent on the reaction mechanism.
Q5: Are there specific classes of chiral ligands that are particularly effective with Mn(CO)₅Br?
A5: Chiral pincer ligands, such as those with P,N,P or P,N,N coordinating atoms, have demonstrated significant success in combination with manganese precursors for enantioselective hydrogenations and alkylations.[1][5][6] Bidentate and tridentate ligands are often crucial for creating a well-defined and rigid chiral environment around the manganese center.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Ineffective Chiral Ligand: The ligand may not be providing sufficient steric or electronic influence. 2. Suboptimal Reaction Temperature: The temperature may be too high, favoring the non-selective pathway.[1] 3. Inappropriate Solvent: The solvent may be interfering with the catalyst-substrate interaction.[1][2] 4. Incorrect Base: The base may be too strong or too weak, affecting the catalytic cycle.[1] 5. Product Racemization: The chiral product may be unstable under the reaction conditions.[1][4] | 1. Screen Ligands: Test a variety of chiral ligands with different backbones and coordinating groups. 2. Optimize Temperature: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or lower).[2] 3. Solvent Screening: Evaluate a range of aprotic solvents with varying polarities (e.g., CH₃CN, THF, Toluene).[1][2] 4. Base Screening: Test different bases (e.g., Cs₂CO₃, K₂CO₃, DBU) and optimize their stoichiometry.[1][4] 5. Time Course Study: Monitor the e.e. over time to identify if racemization is occurring and shorten the reaction time accordingly.[1][4] |
| Low Reaction Yield/Conversion | 1. Catalyst Deactivation: The catalyst may be unstable under the reaction conditions. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion. 3. Poor Reagent Purity: Impurities in the starting materials or solvents can inhibit the catalyst.[2] 4. Low Reaction Temperature: While beneficial for e.e., very low temperatures can significantly slow down the reaction rate. | 1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol% or 8 mol%).[4] 3. Purify Reagents: Purify all starting materials and ensure solvents are anhydrous and of high purity.[2][7] 4. Balance Temperature and Time: Find a compromise between a lower temperature for high e.e. and a reasonable reaction time for good conversion. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch differences in reagents or solvents. 2. Atmospheric Contamination: Exposure to air or moisture can affect the catalyst. 3. Inconsistent Catalyst Preparation: Variations in the in-situ catalyst formation procedure. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Strict Inert Conditions: Employ rigorous Schlenk line or glovebox techniques.[7] 3. Standardized Protocol: Follow a consistent and well-defined protocol for catalyst pre-formation. |
Quantitative Data Summary
The following table summarizes representative data from the literature for enantioselective reactions utilizing manganese catalysts, highlighting the impact of different reaction parameters.
| Catalyst System | Reaction Type | Substrate | Ligand | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| Mn(I) complex from Mn(CO)₅Br | Enantioselective Alkylation | Diphenylphosphine & Benzyl (B1604629) Chloride | (Rc, Sp)-Clarke | Cs₂CO₃ | CH₃CN | RT | 90 | 90 |
| Mn(I) complex from Mn(CO)₅Br | Enantioselective Alkylation | Diphenylphosphine & Benzyl Chloride | (Rc, Sp)-Clarke | Cs₂CO₃ | CH₃CN | 0 | Lowered | 95 |
| Mn(I) complex from Mn(CO)₅Br | Asymmetric Hydrogenation | 4-acetylbiphenyl | Cinchona-derived | - | H₂O | - | - | - |
| Mn(I) complex from Mn(CO)₅Br | Asymmetric Hydrogenation | Methyl 3-oxo-3-phenylpropanoate | Cinchona-derived | - | - | - | 93 | 96 |
| Mn(I) complex from Mn(CO)₅Br | Asymmetric Hydrogenation | Pyrazolo[1,5-a]pyrimidine | Chiral Phosphine (B1218219) | NaOⁱPr | Various | 35 | up to 99 | up to 99 |
Experimental Protocols
General Protocol for in-situ Catalyst Formation and Enantioselective Alkylation
This protocol is adapted from a reported Mn(I)-catalyzed enantioselective alkylation of phosphines.[4]
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Mn(CO)₅Br (e.g., 8 mol%) and the chiral ligand (e.g., 8 mol% of (Rc, Sp)-Clarke catalyst) to a dry reaction vial.
-
Add the desired anhydrous solvent (e.g., CH₃CN, 0.5 mL).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the chiral manganese complex.
-
Reaction Setup: In a separate vial, dissolve the phosphine substrate (e.g., 0.1 mmol) and the base (e.g., Cs₂CO₃, 0.2 mmol) in the solvent.
-
Add the pre-formed catalyst solution to the substrate mixture.
-
Add the alkylating agent (e.g., benzyl chloride, 0.12 mmol).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the optimized reaction time (e.g., 2 hours).
-
Work-up and Analysis: Quench the reaction, extract the product, and purify by column chromatography. Determine the yield and enantiomeric excess using appropriate analytical techniques such as ¹H NMR and chiral HPLC or SFC.[4]
Visualizations
Caption: A logical workflow for systematically optimizing enantioselectivity in Mn(CO)₅Br catalyzed reactions.
Caption: A simplified diagram illustrating a proposed catalytic cycle for enantioselective transformations using Mn(CO)₅Br.
References
- 1. Manganese(I)-Catalyzed Enantioselective Alkylation To Access P-Stereogenic Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. A priori Design of [Mn(i)-Cinchona] catalyst for Asymmetric Hydrogenation of Ketones and β-Keto carbonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
managing air and moisture sensitivity of Manganese pentacarbonyl bromide
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and managing the air and moisture sensitivity of Manganese pentacarbonyl bromide, Mn(CO)₅Br.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air and moisture?
This compound is an organometallic compound with the formula BrMn(CO)₅.[1] It serves as a valuable precursor for the synthesis of other manganese complexes.[1][2] Its sensitivity stems from the manganese center, which is prone to oxidation by atmospheric oxygen, and the carbonyl ligands, which can be susceptible to displacement by water molecules, leading to decomposition of the complex. While thermodynamically unstable in the presence of air, its decomposition rate is kinetically dependent on conditions.
Q2: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] It is recommended to store the compound at refrigerated temperatures (2-8°C) and protected from light.[2][3][4]
Q3: What are the visual signs of decomposition?
-
Color Change: The vibrant orange color may dull, darken, or change to a brownish or blackish hue, indicative of the formation of manganese oxides.
-
Change in Texture: The crystalline powder may become clumpy, sticky, or appear wet due to moisture absorption.
-
Presence of Insoluble Particles: Formation of insoluble materials when dissolving the compound in an appropriate organic solvent can indicate the presence of decomposition products.
Q4: How can I confirm the purity of my this compound sample?
The purity of this compound can be assessed using spectroscopic methods:
-
Infrared (IR) Spectroscopy: The most telling region is the carbonyl stretching frequency (ν(CO)). For pure Mn(CO)₅Br, sharp, strong absorption bands are expected in the range of 1900-2100 cm⁻¹. The presence of broad peaks around 3200-3600 cm⁻¹ would indicate O-H stretches from water contamination, while the appearance of new, broader carbonyl bands at lower frequencies or the complete loss of the characteristic sharp peaks could signify decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is not directly applicable, ¹³C NMR can be used to observe the carbonyl resonances. Any significant deviation from the expected chemical shifts or the appearance of new signals could indicate the presence of impurities or decomposition products.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction yields are consistently low. | The this compound starting material may be partially decomposed. | Confirm the purity of the compound using IR spectroscopy. If decomposition is suspected, it is best to use a fresh batch. Attempting to purify a partially decomposed sample is often difficult and may not be cost-effective. |
| The compound has changed color from bright orange to a dull brown. | Exposure to air and/or moisture. | The compound is likely significantly decomposed. It is not recommended for use in reactions where stoichiometry and purity are critical. Dispose of the material according to your institution's safety guidelines. |
| During a reaction under inert atmosphere, a precipitate forms upon addition of the solvent. | The solvent may not be sufficiently dry or deoxygenated, or the glassware was not properly dried. | Ensure that all solvents are rigorously dried and degassed prior to use. All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. |
| IR spectrum shows broad peaks in the 3200-3600 cm⁻¹ region. | Water contamination. | The compound has been exposed to moisture. Depending on the extent of the contamination, it may be possible to dry the solid under high vacuum, but this is often not fully effective. It is safer to use a fresh, unopened sample. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the standard procedure for handling air- and moisture-sensitive compounds like this compound using a glovebox or a Schlenk line.
Materials:
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This compound
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Inert atmosphere glovebox or Schlenk line with a supply of dry, oxygen-free nitrogen or argon
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Oven-dried glassware (e.g., Schlenk flask, vials)
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Dry, degassed solvents
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Spatula, weighing paper
Procedure:
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Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). If using a Schlenk line, ensure all glassware has been thoroughly oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and subsequently filled with an inert gas.
-
Transfer to Inert Atmosphere: Transfer the sealed container of this compound into the glovebox antechamber and perform at least three vacuum-refill cycles with the inert gas before bringing it into the main chamber. If using a Schlenk line, perform all manipulations under a positive pressure of inert gas.
-
Dispensing: Inside the glovebox or under a positive flow of inert gas on a Schlenk line, carefully open the container. Use a clean, dry spatula to weigh the desired amount of the orange solid onto weighing paper and transfer it to the reaction vessel.
-
Sealing: Immediately and securely seal the original container of this compound and the reaction vessel containing the dispensed compound.
-
Storage of Dispensed Compound: If the dispensed compound is not for immediate use, store it in a sealed vial inside the glovebox or in a sealed Schlenk flask under a positive pressure of inert gas.
Protocol 2: Synthesis of a (η⁶-arene)Mn(CO)₃⁺ Complex
This protocol is an example of a typical application of this compound.
Materials:
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This compound
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Anhydrous arene (e.g., mesitylene)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂)
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Silver tetrafluoroborate (B81430) (AgBF₄)
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Inert atmosphere setup (glovebox or Schlenk line)
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Oven-dried Schlenk flasks and magnetic stir bar
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Cannula for liquid transfer
Procedure:
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Reaction Setup: In a glovebox or on a Schlenk line, add this compound to a Schlenk flask equipped with a magnetic stir bar.
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Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous dichloromethane via cannula, followed by the anhydrous arene.
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Reaction Initiation: While stirring, add a solution of silver tetrafluoroborate in anhydrous dichloromethane to the reaction mixture. A precipitate of silver bromide (AgBr) will form.
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Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by IR spectroscopy by taking aliquots under inert conditions and observing the shift in the carbonyl stretching frequencies.
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Workup: Once the reaction is complete, the AgBr precipitate can be removed by filtration under inert atmosphere using a cannula filter. The resulting solution contains the desired (η⁶-arene)Mn(CO)₃⁺ complex.
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Isolation: The product can be isolated by precipitation with a non-polar solvent like pentane (B18724) or hexane, followed by filtration and drying under vacuum.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting logic for decomposition issues.
References
Technical Support Center: Purification of Products from Reactions Containing Manganese Residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of reaction products contaminated with manganese residues.
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Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your target compound from manganese residues.
Issue 1: Incomplete Removal of Manganese Dioxide (MnO₂) Precipitate
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Symptom: A fine, brown or black precipitate of manganese dioxide (MnO₂) remains in the product solution even after filtration, or it passes through standard filter paper.
-
Possible Causes:
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Fine Particle Size: MnO₂ generated from certain oxidation reactions (e.g., using KMnO₄) can be colloidal or nanoparticulate, making it difficult to filter.[1]
-
Inadequate Filtration Medium: Standard filter paper may not have a small enough pore size to capture very fine MnO₂ particles.
-
-
Solutions:
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Use of a Filter Aid: Employ a filter aid like Celite® (diatomaceous earth) to form a filter cake that can effectively trap fine MnO₂ particles.
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Sintered Glass Funnel: Use a sintered glass funnel under vacuum for a more robust filtration setup.
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Centrifugation: For smaller scale reactions, pelleting the MnO₂ by centrifugation followed by careful decantation of the supernatant can be effective.
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Reductive Workup: If the product is stable under acidic conditions, a reductive workup can be employed. Treat the mixture with a reducing agent like sodium metabisulfite (B1197395) in an acidic aqueous solution. This will reduce the insoluble MnO₂ to the water-soluble Mn²⁺ ion, which can then be removed by a simple aqueous extraction.
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Issue 2: Product Co-precipitation with Manganese Salts
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Symptom: Significant loss of product yield during precipitation of manganese hydroxides or carbonates.
-
Possible Causes:
-
Occlusion or Adsorption: The desired product may be trapped within the manganese salt precipitate or adsorb to its surface.
-
Product Insolubility at High pH: If the product is acidic or has low solubility in the basic conditions required for manganese hydroxide (B78521) precipitation, it may precipitate along with the manganese salts.
-
-
Solutions:
-
Careful pH Control: Slowly add the base to precipitate manganese hydroxide, monitoring the pH closely to avoid overshooting to a pH where the product is insoluble.
-
Alternative Precipitation Method: Consider precipitating manganese as manganese carbonate, which may have different co-precipitation characteristics.
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Solvent Selection: Perform the precipitation in a solvent system where the desired product has high solubility.
-
Wash the Precipitate: Thoroughly wash the manganese precipitate with a suitable solvent to recover any occluded or adsorbed product.
-
Issue 3: Difficulty Removing Chelated Manganese
-
Symptom: The product remains contaminated with manganese even after treatment with a chelating agent like EDTA, and the chelating agent itself is difficult to remove.
-
Possible Causes:
-
Incorrect pH for Chelation: The effectiveness of many chelating agents is pH-dependent. For EDTA, chelation of Mn(II) is more effective at higher pH values.
-
Insufficient Chelating Agent: An inadequate amount of the chelating agent will result in incomplete removal of manganese.
-
High Polarity of the Chelate Complex: The manganese-chelate complex may be too polar to be efficiently removed from an organic phase through aqueous extraction.
-
-
Solutions:
-
Optimize pH: Adjust the pH of the aqueous phase to the optimal range for the chosen chelating agent.
-
Use Excess Chelating Agent: Employ a stoichiometric excess of the chelating agent to ensure complete complexation of the manganese ions.
-
Multiple Extractions: Perform multiple extractions with water or a suitable aqueous solution to remove the polar manganese-chelate complex.
-
Consider a Different Chelating Agent: Explore other chelating agents that may form a complex with different solubility properties.
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Silica (B1680970) Gel Chromatography: In some cases, the product can be separated from the manganese-chelate complex using silica gel chromatography.
-
Issue 4: Product Degradation During Manganese Removal
-
Symptom: The desired product is degraded or undergoes side reactions during the purification process.
-
Possible Causes:
-
Harsh pH Conditions: Strong acidic or basic conditions used for precipitation or chelation may be incompatible with the product's stability.
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Oxidative or Reductive Conditions: The use of strong oxidizing or reducing agents to change the oxidation state of manganese may affect the product.
-
-
Solutions:
-
Milder Purification Techniques: Opt for milder methods like silica gel chromatography or size exclusion chromatography if the product is sensitive.
-
Careful Selection of Reagents: Choose reagents for precipitation, chelation, or oxidation/reduction that are known to be compatible with the functional groups present in the product.
-
Protecting Groups: If feasible, use protecting groups to shield sensitive functionalities in the product during the manganese removal step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of manganese residues in chemical reactions?
A1: Manganese residues typically originate from the use of manganese-based reagents, which are common in organic synthesis. Key sources include:
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Oxidizing agents: Potassium permanganate (B83412) (KMnO₄) is a widely used oxidant that produces insoluble manganese dioxide (MnO₂) as a byproduct.
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Catalysts: Various manganese compounds are used as catalysts in a range of reactions, including oxidations and C-H functionalization.
-
Reducing agents: Although less common, some manganese compounds can be used in reductions.
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on several factors:
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The nature of the manganese residue: Insoluble MnO₂ is often removed by filtration, while soluble Mn(II) salts may require precipitation, chelation, or extraction.
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The properties of your product: Consider the solubility, stability (to acid, base, oxidants, and reductants), and polarity of your desired compound.
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The scale of the reaction: Some methods, like chromatography, are more suitable for smaller-scale laboratory preparations, while precipitation may be more scalable.
-
The required level of purity: For pharmaceutical applications with stringent limits on metal impurities, a combination of methods may be necessary.
Q3: What are the typical regulatory limits for manganese in active pharmaceutical ingredients (APIs)?
A3: Regulatory limits for elemental impurities in drug products are established by bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). These limits are based on the permitted daily exposure (PDE). For manganese, the oral PDE is typically in the range of a few milligrams per day, which translates to low parts-per-million (ppm) levels in the final drug product. Always consult the latest regulatory guidelines for specific limits.
Q4: Can I use silica gel chromatography to remove manganese residues?
A4: Yes, silica gel chromatography can be an effective method for removing manganese residues, particularly for small to medium-scale purifications. It is especially useful when the desired product has a significantly different polarity from the manganese species. For instance, a non-polar organic product can often be eluted with a non-polar solvent, leaving the more polar manganese salts or finely dispersed MnO₂ adsorbed to the silica gel.
Q5: How can I tell if the manganese in my reaction is Mn(II) or MnO₂?
A5:
-
Appearance: MnO₂ is a brown to black solid that is insoluble in most organic solvents and water. Mn(II) salts, such as manganese(II) sulfate (B86663) or chloride, are typically pale pink solids that are often soluble in water to give nearly colorless or very pale pink solutions.
-
Solubility: If you have a solid residue, test its solubility in water. Mn(II) salts will often dissolve, while MnO₂ will not.
-
Reaction Context: The form of manganese can usually be predicted based on the reaction conditions. For example, the use of KMnO₄ as an oxidant will generate MnO₂.
Purification Method Selection Guide
This flowchart provides a general decision-making framework for selecting an appropriate purification strategy based on the nature of the manganese residue and the properties of the desired product.
Quantitative Data Summary
The following tables summarize the typical efficiencies of various manganese removal techniques. The data is primarily derived from water treatment studies but provides a useful benchmark for laboratory-scale purifications.
Table 1: Precipitation Methods
| Method | Precipitating Agent | Typical pH | Initial Mn (mg/L) | Final Mn (mg/L) | Removal Efficiency (%) | Reference |
| Hydroxide Precipitation | Sodium Hydroxide | > 9.0 | 100 | < 1 | > 99 | [2] |
| Carbonate Precipitation | Sodium Carbonate | 8.5 - 9.0 | 150 | < 1 | > 99 | [3] |
| Oxidative Precipitation | Potassium Permanganate | 7.0 | 1.0 | < 0.1 | > 90 | [4] |
Table 2: Chelation and Other Methods
| Method | Reagent/Technique | Typical pH | Initial Mn (mg/L) | Final Mn (mg/L) | Removal Efficiency (%) | Reference |
| Chelation with Extraction | EDTA | 6.0 - 8.0 | - | - | High (qualitative) | [5] |
| Solvent Extraction | D2EHPA | 3.0 - 3.5 | ~1000 | < 1 | > 99.9 | [6] |
| Adsorption/Filtration | Manganese Greensand | > 7.0 | 1.0 | < 0.05 | > 95 | [7] |
Detailed Experimental Protocols
Protocol 1: Removal of MnO₂ by Filtration with a Celite® Pad
-
Prepare the Filter: Place a piece of filter paper in a Büchner funnel.
-
Create a Celite® Slurry: In a small beaker, create a slurry of Celite® in the same solvent as your reaction mixture.
-
Form the Celite® Pad: With gentle suction from a vacuum flask, pour the Celite® slurry onto the filter paper to form an even pad (typically 1-2 cm thick).
-
Filter the Reaction Mixture: Carefully pour the reaction mixture containing the MnO₂ precipitate onto the Celite® pad.
-
Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Collect the Filtrate: The filtrate in the vacuum flask contains your purified product.
Protocol 2: Removal of Soluble Mn(II) by Hydroxide Precipitation
-
Dilute the Reaction Mixture: If your product is in an organic solvent, dilute it with a water-immiscible solvent and transfer it to a separatory funnel. Add an equal volume of water.
-
Adjust the pH: While vigorously shaking the separatory funnel, slowly add a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) dropwise.
-
Monitor the pH: Periodically check the pH of the aqueous layer using pH paper. Continue adding base until the pH is between 9 and 10. A precipitate of manganese(II) hydroxide (Mn(OH)₂) will form.
-
Separate the Layers: Allow the layers to separate. The Mn(OH)₂ precipitate will be in the aqueous layer or at the interface. Drain the aqueous layer containing the precipitate.
-
Wash the Organic Layer: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain your purified product.
Protocol 3: Removal of Soluble Mn(II) by Chelation with EDTA
-
Aqueous Extraction Setup: Place the organic reaction mixture in a separatory funnel and add an equal volume of an aqueous buffer solution with a pH between 6 and 8.
-
Add EDTA: Add a 1.1 to 1.5 molar equivalent of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt dihydrate relative to the amount of manganese used in the reaction.
-
Shake Vigorously: Shake the separatory funnel vigorously for several minutes to facilitate the chelation of the Mn(II) ions and their transfer into the aqueous phase.
-
Separate the Layers: Allow the layers to separate and drain the aqueous layer.
-
Repeat Extraction: Repeat the extraction with fresh aqueous buffer to ensure complete removal of the Mn-EDTA complex.
-
Workup: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Protocol 4: General Procedure for Purification by Silica Gel Chromatography
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elute the Product: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate (B1210297) to hexanes) to move your product down the column.
-
Monitor the Elution: Collect fractions and monitor the elution of your product using thin-layer chromatography (TLC). Manganese residues, being polar, will typically remain at the top of the column.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent to yield the purified compound.
Workflow for Manganese Residue Purification
The following diagram illustrates a typical workflow for addressing manganese contamination post-reaction.
References
- 1. GB2322365A - Removing manganese salts from a solution containing iron salts - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. annals.fih.upt.ro [annals.fih.upt.ro]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Toxic Metabolites—Chelation: Manganese Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wcwc.ca [wcwc.ca]
impact of ligand addition on Mn(CO)5Br catalyst performance
Welcome to the technical support center for Mn(CO)5Br catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of Mn(CO)5Br and the impact of ligand addition on its catalytic performance.
Frequently Asked Questions (FAQs)
Q1: My reaction with Mn(CO)5Br shows low or no conversion. What are the common causes?
A1: Low activity of the Mn(CO)5Br precatalyst is a frequent issue. The primary reasons include:
-
Insufficient Catalyst Activation: Mn(CO)5Br is a stable 18-electron complex and often requires an initial activation step to create a vacant coordination site for the substrate to bind. This is typically achieved by dissociating a CO ligand through thermal (heating) or photochemical (UV irradiation) methods.[1]
-
Lack of a Suitable Ligand: The parent Mn(CO)5Br complex can exhibit low efficiency and selectivity in some reactions, such as hydrosilylation.[2] The addition of a co-ligand, like a phosphine (B1218219) or arsine, is often necessary to modulate the catalyst's electronic and steric properties, thereby enhancing its activity and selectivity.[2][3]
-
Inappropriate Reaction Conditions: Temperature and solvent choice are critical. For instance, some reactions may require elevated temperatures to promote CO dissociation and catalyst activation, while others proceed under mild, room-temperature conditions with photo-activation.[2][3]
-
Absence of Required Additives: Certain reactions catalyzed by Mn(I) complexes require a base (e.g., tPentOK) to facilitate catalyst activation or participate in the catalytic cycle through metal-ligand cooperation.[4][5] The stoichiometry of the base can be critical; too much or too little can negatively impact yield and selectivity.[6]
Q2: How does adding a ligand affect the selectivity (e.g., E/Z or regioselectivity) of my reaction?
A2: Ligand addition is the primary strategy for tuning the selectivity of Mn(CO)5Br-based catalytic systems.
-
Steric Effects: The bulkiness of the ligand can dictate the stereochemical outcome. For example, in the hydrosilylation of alkynes, using the mononuclear MnBr(CO)5 in conjunction with the triphenylarsine (B46628) (AsPh3) ligand strongly favors the formation of E-isomers.[2][3] This is often due to steric hindrance in the transition state that favors one geometric arrangement over another.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand modifies the electron density at the manganese center. This influences substrate binding and the rates of key steps like migratory insertion and reductive elimination. In the electrochemical reduction of CO2, bipyridine ligands with electron-withdrawing groups were found to decrease catalytic efficiency.[7][8] This was attributed to a diminished ability of the complex to lose the axial bromide ligand, a crucial step in the catalytic cycle.[7]
Q3: Can I use Mn(CO)5Br directly, or do I need to pre-form a ligated complex?
A3: Both in situ generation and the use of pre-formed, isolated complexes are viable approaches.
-
In situ Generation: This is often the more convenient method, where Mn(CO)5Br and the desired ligand are simply added to the reaction mixture. The active catalyst forms under the reaction conditions. For example, improved E-selectivity in alkyne hydrosilylation was achieved by adding AsPh3 directly to the reaction catalyzed by MnBr(CO)5.[2][3]
-
Pre-formed Complexes: Synthesizing and isolating the ligated manganese complex, such as fac-[Mn(PN)(CO)3Br], before the catalytic reaction can provide better control and reproducibility.[9] This approach is common when characterizing a new catalytic system or when the in situ method yields complex mixtures.
Q4: What is the difference in performance between mononuclear Mn(CO)5Br and dinuclear Mn2(CO)10?
A4: While both are common manganese carbonyl precursors, they can lead to vastly different outcomes. A notable example is in the hydrosilylation of alkynes, where their selectivity is often opposite:
-
Mn(CO)5Br with an appropriate ligand (e.g., AsPh3) typically yields the E-vinylsilane .[2]
-
Mn2(CO)10 , often in the presence of a radical initiator, favors the formation of the Z-vinylsilane .[2] This divergence is attributed to different reaction mechanisms, with the mononuclear species often proceeding through an inner-sphere mechanism while the dinuclear complex can operate via radical pathways initiated by the homolytic cleavage of the Mn-Mn bond.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive precatalyst.2. Incorrect ligand or no ligand used.3. Suboptimal temperature. | 1. Activate the catalyst using UV irradiation or by increasing the reaction temperature.[1]2. Add a suitable ligand (e.g., phosphine, arsine) to improve catalyst activity.[2]3. Screen a range of temperatures; some reactions require heat while others work at room temperature.[2][10] |
| Incorrect Stereoselectivity (e.g., Z instead of E) | 1. Wrong choice of manganese precursor.2. Reaction proceeding through an unintended radical pathway. | 1. For E-selectivity in hydrosilylation, use mononuclear Mn(CO)5Br with an ancillary ligand. For Z-selectivity, consider using dinuclear Mn2(CO)10.[2]2. Perform radical trapping experiments to check the mechanism. Adjust conditions (e.g., solvent, initiator) to favor the desired pathway.[3] |
| Reaction Stalls or Catalyst Decomposes | 1. Catalyst is unstable under reaction conditions.2. Complete decarbonylation leading to an inactive Mn species. | 1. Use a bidentate or pincer ligand to create a more robust and stable catalyst complex.[1][9]2. Lower the reaction temperature or reduce the intensity/duration of UV irradiation to prevent excessive CO loss. |
| Poor Reproducibility | 1. Inconsistent formation of the active catalyst in situ.2. Trace impurities (e.g., oxygen, water) affecting the reaction. | 1. Synthesize and isolate the well-defined ligated Mn complex before use.[9]2. Ensure all solvents and reagents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon). |
Data Summary
Table 1: Ligand Effect on Mn(CO)5Br-Catalyzed Hydrosilylation of Alkynes
| Catalyst System | Substrate | Product Yield | E/Z Selectivity | Reference |
| Mn(CO)5Br (alone) | Phenylacetylene | 25% | 1.3 : 1 | [2] |
| Mn(CO)5Br + AsPh3 | Phenylacetylene | up to 89% | > 50 : 1 | [2] |
| Mn2(CO)10 | Phenylacetylene | 84% | Z-selective | [2] |
Table 2: Comparison of Mn(I) Precursors in Hydroarylation
| Catalyst | Temperature | Product Yield | Notes | Reference |
| MnBr(CO)5 | 100 °C | Trace | The pentacarbonyl complex is a poor precatalyst for this reaction. | [10] |
| MnBr(CO)3(MeCN)2 | 35 °C | 98% | A tricarbonyl species with labile ligands shows superior activity. | [10] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Ligand Modification in Alkyne Hydrosilylation
This protocol is adapted from the E-selective hydrosilylation methodology.[2]
-
Preparation: In a nitrogen-filled glovebox, add the alkyne substrate (1.0 equiv.), Mn(CO)5Br (5 mol%), and the ancillary ligand (e.g., AsPh3, 15 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene, to make a 0.2 M solution) followed by the silane (B1218182) (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or 1H NMR.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the vinylsilane product.
Protocol 2: Synthesis of a fac-[Mn(PN)(CO)3Br] Complex
This protocol is based on the synthesis of aminophosphine-ligated manganese complexes.[9]
-
Reactant Setup: In a Schlenk flask under an inert atmosphere, dissolve Mn(CO)5Br (1.0 equiv.) in anhydrous toluene.
-
Ligand Addition: In a separate flask, dissolve the bidentate aminophosphine (B1255530) (PN) ligand (1.0 equiv.) in anhydrous toluene. Add this solution dropwise to the stirring solution of Mn(CO)5Br at room temperature.
-
Reaction: Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 12-24 hours. The progress of the reaction can be monitored by IR spectroscopy by observing the shift in the ν(CO) stretching frequencies.
-
Isolation: After cooling to room temperature, reduce the solvent volume in vacuo.
-
Purification: Precipitate the product by adding a non-polar solvent like n-hexane. Filter the resulting solid, wash with cold hexane, and dry under vacuum to yield the pure fac-[Mn(PN)(CO)3Br] complex. Characterize by NMR, IR, and elemental analysis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Manganese(I)-Catalyzed H–P Bond Activation via Metal–Ligand Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manganese(i)-catalyzed access to 1,2-bisphosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Synthesis and Application of PN-Supported Mn(I) Carbonyl Alkyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Mn(CO)₅Br Catalyzed Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the workup procedures for quenching reactions catalyzed by pentacarbonylmanganese(I) bromide (Mn(CO)₅Br).
Frequently Asked Questions (FAQs)
Q1: What is Mn(CO)₅Br and why does it require specific workup procedures?
A1: Mn(CO)₅Br is a versatile and air-sensitive organometallic catalyst used in a variety of organic transformations, including C-H activation, hydroarylation, and reduction reactions.[1][2] Specific workup procedures are necessary to effectively quench the reaction, remove the manganese-containing byproducts, and isolate the desired product in high purity. Improper workup can lead to product contamination and difficulties in purification.
Q2: What are the general steps for working up a reaction catalyzed by Mn(CO)₅Br?
A2: A typical workup procedure involves quenching the reaction, separating the organic and aqueous phases, washing the organic layer to remove residual manganese salts and other impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product, which is then often purified by chromatography.
Q3: How should I handle and dispose of waste containing manganese byproducts?
A3: Manganese-containing waste should be treated as heavy metal waste.[3] It should not be discharged into regular laboratory drains.[3] Consult your institution's environmental health and safety guidelines for proper disposal procedures for heavy metal waste.
Q4: Is Mn(CO)₅Br sensitive to light?
A4: Yes, Mn(CO)₅Br can be sensitive to light, which can cause the release of carbon monoxide (CO) ligands.[4] It is good practice to protect the reaction from direct light, especially during long reaction times.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent yellow, orange, or brown color in the organic layer after aqueous wash. | Residual manganese species. | Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275). If the color persists, stir the biphasic mixture vigorously for 15-30 minutes.[5] Another option is to wash with a saturated aqueous solution of NH₄Cl until the aqueous layer is colorless.[5] |
| Formation of an emulsion during aqueous extraction. | High concentration of polar compounds or fine particulate matter. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5] If that fails, try filtering the entire mixture through a pad of Celite. |
| Low recovery of the desired product. | Product may be partially soluble in the aqueous layer. | Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover any dissolved product. |
| Product may have adsorbed onto manganese byproducts. | After quenching, consider filtering the reaction mixture through a plug of silica (B1680970) gel or Celite before performing the aqueous workup. In some cases, filtration on sodium carbonate using dichloromethane can be effective.[6] | |
| Difficulty in removing manganese byproducts during column chromatography. | Co-elution of manganese species with the product. | Before chromatography, attempt to precipitate manganese byproducts. One method is to concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane (B18724) or hexane, then filter.[5] For certain reactions, filtering through a mixture of KF/Celite can remove tin byproducts, a technique that may be adapted for other metal catalysts.[5] |
Experimental Protocols
General Protocol for Quenching and Workup of a Mn(CO)₅Br Catalyzed Reaction
This protocol provides a general guideline. The specific quenching agent and solvents should be chosen based on the nature of the reactants and products.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly add a quenching solution. Common quenching agents include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components. Add carefully to avoid excessive gas evolution.[5]
-
Water.
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[5]
-
-
-
Phase Separation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane to extract the product.
-
Allow the layers to separate.
-
-
Washing the Organic Layer:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer).
-
Saturated aqueous sodium thiosulfate (if a colored organic layer persists).
-
Brine (saturated aqueous NaCl solution) to aid in drying.
-
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system.
-
Visualizations
References
- 1. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. Manganese Pentacarbonyl Bromide丨CAS 14516-54-2丨Mn(CO)5Br - Wolfa [wolfabio.com]
- 4. quora.com [quora.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Mn(CO)₅Br and Mn₂(CO)₁₀
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of two common manganese carbonyl complexes, Bromopentacarbonylmanganese(I) (Mn(CO)₅Br) and Decacarbonyldimanganese(0) (Mn₂(CO)₁₀), in key organic transformations. The information presented herein is supported by experimental data from peer-reviewed literature to aid in catalyst selection for synthesis and drug development applications.
Executive Summary
Both Mn(CO)₅Br and Mn₂(CO)₁₀ are effective catalysts for a variety of reactions, including hydrosilylation and hydroboration. However, their catalytic activity and selectivity are highly dependent on the specific reaction, substrates, and conditions. Mn₂(CO)₁₀ often serves as a precursor to the active Mn(CO)₅ radical species, particularly under photochemical conditions, and tends to operate via a radical mechanism. In contrast, Mn(CO)₅Br typically follows an organometallic pathway. These mechanistic differences lead to distinct outcomes in terms of product yield and stereoselectivity.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the catalytic performance of Mn(CO)₅Br and Mn₂(CO)₁₀ in selected reactions.
Table 1: Hydrosilylation of Terminal Alkynes under Visible Light Irradiation
| Catalyst | Substrate | Silane (B1218182) | Yield (%) | Reference |
| Mn₂(CO)₁₀ | Phenylacetylene | Triethylsilane | 84 | [cite: ] |
| Mn(CO)₅Br | Phenylacetylene | Triethylsilane | 40 | [cite: ] |
Table 2: Silylation of Styrene
| Catalyst | Temperature | Product | Yield (%) | Reference |
| Mn(CO)₅Br | 60 °C | Hydrosilylation | 95 | [cite: ] |
| Mn₂(CO)₁₀ | 150 °C | Dehydrogenative Silylation | Main Product | [cite: ] |
Table 3: Hydroboration of Ketones
| Catalyst | Substrate | Borane (B79455) | Activity | Reference |
| Mn(CO)₅Br | Various Ketones | Pinacolborane | Effective | [1][2] |
| Mn₂(CO)₁₀ | Various Ketones | Pinacolborane | Effective | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
1. Visible-Light-Initiated Hydrosilylation of Terminal Alkynes with Mn₂(CO)₁₀
-
Apparatus: A sealed reaction vessel equipped with a magnetic stirrer and a visible light source (e.g., blue LEDs).
-
Procedure: In a glovebox, a reaction tube is charged with Mn₂(CO)₁₀ (catalyst loading typically 1-5 mol%), the alkyne substrate (1.0 equiv), and the silane (1.2-2.0 equiv) in a suitable solvent (e.g., THF or toluene). The vessel is sealed and removed from the glovebox. The reaction mixture is then stirred and irradiated with visible light at room temperature for the specified time (typically several hours). The progress of the reaction is monitored by GC-MS or TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired vinylsilane.
2. Hydrosilylation of Alkenes with Mn(CO)₅Br
-
Apparatus: A standard Schlenk flask equipped with a magnetic stirrer and a reflux condenser, maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Procedure: The Schlenk flask is charged with Mn(CO)₅Br (catalyst loading typically 1-5 mol%), the alkene substrate (1.0 equiv), and the silane (1.2-2.0 equiv) in a dry, degassed solvent (e.g., toluene). The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for the required duration. The reaction is monitored by GC-MS or ¹H NMR spectroscopy. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is then purified by distillation or column chromatography.
3. Hydroboration of Ketones with Mn(CO)₅Br or Mn₂(CO)₁₀
-
Apparatus: A flame-dried round-bottom flask with a magnetic stirrer, under an inert atmosphere.
-
Procedure: To the flask containing the manganese catalyst (Mn(CO)₅Br or Mn₂(CO)₁₀, typically 1-2 mol%) is added the ketone substrate (1.0 equiv) and a suitable solvent (e.g., THF). The mixture is stirred at room temperature, and the borane reagent (e.g., pinacolborane, 1.1-1.5 equiv) is added dropwise. The reaction is typically stirred at room temperature for a few hours until completion, as monitored by TLC or GC-MS. The reaction is then quenched by the slow addition of methanol (B129727) or water. The solvent is removed in vacuo, and the resulting boronate ester can be hydrolyzed to the corresponding alcohol by treatment with an aqueous base (e.g., NaOH) followed by an oxidative workup (e.g., H₂O₂). The final product is extracted with an organic solvent and purified by column chromatography.
Mandatory Visualization: Catalytic Cycles
The proposed catalytic cycles for the hydrosilylation reactions are depicted below using the DOT language for Graphviz.
Caption: Proposed radical catalytic cycle for the hydrosilylation of alkynes using Mn₂(CO)₁₀.
Caption: Proposed organometallic catalytic cycle for the hydrosilylation of alkenes using Mn(CO)₅Br.
References
A Comparative Guide to Manganese Carbonyl Catalysts in Hydroarylation: MnBr(CO)3(MeCN)2 vs. Mn(CO)5Br
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and sustainable catalytic processes is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the synthesis of complex molecules is paramount. Manganese, being the third most abundant transition metal, offers a cost-effective and low-toxicity alternative to precious metal catalysts.[1] This guide provides a detailed comparison of two manganese(I) catalysts, the novel MnBr(CO)3(MeCN)2 and the conventional Mn(CO)5Br, in the context of hydroarylation reactions. This comparison is supported by experimental data to highlight the significant advantages of the tricarbonyl complex in facilitating C-H functionalization.
Superior Catalytic Performance of MnBr(CO)3(MeCN)2
The traditional manganese catalyst, MnBr(CO)5, has been widely used for hydroarylation reactions. However, its application is often hampered by low catalytic activity, necessitating elevated temperatures (typically 80–100 °C) and high catalyst loadings (10–20 mol%).[1] In contrast, the rationally designed Mn(I)-tricarbonyl complex, MnBr(CO)3(MeCN)2, demonstrates markedly improved catalytic activity, enabling hydroarylation of alkenes and alkynes at near room temperature.[1][2][3]
The superior performance of MnBr(CO)3(MeCN)2 stems from its ability to circumvent the formation of an off-cycle manganacycle-(CO)4 species. This intermediate is a catalytic sink responsible for the low efficiency observed with the MnBr(CO)5 precatalyst.[1][2][3] By avoiding this deactivation pathway, MnBr(CO)3(MeCN)2 maintains high catalytic activity throughout the reaction.
Quantitative Data Comparison
The following tables summarize the performance of MnBr(CO)3(MeCN)2 and Mn(CO)5Br in a benchmark hydroarylation reaction between 2-phenylpyridine (B120327) and butyl acrylate (B77674).
Table 1: Catalyst Performance in the Hydroarylation of 2-Phenylpyridine with Butyl Acrylate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MnBr(CO)3(MeCN)2 | 10 | 35 | 24 | 98 | [1] |
| Mn(CO)5Br | 10 | 35 | 24 | Trace | [1] |
| Mn(CO)5Br | 10 | 100 | 24 | - | [1] |
Table 2: Effect of Catalyst Loading and Temperature for MnBr(CO)3(MeCN)2
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5 | 35 | 24 | 70 | [1] |
| 2.5 | 100 | 24 | 70 | [1] |
These data clearly illustrate the significantly higher efficiency of MnBr(CO)3(MeCN)2, achieving a near-quantitative yield at a much lower temperature compared to Mn(CO)5Br. Notably, MnBr(CO)3(MeCN)2 can achieve a respectable 70% yield even at a low catalyst loading of 2.5 mol% when the temperature is raised to 100 °C, which is the lowest reported catalyst loading for a manganese-catalyzed acrylate hydroarylation.[1]
Reaction Mechanism and the Advantage of MnBr(CO)3(MeCN)2
The proposed mechanism for manganese-catalyzed hydroarylation involves C-H activation, coordination of the unsaturated partner, migratory insertion, and reductive elimination. The key difference between the two catalysts lies in the stability of the active catalytic species. With MnBr(CO)5 as the precatalyst, the formation of a stable, off-cycle manganacycle-(CO)4 species acts as a catalyst sink, impeding the catalytic cycle. The use of a stable Mn(I)-tricarbonyl complex like MnBr(CO)3(MeCN)2 prevents the formation of this inactive species, thus promoting a more efficient catalytic turnover.
Figure 1. Comparative catalytic pathways of MnBr(CO)5Br and MnBr(CO)3(MeCN)2.
Experimental Protocols
General Procedure for Hydroarylation using MnBr(CO)3(MeCN)2:
To a screw-capped vial is added the aryl substrate (e.g., 2-phenylpyridine, 0.2 mmol, 1.0 equiv), the alkene or alkyne (0.3 mmol, 1.5 equiv), MnBr(CO)3(MeCN)2 (10 mol%, 0.02 mmol), and an additive such as Cy2NH (20 mol%, 0.04 mmol). The vial is then charged with a solvent (e.g., Et2O, 1.0 mL). The reaction mixture is stirred at 35 °C for 24 hours. After completion, the reaction mixture is concentrated and purified by column chromatography to afford the desired product.
Typical Procedure for Hydroarylation using Mn(CO)5Br:
In a similar setup, the aryl substrate (0.2 mmol, 1.0 equiv) and the alkene or alkyne (0.3 mmol, 1.5 equiv) are combined with Mn(CO)5Br (10 mol%, 0.02 mmol) and an additive (e.g., Cy2NH, 20 mol%, 0.04 mmol) in a suitable solvent (e.g., Bu2O). The reaction is then heated to 100 °C for 24 hours. Work-up and purification are performed as described above.
Conclusion
The use of MnBr(CO)3(MeCN)2 as a catalyst for hydroarylation reactions offers significant advantages over the traditionally employed Mn(CO)5Br. These benefits include:
-
Higher Catalytic Activity: Leading to significantly better yields.
-
Milder Reaction Conditions: Enabling reactions to proceed at near room temperature, which enhances functional group tolerance.
-
Lower Catalyst Loadings: Reducing the overall cost and environmental impact of the process.
-
Avoidance of Catalyst Deactivation: By preventing the formation of the off-cycle manganacycle-(CO)4 species.
For researchers and professionals in drug development and synthetic chemistry, the adoption of MnBr(CO)3(MeCN)2 represents a substantial step forward in developing more efficient, sustainable, and cost-effective synthetic methodologies.[1][2][3][4]
References
- 1. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Mn(CO)₅Br Reaction Products by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for validating the structures of products derived from the versatile starting material, bromopentacarbonylmanganese(I) (Mn(CO)₅Br).
The reactivity of Mn(CO)₅Br allows for a diverse range of products through ligand substitution, reduction, and insertion reactions. NMR spectroscopy is an indispensable tool for elucidating the structures of these products, including the determination of stereochemistry. This guide offers a comparative analysis of ¹³C, ³¹P, and ⁵⁵Mn NMR data for common reaction products and provides detailed experimental protocols for data acquisition.
Comparison of NMR Spectroscopic Data
The following tables summarize typical NMR chemical shift ranges for Mn(CO)₅Br and its primary reaction products. These values are crucial for distinguishing between starting material, desired products, and potential byproducts.
Table 1: ¹³C NMR Chemical Shift Data for Carbonyl Ligands
| Compound Type | Structure | Typical ¹³C Chemical Shift (ppm) for CO | Notes |
| Starting Material | Mn(CO)₅Br | ~207-209 | A single resonance is expected due to the equivalence of the four equatorial and one axial carbonyls in solution on the NMR timescale. |
| Monosubstituted (Phosphine) | cis-[Mn(CO)₄(PR₃)Br] | ~208-218 | Three resonances in a 1:2:1 ratio are expected: one for the carbonyl trans to Br, two for the carbonyls cis to Br and trans to each other, and one for the carbonyl trans to the phosphine (B1218219) ligand. |
| Disubstituted (Phosphine) | fac-[Mn(CO)₃(PR₃)₂Br] | ~215-225 | Two resonances in a 1:2 ratio are expected for the facial isomer. |
| Disubstituted (Phosphine) | mer-[Mn(CO)₃(PR₃)₂Br] | ~210-230 | Three distinct carbonyl resonances are expected for the meridional isomer. |
| Alkyl/Aryl Substituted | [Mn(CO)₅R] | ~210-220 | A single resonance for the carbonyls is typically observed. For acyl complexes, [Mn(CO)₅(C(O)R)], the acyl carbon appears at a much lower field (~250-280 ppm).[1] |
Table 2: ³¹P NMR Chemical Shift Data for Phosphine Ligand Adducts
| Compound Type | Structure | Typical ³¹P Chemical Shift (ppm) | Notes |
| Monosubstituted | cis-[Mn(CO)₄(PR₃)Br] | Varies with phosphine | A single resonance is observed. The coordination shift (δcomplex - δligand) provides information about the electronic environment of the phosphorus atom. |
| Disubstituted (cis) | fac-[Mn(CO)₃(PR₃)₂Br] | Varies with phosphine | A single resonance is observed for two equivalent phosphorus nuclei. |
| Disubstituted (trans) | mer-[Mn(CO)₃(PR₃)₂Br] | Varies with phosphine | A single resonance is observed for two equivalent phosphorus nuclei. The chemical shift will differ from the fac isomer. |
Table 3: ⁵⁵Mn NMR Chemical Shift Data
| Compound Type | Structure | Typical ⁵⁵Mn Chemical Shift (ppm) | Notes |
| Starting Material | Mn(CO)₅Br | ~ -1600 to -1800 | The chemical shift is sensitive to the halide.[2] |
| Substituted Products | [Mn(CO)ₓ(L)ₙBr] | +67 to -567 (for dithioether adducts) | The chemical shift is highly sensitive to the nature and number of substituting ligands.[3][4] |
Distinguishing Isomers by NMR
The substitution of two carbonyl ligands in Mn(CO)₅Br by neutral ligands (L) can lead to the formation of facial (fac) or meridional (mer) isomers. NMR spectroscopy is a powerful tool to differentiate between these stereoisomers.
For a [Mn(CO)₃(L)₂Br] complex:
-
fac isomer: Possesses Cₛ symmetry (if L is achiral), leading to two distinct carbonyl environments in a 2:1 ratio in the ¹³C NMR spectrum. The two phosphine ligands are chemically equivalent, resulting in a single resonance in the ³¹P NMR spectrum.
-
mer isomer: Possesses C₂ᵥ symmetry (if L is achiral), resulting in three distinct carbonyl environments in a 1:1:1 ratio in the ¹³C NMR spectrum. The two phosphine ligands are chemically equivalent, showing a single resonance in the ³¹P NMR spectrum, but at a different chemical shift compared to the fac isomer.
Experimental Protocols
The following are generalized protocols for obtaining high-quality NMR spectra of manganese carbonyl complexes.
General Sample Preparation:
-
Due to the sensitivity of many organometallic compounds to air and moisture, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Use deuterated solvents that have been thoroughly dried and degassed. Common solvents include CDCl₃, C₆D₆, and CD₂Cl₂.
-
Prepare samples at a concentration of 5-20 mg in 0.5-0.7 mL of solvent.
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended.
-
Technique: Proton-decoupled ¹³C{¹H} NMR is standard.
-
Parameters:
-
A sufficient number of scans (typically several thousand) is required due to the low natural abundance of ¹³C and the often-low solubility of the complexes.
-
A relaxation delay (d1) of 2-5 seconds is recommended to ensure quantitative signal integration, especially for quaternary carbonyl carbons which have long relaxation times.
-
The spectral width should be set to encompass the range of -10 to 250 ppm to observe both ligand and carbonyl signals.
-
³¹P NMR Spectroscopy:
-
Instrument: Any modern multinuclear NMR spectrometer.
-
Technique: Proton-decoupled ³¹P{¹H} NMR is standard.
-
Parameters:
-
³¹P is a sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
An external standard, such as 85% H₃PO₄, is commonly used.
-
The spectral width should be sufficient to cover the expected range of coordinated phosphine ligands.
-
⁵⁵Mn NMR Spectroscopy:
-
Instrument: A high-field spectrometer is highly advantageous due to the quadrupolar nature of the ⁵⁵Mn nucleus.
-
Technique: Direct observation of the ⁵⁵Mn nucleus.
-
Parameters:
-
⁵⁵Mn NMR signals can be very broad, requiring a large spectral width.
-
Due to the broad lines, a large number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Solid-state NMR can provide valuable information about the manganese coordination environment.[2]
-
Visualizing Reaction Pathways and Structural Validation
The following diagrams illustrate a typical reaction of Mn(CO)₅Br and the logical workflow for product validation using NMR.
References
quantitative analysis of product purity in manganese-catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Product Purity in Manganese-Catalyzed Reactions Compared to Alternative Catalytic Systems.
In the pursuit of efficient and selective chemical transformations, the purity of the final product is a paramount concern, particularly in the pharmaceutical and fine chemical industries. While manganese catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysts, a critical evaluation of its performance in terms of product purity is essential. This guide provides a comprehensive comparison of product purity in manganese-catalyzed reactions, supported by experimental data and detailed analytical protocols.
Quantitative Purity Analysis: A Head-to-Head Comparison
The following tables summarize quantitative data on product purity for key organic reactions, comparing the performance of manganese-based catalysts with commonly used alternatives such as palladium and iron.
Table 1: Aerobic Oxidation of Alcohols
| Catalyst | Substrate | Product | Purity (%) | Analytical Method | Reference |
| Mn(III)-NHC Complex | 1-Phenylethanol | Acetophenone | >95 (selectivity) | GC-FID | [1] |
| Pd(nbd)Cl₂/(-)-sparteine | 1-Phenylethanol | Acetophenone | Not explicitly stated, focus on enantioselectivity | ¹H NMR, Chiral HPLC | [2] |
| K-OMS-2 (Manganese Oxide) | Benzyl Alcohol | Benzaldehyde | >90 (yield), 100 (selectivity) | Not specified | [3] |
| i-Pd(OAc)₂(TPPTS)₂ | Benzyl Alcohol | Benzaldehyde | Not explicitly stated, focus on conversion | Not specified | [4][5] |
Table 2: Epoxidation of Alkenes
| Catalyst | Substrate | Product | Purity (%) | Analytical Method | Reference |
| Manganese Porphyrin | Styrene | Styrene Oxide | 51-88 (yield) | ¹H NMR | [6] |
| Iron Porphyrin | Olefins | Epoxides | Lower efficiency than Mn | Not specified | [7] |
Note: Direct comparative studies on product purity under identical conditions are limited in the available literature. The data presented is compiled from individual studies focusing on either manganese or alternative catalysts. "Selectivity" often implies high purity with respect to the desired product over byproducts from side reactions.
Experimental Protocols for Quantitative Purity Determination
Accurate determination of product purity relies on robust and validated analytical methodologies. The following are detailed protocols for the most common techniques used in the analysis of products from catalytic reactions.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile organic compounds. The use of an internal standard is crucial for achieving high accuracy and precision by correcting for variations in injection volume and detector response.
Protocol for Quantitative Analysis of Alcohol Oxidation Products:
-
Internal Standard (IS) Selection: Choose an internal standard that is chemically inert under the reaction conditions, does not co-elute with any of the reactants or products, and has a similar response factor to the analyte if possible. For example, 1,3,5-trimethoxybenzene (B48636) is a suitable internal standard for the analysis of acetophenone.[1]
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of the pure product (e.g., acetophenone) and a fixed concentration of the internal standard in a suitable solvent (e.g., acetonitrile).
-
Inject each standard solution into the GC-FID system.
-
Record the peak areas for both the analyte and the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.[8][9]
-
-
Sample Preparation:
-
Take a precise aliquot of the reaction mixture.
-
Add a known amount of the internal standard stock solution.
-
Dilute the sample with the same solvent used for the calibration standards to a suitable concentration for GC analysis.
-
-
GC-FID Analysis:
-
Inject the prepared sample into the GC-FID.
-
Identify the peaks corresponding to the product and the internal standard based on their retention times.
-
Integrate the peak areas.
-
-
Quantification:
-
Calculate the ratio of the product peak area to the internal standard peak area.
-
Determine the concentration of the product in the sample using the calibration curve.
-
The purity can then be calculated based on the initial amount of starting material and the quantified amount of product.
-
Workflow for GC-FID Quantitative Analysis
Caption: Workflow for quantitative analysis using GC-FID with an internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of organic compounds, particularly those that are not sufficiently volatile for GC analysis.
Protocol for Quantitative Analysis of Epoxidation Products:
-
Method Development:
-
Select a suitable stationary phase (e.g., C18 reversed-phase column) and mobile phase to achieve good separation between the starting material, product, and any potential byproducts.
-
Choose a detector that provides a good response for the analyte. For compounds lacking a UV chromophore, a Refractive Index Detector (RID) or derivatization to introduce a chromophore may be necessary.[10][11]
-
-
Internal Standard Selection: As with GC, an appropriate internal standard should be chosen.
-
Calibration: Prepare a calibration curve as described in the GC-FID protocol.
-
Sample Preparation:
-
Quench the reaction and extract the product.
-
Precisely dilute an aliquot of the crude product mixture with the mobile phase and add a known amount of internal standard.
-
Filter the sample through a 0.22 µm or 0.45 µm filter before injection.
-
-
HPLC Analysis: Inject the sample and run the analysis under the optimized conditions.
-
Quantification: Calculate the purity based on the peak areas and the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound against a certified internal standard without the need for a calibration curve for the analyte itself. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal.[12][13][14]
Protocol for Purity Determination by ¹H qNMR:
-
Internal Standard (IS) Selection: The internal standard must have a high purity, be stable, and have at least one signal that is well-resolved from the analyte and solvent signals. Maleic acid is a common internal standard.[12]
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Use a pulse program with a sufficient relaxation delay (d1), typically at least 5 times the longest T₁ relaxation time of the protons of interest, to ensure full relaxation and accurate integration. A d1 of 30 seconds is often sufficient for small molecules.[12]
-
Acquire the spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Logical Relationship in qNMR Purity Calculation
References
- 1. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6486357B2 - Catalytic oxidation of alcohols using manganese oxides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
mechanistic comparison of different manganese carbonyl catalysts
A Mechanistic Comparison of Manganese Carbonyl Catalysts in CO₂ Reduction and Hydrogenation Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance and mechanisms of prominent manganese carbonyl catalysts, supported by experimental data.
The quest for sustainable chemical transformations has propelled the development of catalysts based on earth-abundant metals. Among these, manganese carbonyl complexes have emerged as a versatile and efficient class of catalysts for crucial reactions such as the reduction of carbon dioxide (CO₂) and the hydrogenation of carbonyl compounds. Their catalytic prowess is intricately linked to the ligand environment around the manganese center, which dictates the reaction mechanism, activity, and selectivity. This guide provides a , presenting key performance data in a structured format, detailing experimental protocols, and visualizing reaction pathways.
Comparative Performance of Manganese Carbonyl Catalysts
The efficacy of a catalyst is quantified by several metrics, including Turnover Number (TON), Turnover Frequency (TOF), and Faradaic Efficiency (FE) for electrocatalytic systems. The following tables summarize the performance of representative manganese carbonyl catalysts in CO₂ reduction and carbonyl hydrogenation reactions.
Electrocatalytic CO₂ Reduction
Manganese carbonyl complexes, particularly those with bipyridine (bpy) based ligands, are renowned for their ability to selectively reduce CO₂ to carbon monoxide (CO).[1][2] The catalytic cycle is critically dependent on the presence of a Brønsted acid.[1][2] The general mechanism involves the reduction of the Mn(I) precatalyst, followed by CO₂ binding and subsequent proton-assisted C-O bond cleavage.
| Catalyst | Ligand Type | Reaction | TON | TOF (s⁻¹) | Faradaic Efficiency (FE) for CO | Conditions | Reference |
| [Mn(bpy)(CO)₃Br] | Bipyridine | CO₂ Reduction | >20 | >1 | >90% | Acetonitrile, 0.1 M TBAPF₆, with 5% H₂O as proton source, -2.1 V vs Fc⁺/Fc | [1] |
| [Mn(bpy(tBu)₂)(CO)₃Br] | Bulky Bipyridine | CO₂ Reduction | - | Higher than parent complex | - | Acetonitrile, with weak acids (water, methanol, TFE) | [1] |
| Polymerized [Mn(apbpy)(CO)₃Br] on MWCNTs | Modified Bipyridine | CO₂ Reduction | - | - | >80% | pH 7 electrolyte, high K⁺ concentration, current density of 5 mA cm⁻² | [1] |
| Mn complex with pyrene-modified bipyridine ligand on CNTs | Modified Bipyridine | CO₂ Reduction | - | - | 34% (max) | pH 7.4, -1.1 V vs SHE, stable current density of 0.5 mA cm⁻² | [1] |
Note: TON (Turnover Number) is the number of moles of substrate that a mole of catalyst can convert before being deactivated. TOF (Turnover Frequency) is the turnover per unit time. Faradaic Efficiency is the percentage of charge that leads to the formation of the desired product in an electrochemical reaction.
Catalytic Hydrogenation of Carbonyl Compounds
Manganese pincer complexes have demonstrated remarkable activity in the hydrogenation of various carbonyl compounds, including ketones, aldehydes, and esters.[3][4] The mechanism can proceed through either an "outer-sphere" pathway, often involving metal-ligand cooperation (MLC), or an "inner-sphere" pathway.[4][5]
| Catalyst | Ligand Type | Substrate | TON | TOF (h⁻¹) | Conditions | Reference |
| [HN{CH₂CH₂(PⁱPr₂)₂}]MnH(CO)₂ | MACHO-type Pincer (MLC capable) | CO₂ Hydrogenation to Formate | - | - | Base required | [6][7] |
| [MeN{CH₂CH₂(PⁱPr₂)₂}]MnH(CO)₂ | MACHO-type Pincer (MLC incapable) | CO₂ Hydrogenation to Formate | up to 18,300 | - | Base and Lewis acid cocatalyst (LiOTf) required, yields up to 73% | [6][7] |
| Mn(I)-CNP pincer complex | Pincer | Ketones, Aldehydes, Esters | up to 200,000 | up to 41,000 | 5-200 ppm catalyst loading | [3] |
| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Bisphosphine | Ketones | - | - | Room temperature, 10 bar H₂, base-free | [8] |
| NN-chelated Mn(I) complex (N-isopropyl derivative) | NN-chelate | Ketones, Aldehydes | up to 17,200 | 3,550 | with t-BuONa | [9] |
Mechanistic Pathways
The ligand framework plays a pivotal role in steering the reaction through distinct mechanistic pathways.
Electrocatalytic CO₂ Reduction Mechanism
The electrocatalytic reduction of CO₂ by manganese carbonyl complexes generally follows a common mechanism, with variations based on the reaction conditions.[10][11] A key mechanistic branch point is whether the initial CO₂ adduct undergoes protonation before or after a second reduction step.
Caption: General mechanistic pathways for CO₂ reduction by Mn-carbonyl catalysts.
Hydrogenation of Ketones: Inner-Sphere vs. Outer-Sphere Mechanisms
The hydrogenation of ketones can proceed via two distinct mechanisms depending on the catalyst structure. Catalysts capable of metal-ligand cooperation often favor an outer-sphere mechanism, while others proceed through an inner-sphere pathway.[4][5]
Caption: Comparison of inner-sphere and outer-sphere hydrogenation mechanisms.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of catalytic performance.
General Procedure for Electrocatalytic CO₂ Reduction
This protocol is a representative example for evaluating manganese carbonyl electrocatalysts.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Counter Electrode: Platinum wire
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile.
-
Catalyst: Manganese carbonyl complex (typically 1 mM).
-
Proton Source: Deionized water or other weak Brønsted acids.
Procedure:
-
The electrochemical cell is assembled with the three electrodes and filled with the electrolyte solution.
-
The solution is purged with argon for at least 15 minutes to remove any dissolved oxygen.
-
A cyclic voltammogram (CV) is recorded under argon to determine the catalyst's redox behavior in the absence of a substrate.
-
The solution is then saturated with CO₂ by bubbling the gas through it for at least 20 minutes.
-
A CV is recorded under the CO₂ atmosphere. An increase in the catalytic current compared to the argon scan indicates catalytic activity.
-
Controlled potential electrolysis is performed at a potential corresponding to the catalytic wave to quantify the products.
-
The gaseous products (CO and H₂) are analyzed by gas chromatography (GC) to determine the Faradaic efficiency.
General Procedure for Catalytic Hydrogenation of Ketones
This protocol provides a general framework for assessing the performance of manganese carbonyl catalysts in hydrogenation reactions.
Materials:
-
High-pressure autoclave equipped with a magnetic stir bar.
-
Catalyst: Manganese carbonyl complex (e.g., 0.1 mol%).
-
Substrate: Ketone (e.g., acetophenone, 1 mmol).
-
Solvent: Anhydrous solvent (e.g., THF, 5 mL).
-
Base (if required): e.g., KOtBu (10 mol%).
-
Hydrogen gas (H₂).
Procedure:
-
The autoclave is charged with the manganese catalyst, the substrate, the base (if applicable), and the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The autoclave is sealed, and the atmosphere is replaced with hydrogen gas by pressurizing and venting several times.
-
The reactor is pressurized to the desired hydrogen pressure (e.g., 10-50 bar).
-
The reaction mixture is stirred at the desired temperature (e.g., 25-100 °C) for a specified time.
-
After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the substrate and the yield of the product.
Conclusion
Manganese carbonyl catalysts represent a highly promising and continuously evolving class of catalysts for important chemical transformations. This guide highlights that the catalytic performance is a delicate interplay of the ligand structure, reaction conditions, and the resulting mechanistic pathway. The provided data and protocols offer a foundation for researchers to compare, select, and design the next generation of efficient and sustainable manganese-based catalytic systems. The ongoing exploration of ligand design and mechanistic understanding will undoubtedly lead to even more active and selective catalysts in the future.
References
- 1. Manganese Carbonyl Complexes as Selective Electrocatalysts for CO2 Reduction in Water and Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Comparative Guide to the Kinetics of Reactions Catalyzed by Manganese Pentacarbonyl Bromide
For researchers, scientists, and drug development professionals seeking efficient and sustainable catalytic solutions, manganese pentacarbonyl bromide [Mn(CO)₅Br] has emerged as a versatile and cost-effective catalyst for a range of organic transformations. This guide provides an objective comparison of its performance with alternative catalysts, supported by experimental data, detailed methodologies, and visual representations of key reaction pathways.
Performance Comparison: Quantitative Kinetic Data
The efficacy of a catalyst is quantitatively assessed through its kinetic parameters. The following tables summarize key kinetic data for reactions catalyzed by this compound and its alternatives, offering a clear comparison of their performance under various conditions.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, a fundamental reaction in organic synthesis and materials science, has been a key area of investigation for Mn(CO)₅Br catalysis.
| Catalyst | Substrate | Silane (B1218182) | Temperature (°C) | Yield (%) | E/Z Selectivity | Turnover Frequency (TOF) | Reference |
| Mn(CO)₅Br | Styrene | PhSiH₃ | 60 | 95 | - | - | [1] |
| Mn(CO)₅Br | Phenylacetylene | PhSiH₃ | 150 | 25 | 1.3:1 | - | [1] |
| Mn₂(CO)₁₀ | Phenylacetylene | PhSiH₃ | 150 | 84 | - | - | [1] |
| Mn(I) bis(imino)pyridine | Acetophenone | PhSiH₃ | RT | >99 | - | 1280 min⁻¹ | [2] |
| (Ph₃P)(CO)₄MnC(O)CH₃ | Ketones | - | - | - | - | 27.2 min⁻¹ | [2] |
Note: "-" indicates data not specified in the cited source.
Carbonyl Compound Reduction
The reduction of carbonyl compounds is a cornerstone of organic synthesis, and manganese catalysts are increasingly recognized as viable alternatives to more expensive noble metal catalysts.
| Catalyst | Substrate | Reductant | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Mn(CO)₅Br | Levulinic Acid | PhSiH₃ | - | - | High | [3] |
| Mn(I) alkyl carbonyl | α,β-Unsaturated Ketones | H₂ | 60 | 10-50 | High | [4] |
Note: "-" indicates data not specified in the cited source.
C-H Bond Functionalization
Direct C-H bond functionalization is a highly sought-after transformation for its atom economy. Mn(CO)₅Br has been successfully employed as a precatalyst in these reactions.
| Catalyst | Reaction Type | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Mn(CO)₅Br | Hydroarylation of Alkenes/Alkynes | 80-100 | 10-20 | - | [5] |
| MnBr(CO)₃(MeCN)₂ | Hydroarylation of Alkenes/Alkynes | 35 | - | High | [5] |
Note: "-" indicates data not specified in the cited source. The improved performance of MnBr(CO)₃(MeCN)₂ is attributed to avoiding the formation of an off-cycle tetracarbonyl species.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of catalytic performance.
General Procedure for Kinetic Studies of Substitution Reactions
Kinetic studies of the reaction of Mn(CO)₅Br with various ligands are typically performed using spectrophotometric methods. The progress of the reaction is monitored by observing the change in absorbance at a specific wavelength corresponding to the reactant or product.
-
Preparation of Solutions: Stock solutions of Mn(CO)₅Br and the incoming ligand of known concentrations are prepared in a suitable solvent (e.g., cyclohexane, chloroform). The solvent should be inert to the reactants and transparent in the spectral region of interest.
-
Temperature Control: The reaction is carried out in a thermostated cell holder of a spectrophotometer to maintain a constant temperature.
-
Initiation of Reaction: The reaction is initiated by rapidly mixing the pre-heated solutions of the reactants in the spectrophotometer cell.
-
Data Acquisition: The change in absorbance over time is recorded. For reactions following pseudo-first-order kinetics (i.e., with one reactant in large excess), the rate constant is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
General Protocol for Catalytic Hydrosilylation
-
Reaction Setup: A dried Schlenk tube or a similar reaction vessel is charged with the catalyst, Mn(CO)₅Br, the substrate (alkene or alkyne), and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: The solvent and the silane are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature for a specified period.
-
Monitoring and Analysis: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time intervals.
-
Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by a suitable method, such as column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can provide a deeper understanding of the catalytic processes.
Caption: Proposed mechanism for Mn-catalyzed C-H activation.
Caption: General workflow for a hydrosilylation experiment.
Conclusion
This compound serves as a highly effective and versatile catalyst for a variety of important organic transformations. Its performance, particularly in hydrosilylation and C-H activation, is competitive with, and in some cases superior to, more traditional and expensive metal catalysts. The kinetic data and experimental protocols presented in this guide provide a solid foundation for researchers to explore and optimize the use of Mn(CO)₅Br in their own synthetic endeavors. The ongoing research into manganese-based catalysis continues to reveal new possibilities for developing more sustainable and efficient chemical processes.
References
- 1. oaepublish.com [oaepublish.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mn(CO)5Br and Other First-Row Transition Metal Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern organic synthesis. While precious metals have long dominated the field, their cost and limited availability have spurred a growing interest in catalysts based on earth-abundant first-row transition metals. Among these, pentacarbonyl(bromo)manganese(I), Mn(CO)5Br, has emerged as a versatile and reactive catalyst for a variety of transformations. This guide provides an objective comparison of the performance of Mn(CO)5Br against other first-row transition metal catalysts (Fe, Co, Ni, Cu), supported by experimental data, to aid researchers in catalyst selection and methods development.
C-H Bond Functionalization: A New Frontier for Manganese Catalysis
C-H activation has become a powerful tool for streamlining synthetic routes by directly converting ubiquitous C-H bonds into valuable chemical functionalities. Manganese catalysis, in particular, has gained significant traction in this area as a cost-effective alternative to traditional precious metal catalysts.
While direct quantitative comparisons of Mn(CO)5Br with other first-row transition metals for the same C-H activation reaction under identical conditions are not extensively documented in single studies, a comparative analysis of their performance in similar transformations reveals distinct trends.
Table 1: Comparative Performance in C-H Functionalization Reactions
| Catalyst System | Reaction Type | Substrate | Coupling Partner | Yield (%) | Key Observations | Reference |
| Mn(CO)5Br | Hydroarylation | 2-Phenylpyridine (B120327) | Butyl acrylate (B77674) | Trace (at 35°C) | Requires elevated temperatures (typically 80-100°C) for good conversion. Prone to formation of off-cycle Mn(CO)4 species, leading to lower activity. | [1] |
| MnBr(CO)3(MeCN)2 | Hydroarylation | 2-Phenylpyridine | Butyl acrylate | 98 (at 35°C) | Significantly more active than Mn(CO)5Br at lower temperatures, avoiding the formation of inactive species. | [1] |
| Fe(acac)3 | C-H Arylation | Pyridine derivatives | Aryl zinc reagents | Good to Excellent | Often requires Grignard reagents as bases and reductants. Shows good functional group tolerance. | [2] |
| Co(OAc)2 | C-H/N-H Annulation | Aromatic benzamides | Alkenes | Good to Excellent | Can be used with a sacrificial oxidant like Mn(OAc)2 under aerobic conditions. | |
| Ni(OAc)2 | Decarboxylative C-H Alkenylation | α,β-Unsaturated carboxylic acids | Cyclic ethers | Moderate to Good | Can exhibit different selectivity compared to manganese catalysts in similar reactions. | [3] |
| Cu(OAc)2 | Oxidative C-H/N-H Amination | N-Arylbenzamides | - | Good to Excellent | Often requires an external oxidant and higher reaction temperatures. |
Experimental Protocol: Hydroarylation of 2-Phenylpyridine with Butyl Acrylate using MnBr(CO)3(MeCN)2
To a screw-capped vial were added 2-phenylpyridine (0.2 mmol, 1.0 equiv), butyl acrylate (0.4 mmol, 2.0 equiv), MnBr(CO)3(MeCN)2 (10 mol%), and dicyclohexylamine (B1670486) (20 mol%). The vial was sealed and the reaction mixture was stirred at 35°C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and filtered through a short pad of silica (B1680970) gel. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel to afford the desired product.[1]
Hydrosilylation of Alkenes and Ketones: A Race for Efficiency
Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental transformation for the synthesis of organosilanes. While platinum catalysts have been the industrial standard, first-row transition metals are emerging as viable alternatives.
A comparative study on ketone hydrosilylation provides a direct benchmark of manganese against its first-row counterparts.
Table 2: Comparison of First-Row Transition Metal Catalysts for Ketone Hydrosilylation
| Catalyst | Substrate | Silane | Yield (%) | Time (h) | Temperature (°C) | Key Observations | Reference |
| (Ph2PPrPDI)Mn | Acetophenone (B1666503) | PhSiH3 | >99 | 0.5 | 25 | Highly active catalyst, demonstrating the potential of ligand design in manganese catalysis. | [1] |
| (PDI)Fe | Acetophenone | PhSiH3 | 95 | 24 | 25 | Effective, but significantly slower than the manganese catalyst. | [1] |
| (PDI)Co | Acetophenone | PhSiH3 | >99 | 1 | 25 | Shows activity comparable to the manganese catalyst. | [1] |
| (PDI)Ni | Acetophenone | PhSiH3 | 90 | 24 | 25 | Slower than both manganese and cobalt catalysts. | [1] |
Note: PDI = Pyridine-diimine ligand. The specific ligands used for Fe, Co, and Ni were chosen as leading examples for comparison.
For alkene hydrosilylation, Mn(CO)5Br has been shown to be a competent catalyst, although direct comparisons with other first-row metals under identical conditions are less common.
Experimental Protocol: Hydrosilylation of Acetophenone using (Ph2PPrPDI)Mn
In a nitrogen-filled glovebox, a solution of acetophenone (1.0 mmol) and phenylsilane (B129415) (1.2 mmol) in benzene (B151609) (3 mL) was added to a vial containing the (Ph2PPrPDI)Mn catalyst (0.01 mmol). The reaction mixture was stirred at 25°C for 30 minutes. The reaction was then quenched by exposure to air. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to yield the corresponding silyl (B83357) ether.[1]
Cross-Coupling Reactions: An Expanding Role for 3d Metals
Suzuki-Miyaura and Sonogashira cross-coupling reactions are pillars of modern synthetic chemistry for the formation of C-C bonds. While palladium has been the undisputed champion in this arena, the development of protocols using first-row transition metals is a major focus of contemporary research.
Direct comparisons of Mn(CO)5Br in these specific named reactions are not as prevalent as for C-H functionalization. However, the general performance of manganese and its neighbors can be inferred from various studies.
Table 3: Overview of First-Row Transition Metal Catalysts in Cross-Coupling Reactions
| Catalyst Metal | Reaction Type | Electrophile | Nucleophile | General Performance | Key Considerations |
| Manganese | Suzuki-Miyaura type | Aryl halides | Organoborons | Emerging | Often requires specific ligands and reaction conditions. Can offer unique selectivity. |
| Iron | Suzuki-Miyaura type | Aryl halides | Organoborons | Widely studied | Low cost and low toxicity are major advantages. Often requires Grignard reagents or other strong bases.[2] |
| Cobalt | Suzuki-Miyaura type | Aryl halides | Organoborons | Growing interest | Can catalyze couplings of challenging substrates. |
| Nickel | Suzuki-Miyaura type | Aryl halides, pseudohalides | Organoborons | Well-established | A strong alternative to palladium, capable of coupling a wide range of electrophiles.[4][5] |
| Copper | Sonogashira type (co-catalyst) | Aryl halides | Terminal alkynes | Standard co-catalyst | Traditionally used with palladium, but copper-only systems are being developed. |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
A mixture of NiCl2(dme) (5 mol%), a suitable phosphine (B1218219) ligand (10 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol) in a mixture of toluene (B28343) and water was heated at 100°C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture was extracted with ethyl acetate, and the combined organic layers were dried over Na2SO4. The solvent was evaporated, and the residue was purified by column chromatography to afford the biaryl product.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalytic research, the following diagrams are provided.
Caption: A logical workflow for comparing the performance of different transition metal catalysts.
Caption: A simplified catalytic cycle for a manganese-catalyzed C-H activation reaction.
Conclusion
The landscape of catalysis is continually evolving, with first-row transition metals playing an increasingly important role. Mn(CO)5Br serves as a valuable and readily available precatalyst, though its performance can often be surpassed by more tailored manganese complexes or other 3d metal catalysts under specific conditions. For C-H functionalization, manganese catalysts offer a compelling alternative to precious metals, with significant advancements being made in improving their activity at lower temperatures. In hydrosilylation, manganese complexes have demonstrated exceptional activity, rivaling or even exceeding that of their iron, cobalt, and nickel counterparts. While the use of manganese in traditional cross-coupling reactions is less established than nickel, ongoing research continues to expand its applicability. The choice of catalyst will ultimately depend on the specific transformation, substrate scope, and desired reaction conditions. This guide provides a starting point for researchers to navigate the exciting and rapidly developing field of first-row transition metal catalysis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Manganese Pentacarbonyl Bromide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like manganese pentacarbonyl bromide is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a potentially hazardous substance that requires careful handling in a controlled environment.[1][2] Before beginning any disposal procedure, it is imperative to be familiar with the associated hazards. While some safety data sheets (SDS) do not classify the substance under the CLP regulation, others indicate it is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Given the conflicting information, it is prudent to handle this compound with a high degree of caution.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[5][6][7] Personal protective equipment (PPE) is mandatory.[2][6] This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][6] For operations that may generate dust, a NIOSH-approved respirator is recommended.[5]
In the event of accidental exposure, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water.[5][8] If the substance comes into contact with the eyes, rinse cautiously with water for at least 15 minutes.[3][5] In case of inhalation, move the individual to fresh air and seek medical attention.[3][5][6] If swallowed, rinse the mouth with water and consult a physician immediately.[5]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety parameters for this compound.
| Parameter | Value | Source |
| CAS Number | 14516-54-2 | [3][4] |
| Molecular Formula | C5BrMnO5 | [5] |
| Molecular Weight | 274.89 g/mol | [5] |
| Storage Temperature | 2-8°C | [7] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation) |
Detailed Disposal Protocol
The recommended method for the disposal of this compound and other metal carbonyls involves quenching the reactive compound to form less hazardous inorganic salts. This procedure should be performed in a chemical fume hood with all necessary PPE.
Materials:
-
This compound waste
-
Toluene or a similar organic solvent
-
Iodine
-
0.1M Sodium hydroxide (B78521) (NaOH) solution
-
Appropriate waste containers
Experimental Procedure:
-
Preparation of Quenching Solution: In a fume hood, prepare a solution of iodine in toluene. The molar equivalent of iodine should be in excess relative to the amount of this compound to be quenched.
-
Slow Addition: Slowly and carefully add the this compound waste to the iodine solution with stirring. Be aware that this reaction will release carbon monoxide (CO) gas, which is toxic.[9] Ensure the fume hood is functioning correctly.
-
Decomposition with Base: After the initial reaction with iodine has subsided, slowly add a 0.1M NaOH solution to the mixture. This will help to decompose any remaining metal carbonyl complexes.[9]
-
Waste Segregation: The resulting mixture will contain inorganic manganese salts, organic solvent, and aqueous solution. This should be collected in a designated hazardous waste container for organic heavy metal waste.[9]
-
Container Labeling and Disposal: Clearly label the waste container with its contents. Dispose of the container through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[3][5][6] Do not dispose of empty containers in regular trash; they must also be treated as hazardous waste.[1]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps and decision points for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sds.strem.com [sds.strem.com]
- 5. capotchem.com [capotchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. njit.edu [njit.edu]
- 8. fishersci.com [fishersci.com]
- 9. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling Manganese pentacarbonyl bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Manganese pentacarbonyl bromide, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to foster a culture of safety and build trust in laboratory procedures.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required and recommended PPE to minimize exposure and ensure user safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be used in addition to goggles when there is a splash hazard.[2] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[3] Gloves must be inspected prior to use and replaced immediately if contaminated, punctured, or torn.[1] | Prevents dermal exposure, which can lead to skin irritation and absorption of the chemical into the bloodstream.[3] |
| Body Protection | A long-sleeved, fire/flame resistant, and impervious lab coat.[1] For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls should be worn.[4] | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated fume hood.[1][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][5] | Minimizes the risk of inhaling harmful dust, fumes, or vapors, which can cause respiratory irritation.[1][3][5] |
Note: The selection of appropriate PPE is contingent on a thorough risk assessment of the specific experimental conditions.
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before beginning any work.
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Have an emergency plan in place and ensure that safety equipment, such as a safety shower and eyewash station, is accessible and functional.
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Always handle this compound within a fume hood to minimize inhalation exposure.[1][3]
-
Wear the appropriate PPE as outlined in the table above.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][6]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
-
Do not let the chemical enter drains.[1]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1][5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. capotchem.com [capotchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
